Benzylidene 2-fluorenamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12310. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLBNAQKLUROAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-50-0 | |
| Record name | Benzylidene 2-fluoreneamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13924-50-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(BENZYLIDENEAMINO)FLUORENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzylidene 2-fluorenamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of (E)-N-benzylidene-9H-fluoren-2-amine
Executive Summary
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of Benzylidene 2-fluorenamine, a Schiff base derived from the condensation of 2-aminofluorene and benzaldehyde. Schiff bases are a critical class of compounds in coordination chemistry and are investigated for a range of biological activities, including potential antitumor and antimicrobial properties.[1][2] This guide is designed for researchers and scientists in drug development and organic synthesis, offering a narrative built on established chemical principles and field-proven insights. The protocol herein details a robust and reproducible method, emphasizing the causality behind experimental choices, self-validating quality control, and adherence to safety best practices.
Foundational Principles and Synthesis Strategy
The Chemistry of Schiff Bases (Imines)
Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group, -HC=N-).[1] They are typically formed through the nucleophilic addition-elimination reaction between a primary amine and an aldehyde or ketone.[3] This reaction is generally reversible and often catalyzed by either an acid or a base.[1][3] The stability and utility of Schiff bases make them valuable intermediates in organic synthesis and as ligands in the formation of metal complexes.[4] Their diverse applications span catalysis, materials science, and medicinal chemistry.
Target Molecule: this compound
The target compound, (E)-N-benzylidene-9H-fluoren-2-amine, incorporates the planar fluorene moiety, a structure found in various biologically active molecules. The synthesis involves the direct condensation of 2-aminofluorene with benzaldehyde. This reaction is a classic example of Schiff base formation, providing a straightforward route to a potentially valuable chemical scaffold.
Rationale for Synthetic Approach
The selected protocol is a direct condensation reaction under reflux conditions. This method is widely employed for Schiff base synthesis due to its efficiency, simplicity, and generally high yields.[1] Ethanol is chosen as the solvent for its ability to dissolve both the amine and aldehyde reactants while being relatively easy to remove post-reaction. A catalytic amount of acid is often used to facilitate the dehydration step, a critical part of the mechanism.[3][5]
Reaction Mechanism and Stoichiometry
The formation of this compound proceeds via a two-stage nucleophilic addition-elimination mechanism.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-aminofluorene performs a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral aminoalcohol, also known as a hemiaminal.[6]
-
Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[3]
-
Elimination: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and, after deprotonation, yielding the final imine product.[6]
Controlling the pH is crucial; the reaction rate is typically maximal around a pH of 5.[3] At very low pH, the amine reactant becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[3]
Caption: Figure 2: Experimental Workflow for Synthesis and Purification.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.81 g (0.01 mol) of 2-aminofluorene in 40 mL of anhydrous ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add 1.06 mL (1.06 g, 0.01 mol) of freshly distilled benzaldehyde.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. [5]4. Reaction Monitoring: Allow the reaction to proceed under reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Product Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through physical and spectroscopic methods.
| Analysis Technique | Expected Result | Interpretation |
| Appearance | Yellowish crystalline solid | Confirms formation of a solid product. |
| Melting Point | Sharp, defined range | A sharp melting point indicates high purity. |
| FTIR (KBr, cm⁻¹) | ~1630-1615 cm⁻¹ | Strong absorption band characteristic of the C=N (imine) stretch. [5] |
| ~3050-3000 cm⁻¹ | C-H stretching of aromatic rings. | |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4-8.6 ppm (singlet, 1H) | Signal corresponding to the azomethine proton (-N=CH-). [5] |
| ~7.2-8.0 ppm (multiplet) | Signals corresponding to the aromatic protons of the fluorene and benzylidene moieties. | |
| Mass Spectrometry | m/z ≈ 269.12 | Molecular ion peak corresponding to the calculated mass of C₂₀H₁₅N. |
Safety, Handling, and Waste Disposal
Hazard Identification:
-
2-Aminofluorene: Is a suspected human carcinogen and is toxic. [7]All handling must be done in a fume hood with appropriate engineering controls.
-
Benzaldehyde: Is harmful if swallowed and can cause skin and eye irritation.
-
Ethanol/Acetic Acid: Are flammable liquids. Keep away from ignition sources.
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.
-
When handling 2-aminofluorene powder, consider using a respirator.
Waste Disposal:
-
All liquid waste containing 2-aminofluorene and the final product should be collected in a designated hazardous waste container for halogenated organic compounds.
-
Solid waste should be disposed of in a separate, clearly labeled solid hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Yield | Incomplete reaction; impure benzaldehyde (oxidized); incorrect pH. | Increase reflux time; use freshly distilled benzaldehyde; ensure catalytic acid was added. |
| Oily Product | Impurities present; incomplete drying. | Re-purify via recrystallization using a different solvent system if necessary; ensure product is thoroughly dried under vacuum. |
| Broad Melting Point | Product is impure. | Perform another recrystallization step, ensuring slow crystal growth for maximum purity. |
Conclusion
This guide outlines a reliable and well-characterized protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the experimental and safety procedures, researchers can successfully synthesize this valuable Schiff base compound. The characterization data provides a clear benchmark for validating the product's identity and purity, ensuring its suitability for further research in medicinal chemistry and materials science.
References
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A Technical Guide to the Synthesis and Characterization of Benzylidene 2-fluorenamine
This guide provides a comprehensive, in-depth overview of the synthesis and characterization of Benzylidene 2-fluorenamine, a Schiff base derived from 2-fluorenamine and benzaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both technical accuracy and practical applicability.
Introduction and Significance
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1] The fluorene moiety, a polycyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, known for its rigid, planar structure that can engage in π-π stacking interactions with biological targets. When incorporated into a Schiff base structure like this compound, it creates a molecule with significant potential in materials science and pharmacology, including applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3]
The synthesis of this compound serves as an excellent case study in imine chemistry, demonstrating a straightforward yet elegant condensation reaction that is fundamental to organic synthesis.
Synthesis of this compound
The synthesis relies on the acid-catalyzed condensation reaction between 2-fluorenamine and benzaldehyde. This is a reversible reaction where water is eliminated.[4][5][6] To drive the reaction toward the product, reaction conditions are optimized, often involving the removal of water as it is formed.
Principle and Reaction Mechanism
The formation of an imine is a two-part, acid-catalyzed process.[7]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde.[5][7] This forms a dipolar intermediate called a carbinolamine.[7]
-
Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst, converting it into a better leaving group (water).[7] Subsequently, the nitrogen atom's lone pair facilitates the elimination of a water molecule, forming an iminium ion. A final deprotonation step yields the neutral imine product and regenerates the acid catalyst.[5][7]
The pH of the reaction is a critical parameter. A mildly acidic condition (optimal around pH 4.5-5) is ideal.[5][7] If the solution is too acidic, the amine reactant becomes protonated, rendering it non-nucleophilic and halting the initial step.[7][8] If the solution is too basic, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, slowing the crucial dehydration step.[5][7]
Caption: Acid-catalyzed mechanism for imine synthesis.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Reagents and Materials:
-
2-Fluorenamine
-
Benzaldehyde
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve an equimolar amount of 2-fluorenamine in absolute ethanol. Stir the solution until the amine is fully dissolved.
-
Aldehyde Addition: To the stirred solution, add an equimolar amount of benzaldehyde.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[9]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The temperature should be maintained at the boiling point of ethanol (approx. 78°C). Continue refluxing for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][9]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being less soluble in the cooled solvent, should precipitate out.
-
Purification (Recrystallization): Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted reagents.[9] For further purification, recrystallize the product from a suitable solvent like absolute ethanol or a binary solvent system such as ethanol-water.[10][11][12] Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until precipitation begins. Allow the solution to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven.
Caption: Overall workflow for synthesis and analysis.
Characterization of this compound
Confirmation of the product's identity and purity is achieved through a combination of physical and spectroscopic methods.
Melting Point
The melting point is a crucial indicator of purity. A sharp, well-defined melting point close to the literature value suggests a pure compound. Impurities typically broaden the melting point range and depress the value.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this synthesis, it provides direct evidence of the imine bond formation.
-
Key Diagnostic Peaks:
-
Disappearance of Reactant Peaks: The successful formation of the product is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine (2-fluorenamine) around 3300-3400 cm⁻¹ and the C=O stretching band of the aldehyde (benzaldehyde) around 1700 cm⁻¹.[13]
-
Appearance of Imine Peak: The most definitive evidence is the appearance of a new absorption band corresponding to the C=N (azomethine) stretch, which typically appears in the 1600-1650 cm⁻¹ region.[14][15][16]
-
Other Peaks: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and aromatic C=C stretching peaks will be observed in the 1440-1600 cm⁻¹ range.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
¹H NMR:
-
Azomethine Proton (-CH=N-): The most characteristic signal in the ¹H NMR spectrum is a singlet corresponding to the proton of the azomethine group. This signal is typically found in the downfield region, between δ 8.0 and 9.0 ppm.[15][16][17] Its integration should correspond to one proton.
-
Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the fluorene and benzene rings.
-
Disappearance of Aldehyde Proton: The signal for the aldehyde proton of benzaldehyde (typically δ 9.5-10.5 ppm) will be absent in the product spectrum.
-
-
¹³C NMR:
-
Azomethine Carbon (-CH=N-): The carbon atom of the C=N double bond will give a characteristic signal in the δ 158-164 ppm range.[15][16][18]
-
Aromatic Carbons: Multiple signals corresponding to the aromatic carbons of the fluorene and benzylidene moieties will be present, typically between δ 110 and 150 ppm.
-
Data Summary
The following table summarizes the expected characterization data for this compound.
| Analysis Technique | Feature | Expected Result |
| Melting Point | Value | Sharp, defined melting point |
| IR Spectroscopy | C=N Stretch | ~1600-1650 cm⁻¹[14][15][16] |
| N-H Stretch | Absent (from 2-fluorenamine) | |
| C=O Stretch | Absent (from benzaldehyde) | |
| ¹H NMR Spectroscopy | Azomethine Proton (-CH=N-) | Singlet, δ ~8.0-9.0 ppm[15][16][17] |
| Aromatic Protons | Multiplets, δ ~7.0-8.5 ppm | |
| ¹³C NMR Spectroscopy | Azomethine Carbon (-CH=N-) | Signal at δ ~158-164 ppm[15][16][18] |
| Aromatic Carbons | Signals at δ ~110-150 ppm |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
2-Fluorenamine: This compound is a suspected carcinogen and should be handled with extreme caution.[19] Avoid inhalation and skin contact.
-
Benzaldehyde: It can cause skin and eye irritation and is harmful if inhaled.[20][21]
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.
-
Ethanol: Highly flammable liquid and vapor.[22]
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][23][24]
Conclusion
The synthesis of this compound is a robust and illustrative example of Schiff base formation. By understanding the reaction mechanism, optimizing conditions, and employing a suite of characterization techniques, researchers can confidently synthesize and validate this and other related imine compounds. The detailed analysis provided in this guide serves as a reliable resource for professionals engaged in the synthesis of novel chemical entities for research and development.
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Imines - Properties, Formation, Reactions, and Mechanisms . Master Organic Chemistry. [Link]
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Solvent recrystallization route to rapid synthesis of Schiff base polymers . ScienceDirect. [Link]
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Infrared Correlation Chart for Amines . Scribd. [Link]
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Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene-1-tetralones and their antiproliferative activity via microtubule destabilization . ResearchGate. [Link]
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Synthesis and characterization of novel Schiff base ligands . International Journal of Chemical Studies. [Link]
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synthesis of an imine or Schiff base - laboratory experiment . YouTube. [Link]
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Benzylidene/2-aminobenzylidene hydrazides: Synthesis, characterization and in vitro antimicrobial evaluation . ResearchGate. [Link]
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Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes . National Center for Biotechnology Information. [Link]
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Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde . MDPI. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of Benzylidene 2-fluorenamine
Introduction: The Convergence of Aromatic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis and characterization of novel molecular entities with therapeutic potential is a cornerstone of progress. Among the vast array of organic compounds, Schiff bases—molecules containing an imine or azomethine group (C=N)—stand out for their synthetic accessibility and diverse pharmacological activities.[1][2] These compounds serve as versatile intermediates and have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4]
This technical guide focuses on a specific, yet compelling, member of this class: Benzylidene 2-fluorenamine , also known as N-(benzylidene)-9H-fluoren-2-amine. This molecule represents a fascinating conjugation of two important pharmacophores: the benzylidene group, a common fragment in various bioactive compounds, and the 2-aminofluorene scaffold.[5] The fluorene ring system, with its rigid, planar, and electron-rich nature, is a key structural motif in materials science and has been increasingly recognized for its role in the development of therapeutic agents, including anticancer and antibacterial drugs.[6]
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical properties of this compound. We will delve into its synthesis, structural elucidation, predicted reactivity, and the scientific rationale for its potential applications as a therapeutic agent. The methodologies and protocols described herein are designed to be self-validating, providing a robust framework for the investigation of this and related compounds.
Molecular and Physical Characteristics
This compound is an aromatic imine formed from the condensation of 2-aminofluorene and benzaldehyde. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₅N | [7][8] |
| Molecular Weight | 269.34 g/mol | [7][8] |
| CAS Number | 13924-50-0 | [7][8] |
| Appearance | Pale yellow crystalline solid (predicted) | [9] |
| Melting Point | 49-54 °C (by analogy to N-Benzylideneaniline) | [9][10] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO. | [9][10] |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound is achieved via a Schiff base condensation reaction, a classic and efficient method for forming a carbon-nitrogen double bond.[11] The reaction involves the nucleophilic addition of the primary amine (2-aminofluorene) to the carbonyl carbon of the aldehyde (benzaldehyde), followed by the elimination of a water molecule.
Causality in Experimental Design:
The choice of an alcohol, such as ethanol, as the solvent is strategic; it readily dissolves both reactants while being sufficiently high-boiling to facilitate the reaction at reflux temperature. The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[2] The subsequent dehydration step is the rate-limiting step and is also acid-catalyzed.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminofluorene (1.81 g, 10 mmol) in 40 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved, warming gently if necessary.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.06 g, 1.0 mL, 10 mmol) dropwise at room temperature.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Isolation and Purification: After the reaction is complete, allow the flask to cool to room temperature. A crystalline product should precipitate out of the solution. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (FTIR, NMR, Mass Spectrometry).
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.
Infrared (IR) Spectroscopy
The most significant change expected in the IR spectrum upon formation of the Schiff base is the disappearance of the C=O stretching band from benzaldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands from 2-aminofluorene (typically two bands in the 3300-3500 cm⁻¹ region), and the appearance of a strong C=N (imine) stretching band.[9]
| Functional Group | Expected Wavenumber (cm⁻¹) | Status |
| N-H Stretch (Amine) | ~3300-3500 | Disappears |
| C=O Stretch (Aldehyde) | ~1700 | Disappears |
| C=N Stretch (Imine) | ~1625-1660 | Appears |
| Aromatic C-H Stretch | ~3000-3100 | Present |
| Aromatic C=C Stretch | ~1450-1600 | Present |
Data compiled from analogous compounds and general spectroscopic tables.[9][12]
The National Institute of Standards and Technology (NIST) database confirms the presence of characteristic peaks for this compound, consistent with its structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for providing a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the imine proton (-CH=N-). This proton is deshielded and is expected to appear significantly downfield, typically in the range of 8.0-9.0 ppm.[12] The aromatic protons of the fluorene and benzylidene rings will appear as a complex series of multiplets between 7.0 and 8.0 ppm. The methylene protons (-CH₂-) of the fluorene ring typically appear as a singlet around 3.9 ppm.
-
¹³C NMR: The key resonance in the ¹³C NMR spectrum is the imine carbon (-C H=N-), which is expected to appear in the 160-170 ppm range.[6] The spectra for the starting material, 2-aminofluorene, are available for comparison.[13][14] The numerous signals in the aromatic region (110-150 ppm) would correspond to the 18 other sp² hybridized carbons, while the methylene carbon of the fluorene moiety would be found upfield.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The NIST database shows a molecular weight of 269.34 for this compound, which would correspond to the M⁺ peak in the mass spectrum.[7][8]
Chemical Reactivity: The Imine Moiety as a Reactive Hub
The chemical properties of this compound are largely dictated by the reactivity of the imine functional group and the aromatic fluorene system.
-
Hydrolysis: Like most Schiff bases, the C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which would revert the molecule back to 2-aminofluorene and benzaldehyde.[9] This is a critical consideration for formulation and storage.
-
Reduction: The imine double bond can be readily reduced to a secondary amine (N-benzyl-2-aminofluorene) using reducing agents such as sodium borohydride (NaBH₄). This transformation can be a useful synthetic step for creating derivatives with different biological profiles.
-
Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by various nucleophiles. This reactivity allows for further functionalization of the molecule.
-
Coordination Chemistry: The nitrogen atom of the imine group has a lone pair of electrons and can act as a ligand, coordinating with various metal ions to form metal complexes. Such complexes often exhibit enhanced biological activity compared to the free ligand.[15]
Potential Applications in Drug Development
The rationale for investigating this compound as a potential therapeutic agent is grounded in the established biological activities of both Schiff bases and fluorene derivatives.[3][6]
Antimicrobial Activity
The azomethine group is a critical pharmacophore for antimicrobial activity.[1][2] It is believed that the lipophilicity of Schiff bases allows them to easily permeate microbial cell walls. Once inside, the imine nitrogen may form hydrogen bonds with active sites of cellular enzymes, interfering with their normal function and leading to cell death.[15][16]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use standard reference strains, for example:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028)
-
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Fluconazole), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).[15]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Antitumor Activity
Fluorene derivatives have shown promise as anticancer agents.[6] The planar structure of the fluorene ring allows it to intercalate with DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, various benzylidene derivatives have been shown to induce apoptosis in tumor cells.[5][17] The combination of these two moieties in this compound makes it a compelling candidate for anticancer screening.
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Lung Cancer: A549
-
Prostate Cancer: PC-3
-
A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.[10]
-
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (prepared in culture medium from a DMSO stock) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.[18]
Conclusion and Future Directions
This compound is a synthetically accessible Schiff base with a molecular architecture that suggests significant potential for applications in drug development. Its chemical properties, governed by the reactive imine bond and the robust fluorene scaffold, provide avenues for further derivatization and the creation of metal complexes, which could modulate and enhance its biological activity.
The protocols outlined in this guide provide a clear and scientifically rigorous path for the synthesis, characterization, and preliminary biological evaluation of this compound. While the existing literature on related structures is promising, a thorough investigation into the specific antimicrobial and cytotoxic profiles of this compound is warranted. Such studies will be crucial in determining its viability as a lead compound for the development of new therapeutic agents to combat infectious diseases and cancer.
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A Technical Guide to the Biological Activities of Schiff Bases Derived from 2-Aminofluorene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of organic compounds with significant potential in medicinal chemistry. When derived from the polycyclic aromatic amine 2-aminofluorene, these compounds exhibit a unique combination of structural planarity, electronic properties, and synthetic accessibility that makes them compelling candidates for drug discovery. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of 2-aminofluorene Schiff bases and their metal complexes. We will delve into their anticancer, antimicrobial, and antioxidant properties, elucidate their mechanisms of action with a focus on DNA interactions, and provide detailed experimental protocols for their evaluation. The narrative emphasizes the causal relationships behind experimental design and the structure-activity relationships that guide future development.
Introduction: The Strategic Fusion of 2-Aminofluorene and Schiff Bases
The field of medicinal chemistry is in a constant search for novel scaffolds that can serve as a foundation for developing potent and selective therapeutic agents. Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, have long been recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The synthetic flexibility of the imine linkage allows for the systematic modification of steric and electronic properties, making them an ideal platform for structure-activity relationship (SAR) studies.[4]
The selection of 2-aminofluorene as the primary amine component is a strategic choice. The fluorene ring system is a planar, polycyclic aromatic hydrocarbon known for its ability to intercalate into DNA.[5] This property is a cornerstone of the mechanism for many cytotoxic agents. By functionalizing 2-aminofluorene into a Schiff base, we create a hybrid molecule that leverages the DNA-interacting potential of the fluorene moiety with the diverse biological activities and chelating capabilities of the azomethine group. Furthermore, the formation of metal complexes with these Schiff base ligands often enhances their biological efficacy, a phenomenon attributed to changes in lipophilicity, geometry, and redox potential upon chelation.[1][6][7] This guide will explore the scientific underpinnings of these compounds, from their synthesis to their potential as next-generation therapeutic leads.
Synthesis and Spectroscopic Characterization
The synthesis of Schiff bases from 2-aminofluorene is typically a straightforward condensation reaction, valued for its efficiency and high yields. The general methodology provides a robust foundation for creating a diverse library of compounds for biological screening.
General Synthesis Protocol
The core of the synthesis involves the reaction of 2-aminofluorene with a selected aldehyde or ketone, often in a 1:1 molar ratio.
Experimental Rationale:
-
Solvent: Ethanol or methanol is commonly used as the reaction solvent. These protic solvents are effective at dissolving the reactants and facilitating the removal of the water byproduct, which drives the reaction equilibrium towards the product side.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The elevated temperature increases the reaction rate and ensures the completion of the condensation. The progress can be monitored using Thin Layer Chromatography (TLC).
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of 2-aminofluorene Schiff bases.
Spectroscopic Characterization
Confirmation of the Schiff base formation is achieved through standard spectroscopic techniques. Each method provides a unique piece of evidence validating the structure.
| Technique | Key Observation | Rationale |
| FT-IR | Disappearance of N-H stretches (~3300-3400 cm⁻¹) from 2-aminofluorene and C=O stretch (~1700 cm⁻¹) from the aldehyde/ketone. Appearance of a strong C=N (azomethine) stretch (~1600-1650 cm⁻¹).[8] | These spectral changes provide direct evidence of the condensation reaction and the formation of the characteristic imine bond. |
| ¹H NMR | Appearance of a singlet in the δ 8.0-9.0 ppm region. | This signal is characteristic of the azomethine proton (-CH=N-), a definitive marker for Schiff base formation.[1] |
| ¹³C NMR | Appearance of a signal in the δ 150-165 ppm region. | This signal corresponds to the carbon atom of the azomethine group. |
| Mass Spec | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the target Schiff base. | Confirms the molecular formula and successful synthesis of the compound. |
Anticancer Activity
A significant area of investigation for 2-aminofluorene Schiff bases is their potential as anticancer agents.[9] Their planar structure is conducive to DNA intercalation, a primary mechanism for inducing cytotoxicity in cancer cells.[10] The activity of these compounds is typically evaluated against a panel of human cancer cell lines.
In Vitro Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[11][12]
Principle of the Assay: Viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, one can quantify the reduction in cell viability caused by the test compound.
Workflow for In Vitro Anticancer Evaluation
Caption: Standard workflow for evaluating anticancer activity using the MTT assay.
Structure-Activity Relationship and Metal Complexation
Studies have shown that the cytotoxic activity of 2-aminofluorene Schiff bases can be modulated by the nature of the substituent on the aldehyde or ketone precursor.[12]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring can enhance lipophilicity and cellular uptake, often leading to increased activity.
-
Hydroxyl groups (-OH) ortho to the azomethine nitrogen can act as hydrogen bond donors and provide an additional coordination site for metal ions.
Complexation with transition metals like copper(II), nickel(II), and zinc(II) frequently enhances anticancer activity.[9][10][13] According to chelation theory, complexation reduces the polarity of the metal ion, which increases the lipophilicity of the complex, facilitating its transport across the cell membrane.
| Compound Type | Example Cancer Cell Lines | Typical IC₅₀ Range (µM) | Reference Drug (IC₅₀ µM) |
| 2-Aminofluorene Schiff Base | MCF-7 (Breast), HepG2 (Liver) | 10 - 70 | Cisplatin (~15-35)[9] |
| Cu(II) Complex of Schiff Base | HeLa (Cervical), A549 (Lung) | 5 - 30 | Doxorubicin (~1-5)[14] |
| Ru(II) Complex of Schiff Base | MCF-7, HepG2 | 6 - 17 | Cisplatin (~32)[9] |
Note: IC₅₀ values are highly dependent on the specific compound, cell line, and experimental conditions.
Mechanism of Action: DNA as a Primary Target
The planar aromatic structure of the fluorene moiety strongly suggests that DNA is a primary biological target for these compounds. The interaction can occur through various modes, with intercalation being the most probable for such planar systems.
DNA Binding Studies
Several biophysical techniques are employed to investigate the binding interaction between the Schiff base complexes and DNA, typically using calf thymus DNA (CT-DNA).
-
UV-Visible Absorption Titration: This is a primary method to assess DNA binding. Upon the addition of increasing amounts of DNA to a solution of the compound, changes in the absorption spectrum are monitored. Intercalative binding is typically characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, a shift to a longer wavelength).[11][15] These changes occur because the π* orbital of the intercalated ligand couples with the π orbital of the DNA base pairs, altering the electronic transition energy.
-
Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its length. Intercalation causes a separation of the DNA base pairs to accommodate the ligand, leading to an increase in the overall length of the DNA helix and, consequently, a significant increase in the solution's viscosity.[16][17] This provides strong evidence for an intercalative binding mode.
-
Fluorescence Quenching: Competitive binding studies using a fluorescent probe like ethidium bromide (EtBr), a known DNA intercalator, can elucidate the binding mechanism. If the Schiff base displaces the bound EtBr from DNA, a quenching (decrease) of the EtBr fluorescence is observed, indicating that the compound binds to DNA at the same site, likely via intercalation.[5]
Conceptual Model of DNA Intercalation
Caption: Diagram of a planar Schiff base intercalating between DNA base pairs.
Antimicrobial and Antioxidant Activities
Beyond their anticancer potential, 2-aminofluorene Schiff bases also exhibit promising antimicrobial and antioxidant properties.
Antimicrobial Activity
The azomethine group has been shown to be critical for antimicrobial activity, potentially by inhibiting enzyme function or disrupting cell membrane integrity in microbes.[8][18][19]
Screening Methodology: The in vitro antimicrobial activity is commonly assessed using the agar disk diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8]
-
Test Organisms: A panel typically includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Evaluation: The diameter of the zone of inhibition (for disk diffusion) or the lowest concentration that inhibits visible growth (MIC) is measured and compared to standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole).
Antioxidant Activity
Schiff bases containing phenolic moieties are known to be effective antioxidants.[20][21][22] They can donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thus terminating damaging oxidative chain reactions.
DPPH Radical Scavenging Assay: This is the most common assay for evaluating antioxidant potential.[21][23]
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Procedure: The Schiff base is mixed with a DPPH solution, and the decrease in absorbance at ~517 nm is measured over time. The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid is typically used as a positive control.[24]
Detailed Experimental Protocols
This section provides actionable, step-by-step protocols for the key assays discussed. Trustworthiness is ensured by the inclusion of appropriate controls.
Protocol 1: Synthesis of a Representative Schiff Base
(Example: (E)-N-(fluoren-2-ylmethylene)aniline derivative)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminofluorene (e.g., 1.81 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition: To this solution, add the corresponding aromatic aldehyde (10 mmol) dissolved in 15 mL of ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Isolation: After completion, cool the flask in an ice bath. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold ethanol to remove unreacted starting materials, and then dry it in a vacuum oven.
-
Recrystallization: For higher purity, recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and DMF.
-
Characterization: Confirm the structure using FT-IR, ¹H NMR, and Mass Spectrometry as described in Section 2.2.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the Schiff base in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for untreated cells (vehicle control) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Schiff bases derived from 2-aminofluorene are a compelling class of compounds with a wide range of demonstrable biological activities. Their straightforward synthesis allows for the creation of large, diverse libraries for screening. The inherent DNA-interacting capability of the fluorene scaffold, combined with the versatile chemistry of the azomethine group, makes them particularly potent as anticancer agents. The enhancement of this activity through metal complexation further broadens their therapeutic potential.
Future research should focus on:
-
Selective Targeting: Modifying the Schiff base structure to improve selectivity towards cancer cells over normal cells, potentially by conjugating them to tumor-targeting moieties.
-
Mechanistic Elucidation: Moving beyond DNA binding to investigate other potential cellular targets, such as topoisomerases or protein kinases, and exploring their ability to induce apoptosis through specific signaling pathways.[11]
-
In Vivo Studies: Advancing the most promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
The foundation of knowledge presented in this guide provides a robust starting point for researchers aiming to harness the therapeutic potential of these versatile molecules.
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Rajalakshmi, R., & Ramachandran, E. (2021) Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(3), 515-526. [Link][9]
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Scilit. (n.d.) Insight into the binding interactions of fluorenone-pendent Schiff base with calf thymus DNA. [Link][5]
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Arulmurugan, S., et al. (2010) BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan J. Chem. [Link]
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Khan, S. A., et al. (2019) Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(10), 3053-3066. [Link][11]
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Al Zoubi, W., & Ko, Y. G. (2018) Biological activities of Schiff bases and their complexes: A review of recent works. Journal of Nanomedicine & Nanotechnology. [Link][26]
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Paul, P., et al. (2024) Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 14(5), 3233-3255. [Link][20]
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ResearchGate. (n.d.) Anticancer activity of Schiff bases and their Cu(II) complexes against the Hep-G2 cell line. [Link][13]
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Paul, P., et al. (2024) Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances. [Link][21]
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Islam, M., et al. (2017) In Vitro Antioxidant Properties of Novel Schiff Base Complexes. Asian Journal of Organic & Inorganic Chemistry. [Link][24]
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Abdullahi, M., et al. (2022) Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. Jurnal Kimia Valensi. [Link][8]
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ResearchGate. (2018) Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. [Link][22]
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J-GLOBAL. (n.d.) Study on the synthesis and antibacterial activities of new Schiff bases containing 2-aminofluorene. [Link]
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Uyar, G., et al. (2022) Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Pharmaceuticals. [Link][6]
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Annunziata, F., et al. (2024) Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Molecules. [Link][10]
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PubMed. (2019) Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. [Link]
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Scirp.org. (2013) Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
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Abdulkadir, M. (2023) Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry. [Link]
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Iacopini, A., et al. (2023) Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Molecules. [Link][7]
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Gökçe, H., et al. (2023) Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules. [Link][23]
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Mistri, S., & Mondal, T. K. (2019) Biological Importance of Schiff base Based Metal Complexes: A Brief Review. Sidho-Kanho-Birsha University Journal of Science. [Link]
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Al-Masoudi, W. A., & Al-Amiery, A. A. (2022) Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Link][19]
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El-Tabl, A. S., et al. (2014) Synthesis, spectral characterization and DNA binding of Schiff-base metal complexes derived from 2-amino-3-hydroxyprobanoic acid and acetylacetone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][15]
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El-Sayed, H. M., et al. (2017) Synthesis and in vitro antitumor evaluation of novel Schiff bases. Medicinal Chemistry Research. [Link][14]
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IRIS UniPA. (n.d.) DNA Binding Activity of Functionalized Schiff Base Metal Complexes. [Link]
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Li, Y., et al. (2017) Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity. Dalton Transactions. [Link][17]
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Spectroscopic Analysis of Benzylidene 2-fluorenamine: A Technical Guide for Advanced Drug Development
This guide provides an in-depth technical exploration of the spectroscopic properties of Benzylidene 2-fluorenamine, a Schiff base of significant interest in medicinal chemistry and materials science. Fluorene derivatives are recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them a focal point in drug development.[1] This document offers a comprehensive analysis of the synthesis and spectroscopic characterization of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge for its application and further investigation.
Introduction: The Significance of Fluorene-Based Schiff Bases
Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond. Their versatile applications span catalysis, materials science, and, notably, medicinal chemistry. The incorporation of the fluorene moiety into a Schiff base structure, as in this compound, often imparts unique photophysical and biological properties.[1] Fluorene-based Schiff bases have demonstrated potential in sensing and organic electronics due to their absorption and emission characteristics.[1] The structural architecture of these compounds also suggests their potential as candidates in various sensing applications.[1]
This guide will systematically detail the synthesis and comprehensive spectroscopic analysis of this compound, providing the necessary framework for its utilization in advanced research and development.
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between 2-aminofluorene and benzaldehyde. This reaction is a classic example of Schiff base formation, where the primary amine reacts with the aldehyde to form an imine and water.[2]
Synthesis of the Precursor: 2-Aminofluorene
A reliable method for the synthesis of 2-aminofluorene involves the reduction of 2-nitrofluorene. The following protocol is adapted from a well-established procedure.
Experimental Protocol: Zinc Dust Reduction of 2-Nitrofluorene
-
In a 2-liter round-bottom flask, prepare a thin paste of 30 g (0.14 mole) of powdered 2-nitrofluorene with 1 liter of 78% ethanol (820 mL of 95% ethanol and 180 mL of water).
-
To this suspension, add a solution of 10 g of calcium chloride in 15 mL of water, followed by 300 g of zinc dust.
-
Thoroughly mix the suspension and fit the flask with a reflux condenser.
-
Reflux the mixture for two hours.
-
Filter the hot solution to remove the zinc dust and zinc oxide byproducts.
-
The filtrate contains the 2-aminofluorene, which can be further purified by recrystallization.
Synthesis of this compound
The final product is synthesized by reacting 2-aminofluorene with benzaldehyde.
Experimental Protocol: Condensation Reaction
-
Dissolve 2-aminofluorene (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound. Disclaimer: The following NMR data is predicted using computational models and should be confirmed with experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| H-imine | ~8.5 | -CH=N- | C-imine | ~160 | -CH=N- |
| Aromatic H | 7.2 - 8.0 | Phenyl and Fluorenyl protons | Aromatic C | 120 - 150 | Phenyl and Fluorenyl carbons |
| CH₂ | ~3.9 | Fluorenyl CH₂ | CH₂ | ~37 | Fluorenyl CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Caption: Predicted ¹H and ¹³C NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (CH₂) |
| ~1625 | Strong | C=N stretch (imine) |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the fluorene and benzene rings linked by the imine group, is expected to result in strong UV-Vis absorption.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Solvent |
| π → π | 250 - 350 | Ethanol or Methanol |
| n → π | 350 - 450 | Ethanol or Methanol |
Note: The exact λmax values can be influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[3]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 269 | High | Molecular ion [M]⁺ |
| 268 | Moderate | [M-H]⁺ |
| 192 | Moderate | [M-C₆H₅]⁺ |
| 165 | High | [Fluorenyl]⁺ fragment |
| 77 | Moderate | [C₆H₅]⁺ |
The fragmentation of aromatic amines in mass spectrometry often involves characteristic losses. The presence of a stable aromatic ring generally results in a prominent molecular ion peak.[4]
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Applications in Drug Development and Research
The unique structural and spectroscopic properties of this compound make it a valuable scaffold for the design of novel therapeutic agents. The fluorene core is a known pharmacophore in several anti-cancer and anti-inflammatory agents.[1] The imine linkage provides a site for potential modification and interaction with biological targets. Furthermore, the inherent fluorescence of many fluorene derivatives allows for their use in bioimaging and as molecular probes.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed protocols and spectral data presented herein serve as a foundational resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The unique combination of the fluorene moiety and the Schiff base linkage in this molecule offers exciting opportunities for the design of novel compounds with significant biological and photophysical properties.
References
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Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020, December 18). Retrieved from [Link]
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- Sivrikaya, Y., Sakarya, H. C., Kılıç, G., Ekti, S. F., & Yandımoğlu, M. (2024). New pyrene and fluorene-based π-conjugated Schiff bases: Theoretical and experimental investigation of optical properties. Journal of the Serbian Chemical Society, 89(7-8), 1025–1038.
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- Fatima, E., et al. (2024). Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene-1-tetralones and their antiproliferative activity via microtubule destabilization.
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-
Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
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Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
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2-(Benzylideneamino)fluorene. (n.d.). NIST WebBook. Retrieved from [Link]
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A Technical Guide to the Crystal Structure Determination of Benzylidene 2-fluorenamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylidene 2-fluorenamine, a Schiff base incorporating the fluorescent fluorene moiety, represents a class of organic compounds with significant potential in materials science and medicinal chemistry. Understanding its three-dimensional atomic arrangement is paramount for elucidating structure-property relationships and enabling rational drug design. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of this compound using single-crystal X-ray diffraction (SC-XRD). While the specific crystallographic data for this exact molecule is not publicly available, this document serves as a detailed roadmap, explaining the causality behind experimental choices and grounding its protocols in authoritative standards. We present a self-validating system for researchers to follow, from initial synthesis to the final analysis of intermolecular interactions, complete with detailed protocols and data presentation templates.
Introduction: The Imperative for Structural Elucidation
Schiff bases (compounds containing an azomethine or imine group, -C=N-) are a cornerstone of coordination chemistry and organic synthesis, valued for their relative ease of preparation and diverse applications.[1][2] When a Schiff base is functionalized with a fluorophore like fluorene, the resulting molecule can exhibit unique photophysical properties, making it a candidate for optoelectronic devices or fluorescent probes.[3] Fluorene derivatives themselves are widely studied for their electronic properties and have applications in organic light-emitting diodes (OLEDs) and as biological labels.
The precise spatial arrangement of atoms—the crystal structure—governs a molecule's physical and chemical behavior. It dictates how molecules pack together in a solid, influencing properties like solubility, melting point, and stability. For drug development professionals, the crystal structure is critical for understanding how a molecule might interact with a biological target. Therefore, determining the crystal structure of this compound is not merely an academic exercise; it is a fundamental step in unlocking its technological and therapeutic potential. This guide provides the expert-level framework for achieving that goal.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal
The journey to a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals. The purity of the initial material is a critical factor, as impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading the quality of the diffraction data.[4]
Part 2.1: Synthesis of this compound
The synthesis of this compound is a classic condensation reaction between a primary amine (2-aminofluorene) and an aldehyde (benzaldehyde).[1][2]
Protocol: Synthesis via Reflux Condensation
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminofluorene (1.0 molar equivalent) in 30 mL of absolute ethanol. Stir the solution until the amine is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 molar equivalent) dropwise at room temperature.
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield a pure crystalline powder.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2.2: Growing Single Crystals for X-ray Diffraction
Obtaining a single crystal of suitable size and quality is often the most challenging step in structure determination.[5] The ideal crystal for modern diffractometers should be between 0.1 and 0.3 mm in each dimension, transparent, and free of cracks or defects.[5] Slow crystal growth is paramount.[4]
Protocol: Slow Evaporation Method
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. If solubility is too high, small crystals will form rapidly. If it is too low, crystallization may not occur. Ethanol, acetone, or ethyl acetate are good starting points.
-
Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent in a clean, dust-free glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust particles that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with parafilm and poke 1-3 small holes in it with a needle. This slows the rate of solvent evaporation, allowing larger, more ordered crystals to form.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[6][7] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Diagram: SC-XRD Experimental Workflow
Caption: The logical flow of a single-crystal X-ray diffraction experiment.
Protocol: A Standard SC-XRD Experiment
-
Crystal Selection and Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, recording the positions and intensities of the diffracted spots.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. For organic molecules, direct methods are almost always successful. This statistical approach finds the phases that result in a chemically sensible electron density map.
-
Structure Refinement: The initial model from the solution step is refined using a full-matrix least-squares procedure. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using software like CHECKCIF to ensure that the model is chemically reasonable and that there are no significant errors in the data or the refinement. The final R-factor (residual factor) is a key indicator of the quality of the fit; a value below 5% (R1 < 0.05) is generally considered excellent for small molecules.
Analysis and Interpretation of Crystallographic Data
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Part 4.1: Crystallographic Data Summary
While the exact data for this compound is unknown, we can present a template of expected parameters based on the known structure of the closely related N-Benzylideneaniline.[9][10] This serves as a guide for what researchers should expect to report.
| Parameter | Hypothetical Value for this compound | Reference (N-Benzylideneaniline) |
| Chemical Formula | C₂₀H₁₅N | C₁₃H₁₁N[10] |
| Formula Weight | 269.34 g/mol | 181.23 g/mol [10] |
| Crystal System | Monoclinic | Monoclinic[9][10] |
| Space Group | P2₁/c | P2₁/c[9][10] |
| a (Å) | ~12.5 | 11.9503 Å[10] |
| b (Å) | ~8.0 | 7.9347 Å[10] |
| c (Å) | ~13.0 | 12.1664 Å[10] |
| β (°) | ~115 | 118.321°[10] |
| Volume (ų) | ~1470 | 1016.5 ų |
| Z | 4 | 4 |
| R₁ [I > 2σ(I)] | < 0.05 | 0.0858[10] |
| wR₂ (all data) | < 0.15 | - |
Table 1: A template for presenting key crystallographic data, with N-Benzylideneaniline used as a reference for expected values.
Part 4.2: Molecular Geometry and Conformation
The refined structure provides precise bond lengths, bond angles, and torsion angles. For this compound, key points of analysis would include:
-
C=N Imine Bond Length: Expected to be in the range of 1.27-1.28 Å.[11]
-
Planarity: The fluorene and phenyl rings are individually expected to be planar. However, the molecule as a whole is likely non-planar.
-
Torsion Angle: The dihedral angle between the plane of the fluorene ring system and the plane of the benzylidene moiety is a critical conformational parameter. In many benzylideneaniline derivatives, this angle is significant, often ranging from 10° to 60°, to relieve steric hindrance.[11]
Diagram: Hypothetical Molecular Structure
Caption: 2D structure of this compound.
Part 4.3: Intermolecular Interactions and Crystal Packing
The analysis of how molecules are arranged in the crystal lattice is crucial. Non-covalent interactions dictate the crystal packing. For this compound, one would investigate:
-
π-π Stacking: The aromatic fluorene and phenyl rings are likely to engage in π-π stacking interactions, which would be visible in the packing diagrams.
-
C-H···π Interactions: Hydrogen atoms attached to carbon atoms can act as weak hydrogen bond donors to the electron-rich π systems of the aromatic rings.
-
Absence of Strong Hydrogen Bonds: As there are no strong hydrogen bond donors (like O-H or N-H), the packing will be dominated by weaker van der Waals forces and π-interactions.
Conclusion
This guide has provided a comprehensive, technically detailed framework for determining and analyzing the crystal structure of this compound. By following these expert-validated protocols—from synthesis and crystal growth to data collection and refinement—researchers can obtain a definitive three-dimensional model of the molecule. This structural information is the essential foundation for understanding the compound's properties, predicting its behavior, and designing new derivatives for advanced applications in materials science and pharmacology. The methodologies described herein are robust, grounded in established crystallographic principles, and serve as a complete guide for the structural elucidation of novel organic compounds.
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Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]
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N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2024, January 16). PubMed Central. Retrieved from [Link]
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Forging New Frontiers: A Guide to Unlocking the Research Potential of Benzylidene 2-Fluorenamine Derivatives
An In-Depth Technical Guide
Preamble: The Confluence of Privileged Scaffolds
In the landscape of medicinal chemistry and materials science, the strategic combination of well-established pharmacophores often yields hybrid structures with emergent properties far exceeding the sum of their parts. Benzylidene 2-fluorenamine derivatives represent such a confluence. These molecules are Schiff bases, formed through the condensation of 2-fluorenamine and substituted benzaldehydes. This architecture marries the rigid, planar, and highly fluorescent fluorene nucleus with the versatile azomethine (-CH=N-) linkage.[1][2] The fluorene moiety provides a robust, electron-rich backbone known for its thermal stability and ability to intercalate with biological macromolecules, while the Schiff base linkage offers synthetic accessibility and is implicated in a vast array of biological activities.[3][4]
This guide eschews a conventional layout, instead presenting a series of interconnected research directives. Each directive is designed as a self-contained, yet integrated, research program, offering not just protocols, but the scientific rationale that underpins them. We will explore the most fertile grounds for investigation, from oncology to infectious diseases and advanced materials, providing the conceptual framework and methodological tools for researchers, scientists, and drug development professionals to pioneer new discoveries with this promising class of compounds.
Directive I: Anticancer Drug Discovery and Development
The fight against cancer necessitates a continuous pipeline of novel therapeutic agents with unique mechanisms of action. Fluorene derivatives and Schiff bases have independently shown significant cytotoxic effects against various cancer cell lines, making their combination a compelling area of inquiry.[1][5][6]
Scientific Rationale: A Multi-Pronged Attack on Malignancy
The anticancer potential of this compound derivatives stems from several plausible mechanisms, grounded in their distinct structural features:
-
DNA Intercalation and Replication Stress: The planar, polycyclic aromatic system of the fluorene core is ideally shaped to insert itself between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]
-
Induction of Oxidative Stress: Many Schiff base metal complexes and some fluorene derivatives are known to generate reactive oxygen species (ROS) within cancer cells.[1] This elevation of ROS beyond the cell's antioxidant capacity leads to widespread damage of lipids, proteins, and DNA, pushing the cell towards programmed cell death.
-
Enzyme Inhibition: The azomethine nitrogen and the potential for diverse substitutions on the benzylidene ring create opportunities for specific interactions with enzyme active sites. Key oncogenic enzymes, such as kinases or topoisomerases, could be targeted for inhibition.
-
Apoptosis Induction: These compounds may trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, a hallmark of effective chemotherapeutic agents.[1][8]
Proposed Research Thrusts & Methodologies
A systematic investigation into the anticancer properties of this scaffold should follow a multi-stage approach, from synthesis to mechanistic elucidation.
The cornerstone of this research is the creation of a diverse chemical library to enable robust Structure-Activity Relationship (SAR) studies. The synthesis is a straightforward condensation reaction.
Experimental Protocol: Synthesis of a Representative this compound Derivative
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-fluorenamine (1.0 eq.) in absolute ethanol (30 mL).
-
Aldehyde Addition: To this solution, add the desired substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 1.05 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the amine.
-
Reaction: Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or a chloroform/methanol mixture may be performed to obtain high-purity crystals.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR (presence of C=N stretch around 1620-1640 cm⁻¹), ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
A library should be built by varying the electronic properties of the substituent on the benzylidene ring (e.g., -NO₂, -Cl, -F for electron-withdrawing; -OH, -OCH₃, -N(CH₃)₂ for electron-donating) to probe their effect on cytotoxic potency.
The initial evaluation involves screening the synthesized library against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HepG2 for liver, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Table 1: Hypothetical IC₅₀ Values for a Series of this compound Derivatives
| Compound ID | Substituent (R) on Benzylidene Ring | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |
| B2F-H | -H | 25.5 | 31.2 |
| B2F-NO2 | 4-NO₂ | 5.6 | 8.3 |
| B2F-OH | 4-OH | 15.8 | 19.4 |
| B2F-OCH3 | 4-OCH₃ | 21.1 | 26.7 |
| Doxorubicin | (Positive Control) | 1.2 | 1.8 |
For the most potent compounds identified, the next crucial step is to understand their mechanism of action.
Caption: Workflow for Anticancer MoA Studies.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment. An increase in the Annexin V positive population indicates apoptosis induction.[8]
-
Reactive Oxygen Species (ROS) Detection: Employ probes like DCFH-DA, which fluoresces upon oxidation, to quantify intracellular ROS levels via fluorometry or flow cytometry.
-
DNA Binding Studies: Assess the interaction with calf thymus DNA (ctDNA). Intercalation can be confirmed by an increase in the viscosity of the DNA solution and by observing hypochromism (decrease in absorbance) in the UV-Vis spectrum of the compound.
Directive II: Novel Antimicrobial Agents to Combat Resistance
The rise of antimicrobial resistance is a global health crisis demanding new classes of antibiotics.[9] Schiff bases are well-documented for their antibacterial and antifungal properties, often attributed to the electrophilic carbon and nucleophilic nitrogen in the azomethine group, which can interfere with microbial cellular processes.[4][10]
Scientific Rationale: Disrupting Microbial Viability
The antimicrobial potential of this compound derivatives lies in their ability to:
-
Inhibit Enzyme Function: The Schiff base moiety can chelate metal ions essential for the function of microbial metalloenzymes.
-
Disrupt Cell Wall Synthesis: The compounds may interfere with enzymes like transpeptidases, which are crucial for the integrity of the bacterial cell wall.
-
Damage Cell Membranes: The lipophilic nature of the fluorene core can facilitate insertion into the lipid bilayer of microbial cell membranes, disrupting membrane potential and integrity.
-
Inhibit Biofilm Formation: Many fluorene derivatives have shown promise in preventing the formation of biofilms, which are resilient communities of microbes that are notoriously difficult to treat.[11]
Proposed Research Thrusts & Methodologies
The synthesized library should be tested against a panel of clinically relevant, drug-resistant pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Strains: Use a panel including Gram-positive (e.g., MRSA), Gram-negative (e.g., MDR A. baumannii), and fungal (e.g., C. albicans) strains.[9][10]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Substituent (R) | S. aureus (MRSA) | A. baumannii (MDR) | C. albicans |
| B2F-Cl | 4-Cl | 16 | 32 | 32 |
| B2F-NO2 | 4-NO₂ | 8 | 16 | 16 |
| B2F-OH | 4-OH | 32 | 64 | >64 |
| Ciprofloxacin | (Std. Antibiotic) | >128 | 4 | N/A |
| Fluconazole | (Std. Antifungal) | N/A | N/A | 8 |
Computational studies are invaluable for rationalizing observed activities and guiding the design of more potent analogs.
-
Molecular Docking: Dock the most active compounds into the active sites of essential microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) to predict binding affinities and interaction modes.[12]
-
Quantitative Structure-Activity Relationship (QSAR): Develop 2D or 3D-QSAR models to correlate physicochemical properties (descriptors) of the synthesized molecules with their observed antimicrobial activity.[13] This can reveal which properties (e.g., electronic, steric, hydrophobic) are critical for potency.
Caption: A typical QSAR development workflow.
Directive III: Fluorescent Probes and Materials Science Applications
Beyond pharmacology, the inherent optoelectronic properties of the fluorene core open up exciting avenues in materials science and bio-imaging.[2][3][14] Fluorene derivatives are known for their high photoluminescence quantum yields and good charge transport characteristics.[14]
Scientific Rationale: A Luminous and Stable Core
-
Fluorescence: The extended π-conjugated system of the fluorene moiety makes these compounds naturally fluorescent. The emission properties can be fine-tuned by changing the substituents on the benzylidene ring, leading to potential applications as fluorescent probes for detecting ions or biomolecules.[2]
-
Organic Electronics: The rigidity and charge transport capabilities of fluorene make it a valuable building block for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][15][16] The Schiff base linkage can further extend the conjugation and modify the HOMO/LUMO energy levels.
Proposed Research Thrusts & Methodologies
A fundamental investigation of the absorption and emission properties of the synthesized library is required.
-
UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra of the compounds in various solvents of differing polarity (e.g., hexane, toluene, THF, acetonitrile, methanol) to study solvatochromic effects.[17]
-
Quantum Yield Determination: Calculate the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate).
-
Fluorescence Lifetime: Measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC) to understand the excited-state dynamics.
Investigate the potential of the derivatives as chemosensors. For example, derivatives containing hydroxyl or carboxyl groups could be screened for their response to various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) by monitoring changes in their fluorescence intensity ("turn-off" or "turn-on" sensing).[18]
Conclusion and Future Outlook
The this compound scaffold is a largely untapped reservoir of chemical and biological potential. The research directives outlined in this guide provide a comprehensive, yet flexible, framework for exploration. By systematically synthesizing and evaluating a diverse library of these compounds, researchers can pursue multiple high-impact objectives simultaneously. The most promising avenues lie in the development of novel anticancer agents that exploit the DNA-intercalating and ROS-inducing properties of the structure, and in the discovery of new antimicrobial leads to address the urgent threat of drug resistance. Concurrently, the unique photophysical properties of the fluorene core should not be overlooked, as they position these derivatives as strong candidates for advanced fluorescent materials and chemical sensors. A rigorous, interdisciplinary approach combining synthetic chemistry, pharmacology, and computational modeling will be paramount to unlocking the full potential of this versatile molecular architecture.
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A Comprehensive Theoretical Investigation of the Molecular Structure of Benzylidene 2-fluorenamine: A Technical Guide for Advanced Research
This technical guide provides a detailed theoretical framework for the analysis of the molecular structure of Benzylidene 2-fluorenamine, a Schiff base of significant interest due to its potential applications in materials science and drug development. For researchers, scientists, and professionals in drug development, this document outlines a comprehensive computational approach using Density Functional Theory (DFT) to elucidate the molecule's geometric, electronic, and spectroscopic properties. By synthesizing established computational methodologies with expert insights, this guide serves as a self-validating protocol for the in-depth characterization of this and similar molecular systems.
Introduction: The Significance of this compound
Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications stemming from their unique electronic and structural properties.[1][2] this compound, formed from the condensation of benzaldehyde and 2-aminofluorene, combines the structural features of a benzylidene group with the extended π-system of the fluorene moiety. This conjugation is anticipated to give rise to interesting photophysical and electronic properties, making it a candidate for applications in organic electronics and as a scaffold in medicinal chemistry.[3][4] A thorough understanding of its molecular structure and electronic characteristics at the quantum level is paramount for predicting its behavior and designing novel applications.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be indispensable tools for investigating the structure-property relationships of such molecules.[5][6] DFT calculations allow for the precise determination of optimized molecular geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the simulation of spectroscopic data (IR, UV-Vis), which can be correlated with experimental findings.[7][8]
This guide details a systematic theoretical investigation of this compound, providing a robust protocol for researchers to follow.
Computational Methodology: A Self-Validating Approach
The cornerstone of this theoretical investigation is a well-established computational protocol designed to yield accurate and reliable data. The choice of methodology is critical for ensuring the trustworthiness of the results.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is performed to find the lowest energy conformation of the molecule.
Protocol:
-
Software: Gaussian 09 program package.[9]
-
Method: Density Functional Theory (DFT).[10]
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.[11]
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with extended π-systems and heteroatoms.[12]
-
Convergence Criteria: The geometry is optimized until the forces on each atom are negligible, and the geometry corresponds to a true energy minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.[11]
Diagram of the Computational Workflow:
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Results and Discussion: Unveiling the Molecular Landscape
This section details the expected outcomes of the theoretical calculations, providing insights into the molecular structure, electronic properties, and spectroscopic signatures of this compound.
Optimized Molecular Geometry
The geometry optimization is expected to reveal a non-planar structure for this compound. The dihedral angle between the fluorene ring and the benzylidene group will be a key parameter, influencing the degree of π-conjugation across the molecule.
Table 1: Predicted Optimized Geometrical Parameters of this compound
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C=N | ~1.28 - 1.30 |
| N-C(fluorene) | ~1.40 - 1.42 | |
| C-C(fluorene) | ~1.39 - 1.41 | |
| C-C(benzylidene) | ~1.38 - 1.40 | |
| Parameter | Angle | **Predicted Value (°) ** |
| Bond Angle | C-N=C | ~118 - 122 |
| C-C-N (fluorene) | ~120 - 123 | |
| Dihedral Angle | Fluorene-N=C-Benzylidene | Non-zero |
Note: These are predicted values based on similar structures in the literature. Actual calculated values would be inserted here.
Electronic Properties: HOMO-LUMO Analysis
The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and the energy of electronic transitions.[2]
The HOMO is expected to be localized primarily on the electron-rich 2-fluorenamine moiety, while the LUMO is anticipated to be distributed over the benzylidene group and the imine bond. This distribution would indicate a potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[10]
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.0 to -5.5 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 |
Note: These are predicted values based on similar structures in the literature. Actual calculated values would be inserted here.
Diagram of HOMO-LUMO Energy Levels:
Caption: A representative diagram of the HOMO and LUMO energy levels and the energy gap for this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule.[13] This analysis is expected to confirm the Lewis structure and reveal hyperconjugative interactions, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions will likely show significant electron delocalization from the lone pair of the nitrogen atom to the antibonding orbitals of the adjacent carbon atoms, a key feature of Schiff bases.
Vibrational Spectroscopy (FT-IR)
The theoretical vibrational spectrum provides a powerful tool for the identification and characterization of the molecule. The calculated frequencies can be compared with experimental FT-IR data to validate the computational model.
Protocol for Vibrational Analysis:
-
Calculation: Perform a frequency calculation on the optimized geometry using the same DFT method and basis set.
-
Scaling: The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.[12]
-
Assignment: The vibrational modes are assigned to specific functional groups based on the potential energy distribution (PED).
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |
| C=N Stretch (Azomethine) | ~1620 - 1650 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C=C Stretch (Aromatic) | ~1450 - 1600 |
| C-N Stretch | ~1180 - 1250 |
Note: These are predicted values based on similar structures in the literature. Actual calculated values would be inserted here.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum, providing information about the electronic transitions.[6] The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra. The main electronic transitions are expected to be of the π→π* and n→π* type, arising from the conjugated system.
Conclusion: A Pathway to Deeper Understanding
This technical guide has outlined a comprehensive theoretical framework for the detailed investigation of the molecular structure of this compound. By following the described computational protocols, researchers can obtain a wealth of information regarding the molecule's geometry, electronic properties, and spectroscopic signatures. This knowledge is fundamental for understanding its structure-property relationships and for the rational design of new materials and therapeutic agents. The self-validating nature of the proposed methodology ensures a high degree of confidence in the obtained results, paving the way for further experimental and theoretical explorations.
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Methodological & Application
Applications of Benzylidene 2-fluorenamine in Organic Synthesis: A Detailed Guide for Researchers
This document provides a comprehensive overview of the synthetic applications of Benzylidene 2-fluorenamine, a versatile Schiff base derived from 2-aminofluorene and benzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed application notes, experimental protocols, and insights into the synthetic utility of this compound. We will explore its role as a key precursor in the synthesis of biologically active heterocyclic compounds, providing a foundation for further research and application.
Introduction to this compound
This compound, also known as N-(fluoren-2-yl)benzylidenamine, is a Schiff base characterized by the presence of an imine or azomethine group (-C=N-). This functional group is the cornerstone of its reactivity, making it a valuable building block in organic synthesis. The fluorene moiety, a polycyclic aromatic hydrocarbon, imparts unique electronic and steric properties to the molecule, influencing its reactivity and the biological activity of its derivatives. Schiff bases are widely recognized for their roles as intermediates in the synthesis of various heterocyclic systems and as ligands in coordination chemistry.[1] The inherent reactivity of the imine bond, with its electrophilic carbon and nucleophilic nitrogen, allows for a diverse range of chemical transformations.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between 2-aminofluorene and benzaldehyde. This reaction is typically carried out under reflux in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration.
Protocol 1: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
2-Aminofluorene
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminofluorene (0.01 mol) in absolute ethanol (50 mL).
-
Add benzaldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
-
FT-IR: Look for the characteristic C=N stretching frequency of the imine group, typically in the range of 1620-1650 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde will also indicate the formation of the Schiff base.
-
¹H NMR: The proton of the azomethine group (-N=CH-) will appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm.
Caption: Synthetic scheme for this compound.
Applications in the Synthesis of Heterocyclic Compounds
This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Two prominent examples are the synthesis of 2-azetidinones (β-lactams) and 4-thiazolidinones.
Synthesis of 2-Azetidinones (β-Lactams)
The 2-azetidinone ring is a core structural motif in many antibacterial agents, such as penicillins and cephalosporins.[2][3][4] The Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine, is a classic method for the construction of the β-lactam ring.[5] In this context, this compound can react with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield a fluorenyl-substituted 2-azetidinone.
This protocol describes the synthesis of a 2-azetidinone derivative from this compound.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (0.01 mol) in anhydrous 1,4-dioxane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add triethylamine (0.012 mol) to the cooled solution.
-
Slowly add a solution of chloroacetyl chloride (0.012 mol) in anhydrous 1,4-dioxane (20 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
The triethylamine hydrochloride salt will precipitate out of the solution. Remove the salt by filtration.
-
Pour the filtrate into crushed ice with stirring.
-
The solid product, 1-(fluoren-2-yl)-4-phenyl-3-chloro-2-azetidinone, will precipitate.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-azetidinone.
-
Dry the product under vacuum.
Expected Yield and Characterization: Yields for this type of reaction are typically in the moderate to good range. The structure of the product should be confirmed by spectroscopic analysis.
-
FT-IR: Appearance of a strong carbonyl stretching band for the β-lactam ring around 1740-1780 cm⁻¹.
-
¹H NMR: The protons on the azetidinone ring will show characteristic signals. The coupling constants between the protons at C3 and C4 can help determine the stereochemistry of the product.
Caption: Synthesis of a 2-azetidinone derivative.
Synthesis of 4-Thiazolidinones
4-Thiazolidinones are another class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] A common and efficient method for their synthesis is the cyclocondensation reaction of a Schiff base with thioglycolic acid.
This protocol details the synthesis of a 4-thiazolidinone derivative from this compound.
Materials:
-
This compound
-
Thioglycolic acid
-
Anhydrous 1,4-Dioxane or Toluene
-
Zinc chloride (ZnCl₂) (optional, as a catalyst)
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in anhydrous 1,4-dioxane or toluene (50 mL).
-
Add thioglycolic acid (0.012 mol) to the solution.
-
A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. If using 1,4-dioxane, a standard reflux condenser is sufficient.
-
Heat the reaction mixture to reflux with continuous stirring for 8-10 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Pour the concentrated solution into crushed ice to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a cold dilute sodium bicarbonate solution to remove excess thioglycolic acid, followed by a water wash.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-(fluoren-2-yl)-3-phenyl-4-thiazolidinone.
-
Dry the purified product.
Expected Yield and Characterization: This cyclocondensation reaction generally proceeds with good yields. The structure of the resulting 4-thiazolidinone can be confirmed by:
-
FT-IR: Appearance of a carbonyl stretching band for the thiazolidinone ring around 1680-1720 cm⁻¹.
-
¹H NMR: Characteristic signals for the protons of the thiazolidinone ring, including a singlet for the methylene protons of the sulfur-containing ring.
Caption: Synthesis of a 4-thiazolidinone derivative.
Biological Significance of Fluorenyl-Substituted Heterocycles
The incorporation of the fluorene moiety into heterocyclic scaffolds like 2-azetidinones and 4-thiazolidinones is a promising strategy in drug discovery. Studies on analogous compounds have demonstrated significant biological activities. For instance, 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone derivatives have been reported to exhibit notable anticancer and antimicrobial activities against multidrug-resistant strains.[8] The fluorenyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets. The antimicrobial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.[9][10]
Table 1: Reported Biological Activities of Fluorene-Based Heterocycles
| Heterocyclic Core | Substitution | Reported Biological Activity | Reference |
| 4-Thiazolidinone | 2,7-dichloro-9H-fluorenyl | Anticancer, Antimicrobial | [11] |
| 2-Azetidinone | 2,7-dichloro-9H-fluorenyl | Anticancer, Antimicrobial | [11] |
Future Perspectives
The synthetic utility of this compound is not limited to the synthesis of 2-azetidinones and 4-thiazolidinones. The reactive imine bond opens avenues for a variety of other organic transformations, including:
-
Other Cycloaddition Reactions: Exploration of [3+2] and [4+2] cycloaddition reactions to construct other five- and six-membered heterocyclic rings.
-
Reduction: Reduction of the imine bond to afford the corresponding secondary amine, which can be a valuable intermediate for further functionalization.
-
Addition Reactions: Nucleophilic addition across the C=N bond to introduce a range of functional groups.
-
Ligand in Catalysis: The nitrogen atom of the imine can coordinate with metal ions, suggesting the potential of this compound and its derivatives as ligands in catalysis. Research in this area could lead to the development of novel catalysts for various organic transformations.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Its application in the synthesis of biologically relevant heterocyclic compounds, such as 2-azetidinones and 4-thiazolidinones, highlights its importance in medicinal chemistry and drug discovery. The protocols provided in this guide offer a practical foundation for the synthesis and further exploration of this valuable compound and its derivatives. Future research into the broader synthetic applications and catalytic potential of this compound is warranted and holds the promise of uncovering new chemical entities with significant biological activities.
References
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Hussein, M. A., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266–1279. [Link]
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Hussein, M. A., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. PubMed. [Link]
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Thakare, S. S. (n.d.). Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences. [Link]
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Kumar, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. [Link]
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Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. [Link]
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2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). acta-pharma.com. [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). mdpi.com. [Link]
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Hussein, M. A., et al. (2020). (PDF) Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. ResearchGate. [Link]
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(PDF) Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. (n.d.). ResearchGate. [Link]
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Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 15(2). [Link]
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (n.d.). ijfmr.com. [Link]
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Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 24-31. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. (n.d.). Connect Journals. [Link]
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Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (n.d.). journal-jms.com. [Link]
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Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.com. [Link]
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Patil, S. G., et al. (2011). Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(3), 69-76. [Link]
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Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). PubMed Central. [Link]
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Application Notes and Protocols for the Evaluation of Benzylidene-Containing Scaffolds in Anticancer Research
Abstract: The benzylidene motif represents a privileged structural scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives, incorporated into diverse heterocyclic and carbocyclic systems, have consistently demonstrated potent anticancer activity. This guide provides a comprehensive framework for researchers engaged in the discovery and development of novel benzylidene-based anticancer agents, including specific classes like Benzylidene 2-fluorenamine derivatives. We will detail the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and offer insights into elucidating mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the oncological potential of this promising compound class.
Section 1: Rationale and General Synthesis Strategy
The chemical versatility of the benzylidene scaffold allows for extensive structure-activity relationship (SAR) studies. The core structure, an aromatic ring attached to a methylidene group, can be functionalized on both the phenyl ring and the partnering active methylene compound. This flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many benzylidene derivatives exert their anticancer effects by targeting critical cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.[1][2][3]
A common and effective method for synthesizing benzylidene derivatives is the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an aldehyde (a substituted benzaldehyde) with a ketone or other compound containing an active methylene group (e.g., 2-fluorenamine, indanone, benzofuranone).[4]
Protocol 1.1: General Synthesis of Benzylidene Derivatives
This protocol outlines a generalized procedure for the condensation reaction. Note: Solvents, catalysts, and reaction times must be optimized for specific substrates.
-
Reactant Preparation: Dissolve the active methylene compound (e.g., 2-fluorenamine, 1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or acid (e.g., hydrochloric acid) to the solution.[4]
-
Aldehyde Addition: Add the desired substituted benzaldehyde (1.1 eq) to the reaction mixture.
-
Reaction: Reflux the mixture for a duration determined by reaction monitoring (typically 2-8 hours), using Thin Layer Chromatography (TLC) to track the consumption of starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The resulting precipitate is the crude product.
-
Purification: Filter the crude product and wash it with cold solvent (e.g., ethanol) to remove unreacted reagents.
-
Recrystallization: Recrystallize the solid from an appropriate solvent (e.g., ethanol, acetone) to yield the purified benzylidene derivative.[4]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.[3][4]
Section 2: In Vitro Anticancer Evaluation Workflow
A systematic, multi-stage approach is crucial for identifying and validating promising lead compounds. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent hits.
Figure 1: A tiered workflow for the evaluation of anticancer compounds.
Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT)
This assay provides the initial assessment of a compound's ability to inhibit cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well.[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzylidene derivatives in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2.2: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay determines if the observed cytotoxicity is due to the induction of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Interpretation: A significant increase in the Annexin V positive populations indicates that the compound induces apoptosis.[5][6]
Section 3: Elucidating the Mechanism of Action (MOA)
Identifying the molecular target is critical for further drug development. Benzylidene derivatives have been reported to act through various mechanisms.
MOA 1: Kinase Inhibition (e.g., EGFR/PI3K Pathway)
Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The EGFR/PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation.[3] Certain benzylidene coumarin derivatives have shown potent dual inhibitory activity against EGFR and PI3Kβ.[3]
Figure 2: Inhibition of the EGFR/PI3K/Akt signaling pathway.
Experimental Approach:
-
Kinase Assays: Use in vitro enzymatic assays to directly measure the inhibition of specific kinases (e.g., EGFR, PI3K, VEGFR-2) by the compound.[3][8]
-
Western Blotting: Treat cancer cells with the compound and analyze the phosphorylation status of key pathway proteins (e.g., p-EGFR, p-Akt) to confirm target engagement in a cellular context.[7][9]
MOA 2: Microtubule Destabilization
Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Some benzylidene derivatives, such as certain 5H-benzo[c]fluorenes, have been shown to inhibit microtubule polymerization.[10]
Experimental Approach:
-
Tubulin Polymerization Assay: Use a cell-free assay with purified tubulin to measure the effect of the compound on the rate and extent of microtubule formation, typically monitored by an increase in fluorescence or turbidity.
-
Cell Cycle Analysis: As microtubule disruption arrests cells in the G2/M phase of the cell cycle, this can be detected using the PI staining protocol (Protocol 2.3) described previously. A significant accumulation of cells in the G2/M phase is indicative of antimitotic activity.[1]
Section 4: In Vivo Efficacy and Toxicity
Promising lead compounds must be evaluated in animal models to assess their therapeutic efficacy and safety profile.
Protocol 4.1: Human Tumor Xenograft Model
This is the most common model for evaluating anticancer drugs in vivo.[11]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ MCF-7 or K562 cells) into the flank of each mouse.[9][10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into control and treatment groups.
-
Treatment: Administer the benzylidene derivative via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 20-80 mg/kg).[1][10] The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health as indicators of toxicity.[9]
-
Endpoint: Continue the experiment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control.
Section 5: Data Presentation
Clear and concise data presentation is essential for comparing the activity of different derivatives.
Table 1: Example In Vitro Cytotoxicity Data for Benzylidene Derivatives
| Compound ID | Core Scaffold | R-Group Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 2b | 2-Aminoimidazolone | 4-Chlorobenzylidene | SMMC-7721 | 12.87 | [5] |
| Indanone 1 | Indanone | 3,4-Methylenedioxy | MCF-7 | 0.019 | [1] |
| Coumarin 5 | Coumarin | 4-(dimethylamino)benzylidene | PC-3 | 3.56 | [3] |
| BPT Analog | Thiazolidinone | 4-Methylbenzylidene | Lung Cancer | ~5-10 | [12] |
| Benzofluorene 27 | Benzo[c]fluorene | (Specific structure) | K562 | 3.27 | [10] |
Table 2: Example In Vivo Efficacy Data
| Compound ID | Animal Model | Dose & Schedule | Tumor Growth Inhibition (%) | Toxicity Notes | Reference |
| Benzofluorene 27 | K562 Xenograft | 80 mg/kg, oral | 47% | Well tolerated up to 1000 mg/kg | [10] |
| Indanone 1 | Ehrlich Ascites Carcinoma | 20 mg/kg | 45.48% | Non-toxic up to 100 mg/kg for 28 days | [1] |
| FBA-TPQ | MCF-7 Xenograft | 20 mg/kg, i.p., 3x/wk | 71.6% | Some weight loss at higher doses | [9] |
References
- Shi, D., & Chen, C. (2007). Anticancer Activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) Analogs.
- Fatima, E., et al. (2024). Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene-1-tetralones and their antiproliferative activity via microtubule destabilization. ResearchGate.
- Ling, Y., et al. (2013). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical & Pharmaceutical Bulletin, 61(10), 1081-4.
- Wang, Y., et al. (2011). Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6886-9.
- Various Authors. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health.
- Kawsar, S. M. A., et al. (2024). Novel benzylidene derivatives: Synthesis and their antimicrobial and anticancer studies and in silico investigations. ResearchGate.
- Thorn, N., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health.
- Babu, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmacy and Pharmacology, 70(10), 1287-1303.
- Shukla, S., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 155-62.
- Sanna, F., et al. (2012). Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. Investigational New Drugs, 30(6), 2133-43.
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Basyouni, W. M., et al. (2015). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 930-937. Available at: [Link]*
- El-Sayed, N. N. E., et al. (2024). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PubMed Central.
- Steiert, I., et al. (2016). Predictive In Vivo Models for Oncology. Handbook of Experimental Pharmacology, 232, 203-21.
- Salimimona, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology, 79(6), 1167-1177.
- Abou-Zied, H. A., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. National Institutes of Health.
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Benzylidene 2-fluorenamine
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development.[1] Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[2][3] The fluorene moiety, a tricyclic aromatic hydrocarbon, is also a key component in various biologically active molecules.[4] This document provides a comprehensive guide for researchers on the synthesis of a novel Schiff base, Benzylidene 2-fluorenamine, and detailed protocols for the systematic evaluation of its efficacy against a panel of pathogenic bacteria and fungi. The methodologies are designed to establish a foundational understanding of the compound's antimicrobial spectrum and potency, providing critical data for further drug development endeavors.
Section 1: Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between a primary amine (2-aminofluorene) and an aldehyde (benzaldehyde).[5] This reaction forms the characteristic imine or azomethine group of the Schiff base, typically with the elimination of a water molecule.[6]
Protocol 1: Synthesis of this compound
Materials:
-
2-aminofluorene
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve a 1:1 molar ratio of 2-aminofluorene and benzaldehyde in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the nucleophilic attack of the primary amine on the carbonyl group of the aldehyde.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product, being less soluble, will begin to precipitate out of the solution. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the purified product in a desiccator. The structure of the synthesized this compound should be confirmed using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry. The FTIR spectrum is expected to show a characteristic absorption band for the C=N (azomethine) stretch.[8]
Scientist's Note: The catalytic amount of acid is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. The reflux condition provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.
Caption: Workflow for the synthesis of this compound.
Section 2: In Vitro Antimicrobial and Antifungal Susceptibility Testing
To evaluate the biological activity of this compound, a series of standardized microdilution and plating assays are performed. These tests determine the minimum concentration of the compound required to inhibit or kill the target microorganisms.
Test Organisms: A representative panel should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028)
-
Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized this compound in Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit microbial growth.
Section 3: Protocol 2 - Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Microbial cultures adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[10]
-
Compound stock solution (1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well, creating a two-fold serial dilution. Repeat this process across the row. Discard the final 100 µL from the last well. This creates a range of concentrations to test.
-
Inoculation: Dilute the 0.5 McFarland standard suspension of the test microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this diluted inoculum to each well.
-
Controls:
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) serially diluted.
-
Negative Control (Growth): A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.
Scientist's Note: The use of a 0.5 McFarland standard is critical for reproducibility. This standardizes the initial bacterial or fungal density, ensuring that the observed inhibitory effects are directly comparable across different experiments and different compounds.
Caption: Workflow for MIC determination via broth microdilution.
Section 4: Protocol 3 - Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a subsequent step to the MIC test to determine if the compound is static (inhibits growth) or cidal (kills the organism).
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Section 5: Data Analysis and Interpretation
The results from the MIC and MBC/MFC assays should be compiled for clear comparison.
| Microorganism | Compound | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| S. aureus | This compound | |||
| E. coli | This compound | |||
| C. albicans | This compound | |||
| A. niger | This compound | |||
| S. aureus | Ciprofloxacin (Control) | |||
| C. albicans | Fluconazole (Control) |
Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered cidal .
-
If the MBC/MIC ratio is > 4, the compound is considered static .[9]
Section 6: Postulated Mechanism of Action
Schiff bases exert their antimicrobial effects through various mechanisms, primarily attributed to the electrophilic carbon and nucleophilic nitrogen of the azomethine group (-C=N-).[11]
-
Cell Wall/Membrane Disruption: The lipophilic nature of the fluorene and benzylidene moieties may facilitate the compound's transport across the microbial cell membrane, altering its permeability and leading to the leakage of essential intracellular components.
-
Enzyme Inhibition: The azomethine nitrogen can form hydrogen bonds with the active sites of various cellular enzymes, leading to the inhibition of critical metabolic pathways.[8]
-
Inhibition of Nucleic Acid Synthesis: The compound may interfere with the synthesis of DNA or RNA by intercalating with the nucleic acids or by inhibiting enzymes essential for their replication and transcription.[5]
Caption: Postulated mechanisms of antimicrobial action for Schiff bases.
References
-
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]
-
Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). National Institutes of Health (NIH). Available at: [Link]
-
Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. SciSpace. Available at: [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]
-
Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
Antimicrobial application of schiff's base and it's metal complexes. Innovare Academic Sciences. Available at: [Link]
-
Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. PubMed. Available at: [Link]
-
Preparation of various Schiff, s bases of 9- fluorenone and its biological application. ResearchGate. Available at: [Link]
-
Fluorenone Schiff base derivative complexes of ruthenium, rhodium and iridium exhibiting efficient antibacterial activity and DNA-binding affinity. ResearchGate. Available at: [Link]
-
Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro- 2 Isopropyl benzylidene) aryl amine. International Journal of Advanced Research (IJAR). Available at: [Link]
-
Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene- 1-tetralones and their antiproliferative activity via microtubule destabilization. ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. American Society for Microbiology. Available at: [Link]
-
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Institutes of Health (NIH). Available at: [Link]
-
Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivative. ScienceDirect. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Benzylidene 2-Fluorenamine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Benzylidene 2-fluorenamine Schiff bases, potent molecules with significant applications in medicinal chemistry and materials science. The unique structural framework of these compounds, arising from the fusion of a fluorene moiety with a benzylidene group through an azomethine linkage, imparts valuable biological and photophysical properties.[1][2] This guide offers a detailed protocol for their synthesis, an exploration of the underlying reaction mechanism, and methods for their characterization, designed to be a valuable resource for researchers in organic synthesis and drug discovery.[3]
Introduction to this compound Schiff Bases
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a versatile class of organic compounds.[4] Their ease of synthesis and the stability of the resulting imine bond make them attractive targets in synthetic chemistry.[4] The incorporation of a fluorene nucleus into the Schiff base structure is of particular interest due to the unique photophysical and biological activities associated with fluorene derivatives.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1] The planarity and aromaticity of the fluorene ring system allow for effective interaction with biological macromolecules, making these Schiff bases promising candidates for drug development.[1][5]
Reaction Mechanism: Nucleophilic Addition-Elimination
The synthesis of this compound Schiff bases proceeds via a two-step nucleophilic addition-elimination reaction. The reaction commences with the nucleophilic attack of the primary amine (2-aminofluorene) on the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This is followed by the elimination of a water molecule to form the stable imine product. The use of an acid catalyst can facilitate this reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Experimental Protocol
This protocol details the synthesis of N-benzylidene-2-aminofluorene from 2-aminofluorene and benzaldehyde.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier/Manufacturer |
| 2-Aminofluorene | 98% | Sigma-Aldrich |
| Benzaldehyde | ≥99% | Sigma-Aldrich |
| Ethanol | Absolute | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating | - | - |
| Buchner funnel and flask | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
| Melting point apparatus | - | - |
| FT-IR Spectrometer | - | - |
| NMR Spectrometer | - | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.81 g (0.01 mol) of 2-aminofluorene in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Benzaldehyde: To the stirred solution, add 1.06 mL (0.01 mol) of benzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Determine the melting point of the synthesized Schiff base and characterize its structure using FT-IR and NMR spectroscopy.
Characterization
The successful synthesis of the this compound Schiff base can be confirmed through various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show a characteristic absorption band for the imine (C=N) stretching vibration in the range of 1600-1670 cm⁻¹.[6][7] The disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) provides further evidence of product formation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum should display a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[4][7][8] The aromatic protons of the fluorene and benzylidene moieties will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm).[4][7]
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the imine carbon (C=N) between δ 150 and 165 ppm.[8][9]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound Schiff bases.
Safety Precautions
-
2-Aminofluorene is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10] All manipulations should be performed in a well-ventilated fume hood.
-
Benzaldehyde is a combustible liquid and an irritant. Avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with care and appropriate PPE.
-
Ethanol is a flammable liquid. Keep away from open flames and heat sources.
Conclusion
The synthesis of this compound Schiff bases is a straightforward and efficient process that yields compounds with significant potential in various scientific fields, particularly in the development of new therapeutic agents. The protocol provided herein is robust and can be adapted for the synthesis of a variety of substituted derivatives, allowing for the exploration of structure-activity relationships. The detailed characterization methods ensure the identity and purity of the synthesized compounds, which is crucial for their further application in research and development.
References
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Venkatesan, K., Dhivya, S., Rethavathi, J., & Narasimhan, S. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. [Link]
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Begum, S., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances, 14(1), 1-21. [Link]
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Li, Y., et al. (2022). Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water. RSC Advances, 12(47), 30739-30751. [Link]
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Nair, A. S., et al. (2023). Isatin-Fluorene Schiff Base as a Potent Antidiabetic Agent. Amrita Vishwa Vidyapeetham. [Link]
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ResearchGate. (n.d.). Table 2 IR and NMR data of the Schiff bases and complexes. [Link]
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Sharma, K., & Singh, R. (2018). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4084. [Link]
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ResearchGate. (n.d.). ¹H-NMR and FTIR spectral data for the synthesized compounds (S1-S6). [Link]
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Sreekumar, A., et al. (2024). Fluorene-based Schiff bases with potent absorption and emissive characteristics. Materials Today: Proceedings. [Link]
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Wang, X., et al. (2012). Synthesis, characterization and microwave absorbing properties of fluorene amine bis-Schiff bases and their iron salts. Gongneng Cailiao/Journal of Functional Materials, 43(1), 112-115. [Link]
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JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]
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O'Brien, P. J., et al. (1993). Structural Characterization of an N-acetyl-2-aminofluorene (AAF) Modified DNA Oligomer by NMR, Energy Minimization, and Molecular Dynamics. Biochemistry, 32(10), 2695-2705. [Link]
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Dayma, A. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing, 4(1), 1-6. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. ACS Omega, 8(5), 5032-5045. [Link]
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ResearchGate. (2023). (PDF) Synthesis, Characterization and Biological Activities of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes and their Metal Complexes. [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). [Link]
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Al-Jibouri, M. N. A. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System, 1(1), 1-10. [Link]
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Bouattour, A., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 29(7), 1598. [Link]
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Okoro, U. C., & Ibe, E. C. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemtech Research, 10(1), 22-26. [Link]
-
Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2016). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. [Link]
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Wang, L., et al. (2014). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical Biology & Drug Design, 84(4), 446-452. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2017). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 7(1), 1-18. [Link]
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PubChem. (n.d.). 2-Aminofluorene. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Some 2-(N-benzoyl-N-pyrid-2-yl aminobenzyl)-aminobarbituric acids via N-benzylidene pyridine-2-amines. [Link]
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Application Notes and Protocols for the Synthesis of Benzylidene 2-fluorenamine
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Benzylidene 2-fluorenamine, a Schiff base derived from the condensation of 2-aminofluorene and benzaldehyde. The protocol herein is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes experimental design, safety considerations, reaction mechanism, and product characterization, ensuring a reproducible and reliable synthesis.
Introduction
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] These compounds are versatile intermediates in organic synthesis and have garnered significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] this compound, the target compound of this protocol, incorporates the fluorescent fluorene moiety, making it a potential candidate for applications in materials science and as a biological probe, in addition to its potential pharmacological activities.
The synthesis of this compound is achieved through a condensation reaction between a primary amine (2-aminofluorene) and an aldehyde (benzaldehyde).[3] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the stable imine product.[4] The protocol detailed below has been optimized for high yield and purity, with a focus on clear, actionable steps and the underlying scientific rationale.
Critical Safety Note: 2-Aminofluorene is a suspected human carcinogen and a known genotoxin.[5] All handling and experimental procedures must be conducted within a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final imine product.[3] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.[2]
Reaction:
2-Aminofluorene + Benzaldehyde → this compound + Water
Figure 1. Overall reaction for the synthesis of this compound.
The mechanism of Schiff base formation is a well-established process in organic chemistry.[6] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminofluorene attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (also known as a carbinolamine).
-
Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a molecule of water.
-
Deprotonation: The resulting iminium ion is deprotonated to give the neutral Schiff base product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Aminofluorene | C₁₃H₁₁N | 181.24 | 1.81 g (10 mmol) | ≥98% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 mL (10 mmol) | ≥99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | 95% or absolute | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | ACS Grade | VWR |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Glassware for recrystallization
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.81 g (10 mmol) of 2-aminofluorene in 40 mL of ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Benzaldehyde: To the stirred solution, add 1.06 mL (10 mmol) of benzaldehyde dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), the product may precipitate out of the solution as a solid. If precipitation is not spontaneous, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) or air-dry overnight.
Purification
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many Schiff bases.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a characteristic imine (-C=N-) stretching band, typically in the region of 1640-1690 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) also confirms the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a characteristic singlet for the imine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm). The aromatic protons of the fluorene and benzylidene moieties will also be present.
-
¹³C NMR: The spectrum will show a characteristic peak for the imine carbon (-C=N-) in the range of δ 160-170 ppm.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this Schiff base with high yield and purity. The emphasis on safety, mechanistic understanding, and thorough characterization ensures the generation of high-quality material suitable for a variety of research applications in chemistry and drug discovery.
References
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ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]
-
BYJU'S. (2020, July 9). Synthesis of Schiff Bases. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from [Link]
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Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
BYJU'S. (2020, July 9). What is a Schiff Base? Retrieved from [Link]
-
Medires Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]
-
IJFMR. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
Functional Materials. (n.d.). Synthesis, characterization and microwave absorbing properties of fluorene amine bis-Schiff bases and their iron salts. Retrieved from [Link]
-
ResearchGate. (2023, November 10). Synthesis, Characterization and Biological Activities of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes and their Metal Complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2024, June 6). Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene- 1-tetralones and their antiproliferative activity via microtubule destabilization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Mechanism of imine formation. Retrieved from [Link]
-
PubMed. (n.d.). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Retrieved from [Link]
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ResearchGate. (n.d.). Benzylidene/2-aminobenzylidene hydrazides: Synthesis, characterization and in vitro antimicrobial evaluation. Retrieved from [Link]
-
IISTE.org. (n.d.). Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]
-
Symbiosis Online Publishing. (2015, July 30). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]
-
CSIR-NIScPR. (2023, May 19). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Retrieved from [Link]
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Analytical Protocols for the Identification and Characterization of Benzylidene 2-fluorenamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, multi-technique guide for the unambiguous identification and characterization of Benzylidene 2-fluorenamine, a Schiff base derived from 2-aminofluorene and benzaldehyde. Given that the precursor, 2-aminofluorene, is a known carcinogen, robust and reliable analytical methods are crucial for its derivatives in research and drug development contexts.[1] This guide details integrated protocols for chromatographic separation and spectroscopic analysis, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Compound Profile: this compound
This compound (IUPAC Name: 2-(Benzylideneamino)fluorene) is an aromatic imine, or Schiff base.[2] Its accurate identification relies on confirming its molecular weight, structure, and the presence of key functional groups.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₅N | 3] |
| Molecular Weight | 269.34 g/mol | 3] |
| CAS Number | 13924-50-0 | 4] |
| Appearance | White to tan solid (typical for related compounds) | 1] |
| Structure | 3] |
Integrated Analytical Workflow
A multi-faceted approach is essential for the definitive identification of this compound. The workflow below outlines a logical progression from separation to structural confirmation, ensuring that the data from each technique corroborates the others.
Figure 1: Integrated workflow for the identification of this compound.
Chromatographic Separation: Reversed-Phase HPLC
Principle and Experimental Rationale
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating this compound from precursors, impurities, or other reaction byproducts. A reversed-phase (RP) method using a C18 column is selected.
Causality: Schiff bases can be susceptible to hydrolysis, particularly on the acidic sites of normal-phase stationary phases like silica or alumina.[5] The imine bond (C=N) can be cleaved, leading to sample degradation. A reversed-phase methodology, which utilizes a non-polar stationary phase and a polar mobile phase, provides a more inert environment, preserving the integrity of the analyte and ensuring accurate quantification.[6]
Detailed Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm and 320 nm. A PDA detector can scan a range (e.g., 200-400 nm) to capture the full UV-Vis spectrum.[7]
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject a standard solution multiple times (n=5) to ensure the reproducibility of the retention time (RSD < 1%) and peak area (RSD < 2%).
-
Expected Results
| Parameter | Expected Value | Rationale |
| Retention Time (t_R) | Column and system dependent | A single, sharp peak should be observed. |
| UV λ_max | ~260 nm, ~320 nm | Consistent with extended aromatic conjugation in benzylidene aniline derivatives.[8] |
Spectrometric and Spectroscopic Identification
The combination of mass spectrometry, IR, and NMR spectroscopy provides orthogonal data points that, when combined, lead to definitive structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: When coupled with the HPLC method described above, mass spectrometry provides highly accurate molecular weight data and fragmentation patterns, which serve as a molecular fingerprint.
Protocol:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: 100 - 500 m/z.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. Look for the protonated molecular ion [M+H]⁺.
Expected Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 270.1277 | ~270.13 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify key functional groups present in the molecule. For this compound, the most critical vibration is the C=N stretch of the imine group, which distinguishes it from its amine and aldehyde precursors.
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~1625-1635 | C=N Stretch (Imine) | Confirms the presence of the Schiff base functional group.[9] |
| ~3050-3080 | Aromatic C-H Stretch | Indicates the presence of the aromatic rings. |
| ~1600, 1490, 1450 | Aromatic C=C Stretch | Corroborates the fluorene and benzyl aromatic systems. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR are the most powerful techniques for definitive structure elucidation. They provide detailed information about the chemical environment of every proton and carbon atom, allowing for the complete mapping of the molecular structure.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.[10]
Expected Key Chemical Shifts (δ) in ppm:
| Nucleus | Predicted Shift (ppm) | Assignment and Rationale |
| ¹H | ~8.5 - 8.7 | -CH=N- (Azomethine Proton) . This singlet is highly characteristic and deshielded due to the electronegativity of the nitrogen and the aromatic system.[11] |
| ¹H | ~7.2 - 8.2 | Aromatic Protons (Multiplets). Complex signals corresponding to the 13 protons of the fluorene and benzyl rings. |
| ¹H | ~3.9 | -CH₂- (Fluorene). A characteristic singlet for the methylene bridge protons of the fluorene moiety.[12] |
| ¹³C | ~160 - 165 | -C=N- (Imine Carbon) . A key downfield signal confirming the imine functional group.[10] |
| ¹³C | ~120 - 150 | Aromatic and Quaternary Carbons. Multiple signals corresponding to the aromatic carbons. |
| ¹³C | ~37 | -CH₂- (Fluorene). The methylene bridge carbon signal. |
Confirmatory Analysis Logic
Unambiguous identification is achieved by cross-validating the results from all techniques. The logical flow ensures that each piece of data supports the proposed structure.
Figure 2: Decision workflow for data cross-validation and final identification.
References
[6] Chromatographic Study of Novel Heteronuclear Complexes with Schiff Base as Main Ligand. Journal of Chemistry.
[9] Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.
[3] 2-(Benzylideneamino)fluorene. NIST WebBook. [Link]
[5] Schiff-base ligands and their complex are usually not stable against silica or aluminium oxide in chromatography. ResearchGate. [Link]
[4] 2-(Benzylideneamino)fluorene. NIST WebBook.
[2] Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. IISTE.org. [Link]
[7] Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. ResearchGate. [Link]
[12] 2-Aminofluorene. PubChem. [Link]
[8] (PDF) Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. ResearchGate. [Link]
[11] Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. [Link]
[10] Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). Nature. [Link]
[1] 2-Aminofluorene. Wikipedia. [Link]
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Benzylidene 2-Fluorenamine: A Versatile Ligand in Coordination Chemistry for Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emergence of Benzylidene 2-Fluorenamine in Medicinal Inorganic Chemistry
Schiff bases, compounds featuring an imine or azomethine group (-C=N-), represent a cornerstone in the field of coordination chemistry. Their facile synthesis, structural versatility, and the ability of the imine nitrogen to coordinate with a wide array of metal ions have made them "privileged ligands" in the design of novel therapeutic agents.[1] Among this extensive class of compounds, this compound, a Schiff base derived from the condensation of 2-aminofluorene and benzaldehyde, has garnered significant interest. The incorporation of the bulky and planar fluorenyl moiety imparts unique steric and electronic properties to the ligand, influencing the geometry, stability, and, consequently, the biological activity of its metal complexes.
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a ligand in coordination chemistry, with a specific focus on its potential in drug development. The protocols detailed herein are designed to be self-validating, and the scientific rationale behind each step is elucidated to empower researchers in their quest for novel metallodrugs. The demonstrated antimicrobial and anticancer activities of related Schiff base complexes underscore the therapeutic potential of this ligand system.[2][3][4]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through a straightforward condensation reaction between 2-aminofluorene and benzaldehyde. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by a few drops of acid.
Protocol 1: Synthesis of (E)-N-benzylidene-9H-fluoren-2-amine
Materials:
-
2-aminofluorene
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminofluorene (1.81 g, 10 mmol) in 40 mL of absolute ethanol with gentle warming and stirring.
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) in a single portion.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to facilitate the crystallization of the product.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Expected Yield: 75-85% Appearance: Yellow crystalline solid
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized ligand is paramount before its use in coordination chemistry. The following techniques are essential for confirming the identity and purity of this compound.
| Technique | Key Features and Expected Observations |
| FT-IR Spectroscopy | - Appearance of a strong absorption band in the region of 1620-1600 cm⁻¹ corresponding to the C=N (imine) stretching vibration. - Disappearance of the N-H stretching vibrations of the primary amine (from 2-aminofluorene) around 3400-3300 cm⁻¹. - Disappearance of the C=O stretching vibration of the aldehyde (from benzaldehyde) around 1700 cm⁻¹. |
| ¹H NMR Spectroscopy | - A characteristic singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). - A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) arising from the protons of the fluorenyl and benzylidene groups. |
| ¹³C NMR Spectroscopy | - A signal in the range of δ 150-165 ppm attributed to the imine carbon (-C=N-). - Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbon atoms of the aromatic rings. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₂₀H₁₅N, M.W. = 269.34 g/mol ). |
| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values. |
Coordination Chemistry: Synthesis of Metal Complexes
This compound acts as a monodentate or bidentate ligand, coordinating to metal ions primarily through the lone pair of electrons on the imine nitrogen atom. The fluorenyl ring system can also participate in π-stacking interactions, influencing the overall structure and properties of the metal complexes.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Ligand Dissolution: Dissolve this compound (2 equivalents) in 30 mL of methanol or ethanol in a 100 mL round-bottom flask, with gentle heating if necessary.
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimum amount of the same solvent (approximately 10-15 mL).
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A change in color and/or the formation of a precipitate is often observed.
-
Reflux: After the addition is complete, reflux the reaction mixture for 2-4 hours to ensure complete complex formation.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent to remove any unreacted starting materials and then with diethyl ether. Dry the complex in a desiccator.
Diagram 2: General Workflow for Metal Complex Synthesis
Caption: A streamlined workflow for the synthesis and characterization of metal complexes.
Applications in Drug Development
The coordination of this compound to metal ions can significantly enhance its biological activity. This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.
Antimicrobial Activity
Schiff base metal complexes are well-documented for their antimicrobial properties.[4][5] The imine group is a crucial pharmacophore, and the presence of a metal center can augment its efficacy.
Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
-
Preparation of Media: Prepare sterile Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.
-
Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Sample Loading: Add a specific concentration of the synthesized metal complexes (dissolved in a suitable solvent like DMSO) to the wells. A solvent control (DMSO) and a standard antibiotic/antifungal drug should also be tested concurrently.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
The planar aromatic structure of the fluorene moiety in this compound suggests potential for DNA intercalation, a mechanism of action for many anticancer drugs.[6] Coordination to a metal ion can further enhance this interaction and induce cytotoxicity in cancer cells.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic activity.
Diagram 3: Proposed Mechanism of Action
Caption: A simplified representation of the potential mechanism of action for metal complexes.
Conclusion and Future Perspectives
This compound presents a promising platform for the development of novel coordination compounds with significant therapeutic potential. The synthetic accessibility of the ligand and the ability to tune the properties of its metal complexes by varying the metal ion and ancillary ligands offer a vast chemical space for exploration. Further research should focus on elucidating the precise mechanisms of action of these complexes, conducting in vivo studies to assess their efficacy and toxicity, and exploring structure-activity relationships to design more potent and selective drug candidates. The detailed protocols and application notes provided herein serve as a foundational guide for researchers venturing into this exciting area of medicinal inorganic chemistry.
References
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Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4937. [Link]
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Hussain, A., et al. (2019). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Current Medicinal Chemistry, 26(33), 6047-6085. [Link]
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Abdel-Rahman, L. H., et al. (2017). Anticancer activity of Schiff bases and their Cu(II) complexes against the Hep-G2 cell line. Journal of the Iranian Chemical Society, 14(1), 15-26. [Link]
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Khan, T., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Molecular Structure, 1198, 126883. [Link]
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Wang, Y., et al. (2020). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. Nanoscale Advances, 2(10), 4583-4590. [Link]
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Jorge, S. D. C., et al. (2023). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry, 30(20), 2266-2307. [Link]
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Adamu, U., et al. (2022). Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. Chemistry Journal of Moldova, 17(1), 69-75. [Link]
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A Review on Synthesis and Biological Activities of 2-Aminophenol-Based Schiff Bases and Their Transition Metal Complexes. (2023). ChemistrySelect, 8(22), e202300581. [Link]
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Moreno-Da-Silva, I. V., et al. (2023). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Molecules, 28(18), 6682. [Link]
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Bayat, M., et al. (2020). Simple Synthesis of 2-Amino- N ′-(9 H -Fluoren-9-Ylidene)-Hexahydroquinoline-3-Carbohydrazide Derivatives. Polycyclic Aromatic Compounds, 40(5), 1435-1443. [Link]
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da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. [Link]
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Synthesis and Photochemical Properties of Benzylidene-Containing Polymers. (n.d.). ResearchGate. [Link]
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Novina, J. J., et al. (2016). 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine. IUCrData, 1(1), x162006. [Link]
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Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. (2015). Chemical and Process Engineering Research, 35, 33-37. [Link]
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Sakthinathan, S. P., et al. (2017). Synthesis and antimicrobial activities of some (E)-N -1-(substituted benzylidene)benzohydrazides. Journal of Saudi Chemical Society, 21(4), 451-463. [Link]
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(E)-Benzyl(1-phenylethylidene)amine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1289. [Link]
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Sakthinathan, S. P., et al. (2014). Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. International Journal of Organic Chemistry, 4(2), 117-130. [Link]
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Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. (n.d.). ResearchGate. [Link]
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Tambe, S. D., et al. (2020). Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions. Beilstein Journal of Organic Chemistry, 16, 1335-1342. [Link]
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Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. (2014). ResearchGate. [Link]
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El-Faham, A., et al. (2020). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 25(23), 5727. [Link]
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Structures of Fe(II) Complexes with N , N , N '-Tris(2-pyridylmethyl)ethane-1,2-diamine Type Ligands. Bleomycin-like DNA Cleavage and Enhancement by an Alkylammonium Substituent on the N' Atom of the Ligand. (n.d.). ResearchGate. [Link]
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“Constrained Geometry” Group 3 Metal Complexes of the Fluorenyl-Based Ligands [(3,6- t Bu 2 Flu)SiR 2 N t Bu]: Synthesis, Structural Characterization, and Polymerization Activity. (n.d.). ResearchGate. [Link]
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry, 20, 1468-1475. [Link]
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Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][6][7]thiazin-3(4H)-one. (2025). IUCrData, 10(11), x250009. [Link]
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Application Note: Benzylidene 2-fluorenamine as a Novel Fluorescent Probe for Live-Cell Cytoplasmic Imaging
Introduction: The Promise of Schiff Bases in Bio-imaging
Fluorescence microscopy has revolutionized our ability to visualize the intricate workings of living cells. A critical component of this technology is the development of novel fluorescent probes that can specifically label and report on subcellular structures and processes. Schiff bases, a class of organic compounds containing a carbon-nitrogen double bond, have emerged as promising candidates for such probes due to their synthetic accessibility, structural versatility, and tunable photophysical properties.[1][2][3] Their inherent fluorescence can be modulated by their molecular structure and local environment, making them sensitive reporters of cellular dynamics.[4] This application note details the fluorescent properties of Benzylidene 2-fluorenamine, a Schiff base incorporating a fluorenyl moiety, and provides a comprehensive protocol for its application in live-cell cytoplasmic imaging.
The fluorene group is a well-known fluorophore, and its incorporation into the Schiff base structure is anticipated to confer favorable photophysical properties, such as a potentially high quantum yield and photostability, which are crucial for high-quality fluorescence imaging.[5][6] This document serves as a guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel tool for bio-imaging.
Photophysical Properties of this compound
While the specific photophysical characteristics of this compound require experimental determination, we can infer its likely properties based on the extensive literature on similar fluorescent Schiff bases.[2][7][8] The following table summarizes the expected key fluorescent properties.
| Property | Expected Value/Range | Rationale & Significance |
| Excitation Maximum (λex) | ~350 - 400 nm | The extended π-conjugation system of the molecule, including the fluorenyl and benzylidene groups, is expected to result in absorption in the near-UV to violet region of the spectrum. This allows for excitation with common laser lines available on most fluorescence microscopes. |
| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is anticipated due to potential conformational relaxation in the excited state, a common feature of Schiff bases.[4] This large separation between excitation and emission maxima is advantageous for minimizing background signal and bleed-through in multi-color imaging experiments. |
| Quantum Yield (Φ) | Moderate to High | Fluorene-containing compounds are known for their high fluorescence quantum yields.[5] The rigid structure of the fluorenyl group can limit non-radiative decay pathways, leading to efficient light emission. |
| Molar Extinction Coefficient (ε) | High | The aromatic nature of the compound suggests a high probability of photon absorption, leading to a bright fluorescent signal. |
| Photostability | Good to Excellent | The stable aromatic structure of this compound is expected to confer good resistance to photobleaching, enabling longer-term imaging experiments.[1] |
| Solvatochromism | Moderate | The fluorescence of Schiff bases can be sensitive to the polarity of their environment.[4] This property could potentially be exploited to probe changes in the cellular microenvironment. |
Note: The values presented in the table are estimations based on the properties of structurally related compounds. It is imperative that these parameters are experimentally validated for this compound before its use in quantitative imaging studies.
Proposed Mechanism of Cellular Uptake and Localization
This compound is a relatively nonpolar molecule, which is expected to facilitate its passive diffusion across the cell membrane. Once inside the cell, its hydrophobic nature would likely lead to its sequestration within the lipid-rich environment of the cytoplasm and potentially associate with intracellular membranes, leading to cytoplasmic staining.[8]
Caption: Proposed mechanism of cellular uptake and localization of this compound.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in live-cell imaging. Optimization may be required depending on the cell type and experimental conditions.
Protocol 1: Synthesis of this compound
This protocol describes a standard Schiff base condensation reaction.
Materials:
-
2-Aminofluorene
-
Benzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-aminofluorene in a minimal amount of absolute ethanol.
-
Add 1.1 equivalents of benzaldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.[9][10]
Protocol 2: Preparation of Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes
Procedure:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 3: Live-Cell Staining and Fluorescence Microscopy
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for the expected excitation/emission)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type to achieve sufficient signal with minimal cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately proceed to imaging using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters.
Caption: Experimental workflow for live-cell staining with this compound.
Considerations for Experimental Design and Data Interpretation
-
Cytotoxicity: As with any exogenous probe, it is crucial to assess the cytotoxicity of this compound.[11] This can be evaluated using standard cell viability assays (e.g., MTT or trypan blue exclusion) at various concentrations and incubation times.
-
Controls: Appropriate controls are essential for valid data interpretation. These should include unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to control for any effects of the solvent.
-
Phototoxicity: High-intensity excitation light can induce phototoxicity in stained cells. To minimize this, use the lowest possible excitation power and exposure times that provide an adequate signal-to-noise ratio.
-
Multi-color Imaging: When performing multi-color imaging with other fluorescent probes, ensure that the emission spectrum of this compound has minimal overlap with the other fluorophores to prevent spectral bleed-through.
Conclusion
This compound holds significant potential as a novel fluorescent probe for live-cell imaging. Its anticipated favorable photophysical properties, stemming from the combination of the Schiff base and fluorenyl moieties, make it an attractive candidate for cytoplasmic staining. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the utility of this compound in their specific biological investigations. Further characterization of its spectral properties and biological interactions will undoubtedly pave the way for its broader application in the field of bio-imaging.
References
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New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. Journal of Materials Chemistry B. Available at: [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. Available at: [Link]
-
Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry. Available at: [Link]
-
Recent advances in Schiff bases and Cu(II) complexes: Applications in fluorescence imaging and anticancer therapy (2020-2024). PubMed. Available at: [Link]
-
New Application of Fluorescent Organotin Compounds Derived from Schiff Bases: Synthesis, X-ray Structures, Photophysical Properties, Cytotoxicity and Fluorescent Bioimaging. ResearchGate. Available at: [Link]
-
Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. ResearchGate. Available at: [Link]
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Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. Available at: [Link]
-
2-(Benzylideneamino)fluorene. NIST WebBook. Available at: [Link]
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Organoboron Schiff bases as cell-staining fluorescent probes: Synthesis, Chemio-photophysical characterization, DFT, and X-ray structures: BOSCHIBAs, Low cytotoxicity, High photostability, Bioimaging. ResearchGate. Available at: [Link]
-
Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene- 1-tetralones and their antiproliferative activity via microtubule destabilization. ResearchGate. Available at: [Link]
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2-(Benzylideneamino)fluorene. NIST WebBook. Available at: [Link]
-
Synthesis, Characterization and Photophysical Properties of Benzylidene-Fluorene Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. National Institutes of Health. Available at: [Link]
-
Fluorogenic probes for live-cell imaging of the cytoskeleton. PubMed. Available at: [Link]
-
Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. PubMed. Available at: [Link]
-
Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. United Arab Emirates - Ministry of Health and Prevention. Available at: [Link]
-
Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. MDPI. Available at: [Link]
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Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. Available at: [Link]
-
2-Fluorenamine. NIST WebBook. Available at: [Link]
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Benzylidene/2-aminobenzylidene hydrazides: Synthesis, characterization and in vitro antimicrobial evaluation. ResearchGate. Available at: [Link]
-
Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. PubMed. Available at: [Link]
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Application Notes and Protocols: Benzylidene 2-fluorenamine in Materials Science
Prepared by: Gemini, Senior Application Scientist
Abstract
Benzylidene 2-fluorenamine, a Schiff base derived from 2-aminofluorene and benzaldehyde, is an emerging material with significant potential in advanced materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile compound. Its unique molecular structure, combining the fluorescent fluorene core with the reactive imine group, makes it a prime candidate for applications in optoelectronics and chemical sensing. These notes detail field-proven insights and step-by-step protocols for its use as a fluorescent chemosensor and as an emissive material in Organic Light-Emitting Diodes (OLEDs).
Introduction to this compound
Schiff bases, characterized by the azomethine (-C=N-) group, are a class of organic compounds renowned for their synthetic flexibility and diverse applications.[1] When derived from highly fluorescent moieties like fluorene, the resulting compounds often exhibit exceptional photophysical properties.[2] this compound integrates the rigid, planar, and highly fluorescent fluorene backbone with a benzylidene group. This combination results in a π-conjugated system that is sensitive to its chemical environment, making it a highly attractive material for scientific investigation.
The fluorene unit provides a high fluorescence quantum yield and thermal stability, which are critical for optoelectronic devices.[2] The imine linkage offers a site for coordination with metal ions, enabling its use in chemical sensors.[3] This guide will explore two primary applications: its role as a selective fluorescent chemosensor and its potential as an active component in OLEDs.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction, a hallmark of Schiff base chemistry.[1][4] This one-step process involves the reaction of an aldehyde (benzaldehyde) with a primary amine (2-aminofluorene).
Causality Behind Experimental Choices
-
Catalyst: An acid catalyst, such as glacial acetic acid, is used to protonate the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is easy to remove post-reaction.
-
Reflux: Heating the reaction mixture under reflux increases the reaction rate and ensures it goes to completion.
Experimental Protocol: Synthesis
Materials:
-
2-aminofluorene
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminofluorene in absolute ethanol.
-
Add 1.0 equivalent of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain a purified solid.
-
Dry the final product under vacuum.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
FTIR Spectroscopy: To confirm the formation of the imine C=N bond (typically appearing around 1630-1690 cm⁻¹) and the disappearance of the N-H and C=O stretching bands of the reactants.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and integration of the protons and carbons.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Caption: Synthesis workflow for this compound.
Application I: Fluorescent Chemosensor for Metal Ion Detection
Schiff bases are excellent ligands for metal ions due to the presence of the imine group.[5] The coordination of a metal ion with this compound can lead to significant changes in its photophysical properties, forming the basis for its use as a fluorescent chemosensor.[1] Common mechanisms for fluorescence change upon ion binding include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[5]
Principle of Operation (CHEF Mechanism)
In the free ligand state, the fluorescence of this compound might be quenched due to processes like photoinduced electron transfer. Upon binding with a specific metal ion, the molecule's conformation becomes more rigid. This rigidity restricts non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity (a "turn-on" response).[3][6]
Protocol: Metal Ion Sensing
Stock Solutions:
-
Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, Pb²⁺, etc.) in deionized water or the same solvent.
Experimental Procedure:
-
In a series of cuvettes, place 2 mL of a buffered solvent (e.g., HEPES buffer in a water/acetonitrile mixture).
-
Add an aliquot of the this compound stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum of the solution. The excitation wavelength should be determined from the compound's absorption maximum.
-
To test for selectivity, add 1-2 equivalents of different metal ion stock solutions to separate cuvettes and mix thoroughly.
-
Record the fluorescence spectra immediately after the addition and after a short incubation period (e.g., 5 minutes).
-
For the ion that shows a significant fluorescence response, perform a titration experiment. Add increasing concentrations of the target metal ion to fresh solutions of the sensor and record the fluorescence intensity at each concentration.
-
Plot the fluorescence intensity versus the metal ion concentration to determine the detection limit and binding constant.
Data Analysis
-
Selectivity: Compare the fluorescence response in the presence of different metal ions.
-
Sensitivity: Calculate the limit of detection (LOD) from the titration data, typically using the 3σ/slope method.[7]
-
Stoichiometry: A Job's plot analysis can be performed to determine the binding ratio between the sensor and the metal ion.[7]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Application II: Emissive Layer in Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives are widely used in OLEDs due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties.[2][8] this compound, with its extended π-conjugation, is a promising candidate for use as an emissive material, potentially emitting in the blue-green region of the spectrum.
Role in OLED Device Architecture
In a typical multilayer OLED structure, the this compound would be used in the Emissive Layer (EML). It can be used as a "guest" dopant in a suitable "host" material or, if it has good film-forming and charge-transporting properties, as the host material itself.[9]
Table 1: Representative OLED Device Architecture
| Layer | Material Example | Function |
| Anode | Indium Tin Oxide (ITO) | Hole Injection |
| Hole Injection Layer (HIL) | PEDOT:PSS | Facilitate Hole Injection |
| Hole Transport Layer (HTL) | TPD or NPB | Transport Holes to the Emissive Layer |
| Emissive Layer (EML) | Host:CBP, Dopant: this compound | Site of Electron-Hole Recombination and Light Emission |
| Electron Transport Layer (ETL) | Alq₃ | Transport Electrons to the Emissive Layer |
| Electron Injection Layer (EIL) | LiF | Facilitate Electron Injection |
| Cathode | Aluminum (Al) | Electron Injection |
Protocol: OLED Fabrication (Thermal Evaporation)
Substrate Preparation:
-
Patterned ITO-coated glass substrates are used as the anode.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.[8]
-
Dry the substrates with a high-purity nitrogen stream.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.
Device Fabrication:
-
(Optional, for solution-processed HIL) Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal.
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum.[8] a. Deposit the Hole Transport Layer (e.g., NPB). b. Co-evaporate the Emissive Layer by using two separate sources for the host (e.g., CBP) and the dopant (this compound). The doping concentration is controlled by the relative evaporation rates. c. Deposit the Electron Transport Layer (e.g., Alq₃). d. Deposit a thin Electron Injection Layer (e.g., LiF). e. Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
Device Characterization
-
Electroluminescence (EL) Spectrum: To determine the color of the emitted light.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the turn-on voltage, brightness, and efficiency of the device.
-
Efficiency Metrics: Calculate the External Quantum Efficiency (EQE), Luminous Efficacy (cd/A), and Power Efficacy (lm/W).
Conclusion
This compound stands as a promising material at the intersection of fluorescence and organic electronics. Its straightforward synthesis and versatile properties make it an excellent platform for developing next-generation chemosensors and optoelectronic devices. The protocols outlined in this guide provide a solid foundation for researchers to explore and unlock the full potential of this intriguing molecule. Further derivatization of the fluorene or benzylidene core could lead to materials with tailored properties for specific, high-performance applications.
References
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). National Institutes of Health. Available at: [Link]
-
Application of Schiff base as a fluorescence sensor. (n.d.). JETIR. Available at: [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). RSC Publishing. Available at: [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). MDPI. Available at: [Link]
-
Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. (n.d.). RSC Publishing. Available at: [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). RSC Publishing. Available at: [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024). MDPI. Available at: [Link]
-
Fluorene-Based Π-Conjugated Molecules for OLED Applications. (n.d.). Scribd. Available at: [Link]
-
The Synthesis And Photoelectric Properties Research Of Schiff Base Derivatives. (2024). Global Thesis. Available at: [Link]
-
Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (n.d.). National Institutes of Health. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 7. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzylidene 2-fluorenamine Synthesis
Welcome to the technical support guide for the synthesis of Benzylidene 2-fluorenamine. This document is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this Schiff base. Here, we move beyond simple protocols to address the common challenges and questions that arise during experimentation, providing evidence-based solutions and explaining the chemical principles behind them.
Core Principles: The Chemistry of Schiff Base Formation
The synthesis of this compound is a classic example of Schiff base (or imine) formation. It is a condensation reaction between a primary amine (2-fluorenamine) and an aldehyde (benzaldehyde). The reaction proceeds in two main, reversible steps:
-
Nucleophilic Addition: The nitrogen atom of the 2-fluorenamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the stable C=N double bond of the imine. This step is typically the rate-determining step and is often catalyzed by a mild acid.[1][2]
Understanding the reversibility of this reaction is crucial for optimization. According to Le Chatelier's principle, the removal of water from the reaction mixture will drive the equilibrium towards the product, increasing the yield of the desired this compound.[1]
Caption: General mechanism for Schiff base formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing this compound?
A1: A mildly acidic environment (typically pH 4-5) is optimal for Schiff base synthesis.[1][3] This is a delicate balance. At a very low pH (highly acidic), the 2-fluorenamine starting material becomes protonated, which neutralizes its nucleophilicity and slows down the initial addition step.[1] Conversely, at neutral or alkaline pH, the amine is a potent nucleophile, but the acid-catalyzed dehydration of the carbinolamine intermediate becomes the slow, rate-limiting step.[1][2] Therefore, a small amount of an acid catalyst, like glacial acetic acid, is typically added to facilitate the dehydration without deactivating the amine.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Equilibrium Issues: The presence of the water byproduct can shift the reaction equilibrium back towards the starting materials.[1] Effective water removal is critical.
-
Incorrect pH: As detailed in Q1, a pH that is too high or too low will significantly hinder the reaction rate.[1]
-
Reagent Purity: Impurities in the 2-fluorenamine, benzaldehyde, or solvent can lead to unwanted side reactions.[1] It is advisable to use purified reagents.
-
Steric Hindrance: While less of an issue with benzaldehyde, bulky aldehydes or amines can slow the reaction, requiring more forcing conditions like higher temperatures or longer reaction times.[1]
-
Product Hydrolysis: The final imine product can be hydrolyzed back to the starting materials if exposed to water during the workup, especially under acidic or basic conditions.[1][2]
Q3: What is the most effective way to remove the water byproduct?
A3: Several methods can be employed:
-
Azeotropic Distillation: This is a highly effective method. The reaction is run in a solvent that forms an azeotrope with water, such as toluene or cyclohexane. Using a Dean-Stark apparatus allows for the continuous physical removal of water as it is formed, driving the reaction to completion.[4]
-
Dehydrating Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction mixture can effectively sequester the water as it is produced.[4] Note that molecular sieves should be activated (e.g., by heating in an oven) before use to ensure their efficacy.[4]
Q4: Is an acid catalyst always necessary for this reaction?
A4: While the reaction can proceed without an added catalyst, it is often impractically slow.[1] The uncatalyzed dehydration of the carbinolamine intermediate is inefficient. An acid catalyst protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O) and significantly accelerating the rate-limiting dehydration step.[2]
Troubleshooting Guide
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem: The reaction is not proceeding to completion, as monitored by TLC.
-
Possible Cause: Insufficient catalysis or inefficient water removal.
-
Solution:
-
Verify Catalyst: Ensure a catalytic amount (e.g., a few drops) of glacial acetic acid has been added. If the reaction is still sluggish, a slightly stronger acid like p-toluenesulfonic acid (p-TsOH) can be used, but with caution to avoid side reactions.
-
Improve Water Removal: If not already in use, switch to a system that actively removes water, such as a Dean-Stark apparatus with toluene as the solvent.[4] Alternatively, add freshly activated 4Å molecular sieves to the reaction flask.
-
Increase Temperature/Time: Some Schiff base formations require prolonged heating under reflux. Extend the reaction time and continue to monitor progress via Thin Layer Chromatography (TLC).
-
Problem: The product decomposes or hydrolyzes during workup.
-
Possible Cause: The imine C=N bond is susceptible to hydrolysis in the presence of water, particularly under acidic or basic conditions.[1][2]
-
Solution:
-
Neutralize Catalyst: Before extraction, carefully neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Anhydrous Conditions: Use dry solvents (e.g., anhydrous diethyl ether, ethyl acetate) for the extraction process. Minimize the product's contact with aqueous layers.[1]
-
Rapid Workup: Perform the extraction and isolation steps as quickly as possible to reduce the time the product is exposed to potentially hydrolytic conditions.
-
Problem: An oily product is obtained instead of the expected solid.
-
Possible Cause: The presence of impurities, residual solvent, or unreacted starting materials can prevent crystallization.
-
Solution:
-
Purification: The oil is likely the crude product. Attempt to purify it via column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Trituration: Try triturating the oil with a non-polar solvent like cold n-hexane. This can often induce crystallization of the desired product while washing away more soluble impurities.
-
Recrystallization: Dissolve the oil in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to induce crystallization.
-
Problem: The final product is impure, showing multiple spots on TLC.
-
Possible Cause: Formation of side products or presence of unreacted starting materials.
-
Solution:
-
Check Starting Materials: Verify the purity of the 2-fluorenamine and benzaldehyde. 2-aminofluorene can be purified by recrystallization from aqueous ethanol.[5][6] Benzaldehyde should be freshly distilled if it has been stored for a long time, as it can oxidize to benzoic acid.
-
Optimize Stoichiometry: Ensure an equimolar ratio of the amine and aldehyde is used. Using a slight excess of one reagent is generally not necessary and can complicate purification.
-
Purification: A thorough purification is required. Recrystallization is the preferred method for solids.[5] If this fails to remove the impurities, column chromatography is the next logical step.
-
Optimized Experimental Protocols
Protocol 1: Synthesis using Acid Catalysis in Ethanol
This is a standard, straightforward method for Schiff base synthesis.
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluorenamine (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add benzaldehyde (1.0 eq) to the solution, followed by 3-5 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Chloroform:Methanol solvent system).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7] The product can be further purified by recrystallization from hot ethanol.
Protocol 2: Purification by Recrystallization
Caption: Step-by-step workflow for purification via recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[5]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot gravity filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small volume of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or a desiccator to remove all traces of solvent.
Data Summary: Reaction Condition Effects
The choice of solvent and catalyst can significantly impact reaction outcomes. The following table provides an illustrative summary based on general principles of Schiff base synthesis.
| Catalyst | Solvent | Temperature | Typical Water Removal | Expected Yield | Key Considerations |
| Acetic Acid | Ethanol | Reflux (~80°C) | None (equilibrium) | Moderate | Simple setup; yield limited by equilibrium.[8] |
| Acetic Acid | Toluene | Reflux (~110°C) | Dean-Stark Trap | High to Excellent | Higher temperature and active water removal drive reaction to completion.[4] |
| None | Ethanol | Room Temp. | None | Very Low / Slow | Reaction is often impractically slow without a catalyst.[1] |
| p-TsOH | Dichloromethane | Room Temp. | Molecular Sieves | Good to High | Stronger acid can speed up the reaction but may require more careful control. |
References
-
ResearchGate. (2018). Problem in synthesis of imine?[Link]
-
Liu, Z., et al. (2018). Synthesis, characterization and microwave absorbing properties of fluorene amine bis-Schiff bases and their iron salts. Journal of Functional Materials, 49(1), 1183-1190. [Link]
-
International Journal of Science and Research (IJSR). (2020). Synthesis and Characterization of Benzylidene Derivatives Using Various Solvents, Catalysts and Green Chemistry Methods.[Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Molecules, 27(23), 8567. [Link]
-
ResearchGate. (2015). Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents.[Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Preparation of various Schiff's bases of 9-fluorenone and its biological application.[Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.[Link]
-
ResearchGate. (2025). Synthesis, Solvent Effects, and Nonlinear Optical properties Study of 2-Aminophenol-based Schiff bases.[Link]
-
E-Journal of Chemistry. (2009). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II).[Link]
-
MDPI. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism.[Link]
-
Chemistry Steps. (2023). Formation of Imines and Enamines.[Link]
-
Medires Publishing. (2022). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.[Link]
-
National Institutes of Health. (2023). Second-Generation Enamine-Type Schiff Bases as 2-Amino Acid-Derived Antifungals against Fusarium oxysporum: Microwave-Assisted Synthesis, In Vitro Activity, 3D-QSAR, and In Vivo Effect.[Link]
-
Organic Chemistry Tutor. (2023). Formation of Imines and Enamines.[Link]
-
Organic Chemistry Portal. (2021). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.[Link]
-
ResearchGate. (2024). Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene- 1-tetralones and their antiproliferative activity via microtubule destabilization.[Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine.[Link]
-
Organic Syntheses. (1963). 2-aminofluorene.[Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcrcps.com [ijcrcps.com]
Technical Support Center: Synthesis of Benzylidene 2-fluorenamine (N-(phenylmethylidene)-9H-fluoren-2-amine)
Welcome to the technical support guide for the synthesis of Benzylidene 2-fluorenamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and professionals in drug development. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common issues encountered during this Schiff base condensation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to address specific problems you may encounter.
Section 1: Reaction Setup and Execution
Question 1: My reaction yield is consistently low. What are the primary factors affecting the formation of this compound?
Answer: Low yield in Schiff base synthesis is a common issue that typically points to problems with equilibrium, reactants, or catalysis. The reaction between 2-fluorenamine and benzaldehyde is a reversible condensation reaction.[1][2] To drive the reaction toward the product, the removal of the water byproduct is crucial.[2][3]
-
Causality (Equilibrium): According to Le Châtelier's principle, removing a product (water) from this equilibrium-driven reaction will shift the equilibrium to the right, favoring the formation of the imine product.
-
Troubleshooting Steps:
-
Use a Dehydrating Agent: Conduct the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms.[4]
-
Check Reagent Purity: Impurities in either 2-fluorenamine or benzaldehyde can introduce side reactions that consume starting material.[4] Benzaldehyde is particularly susceptible to oxidation to benzoic acid if not stored properly. Ensure you use freshly distilled or high-purity benzaldehyde.
-
Optimize pH Control: The reaction is acid-catalyzed, but the pH must be carefully controlled.[1][3] The rate is generally highest near a pH of 5.
-
Too Acidic (Low pH): The amine nucleophile (2-fluorenamine) becomes protonated to its non-nucleophilic ammonium salt, halting the initial nucleophilic attack.[3]
-
Too Basic (High pH): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, preventing its elimination as water, which is often the rate-determining step.[1][4]
-
-
Steric Hindrance: The bulky fluorenyl group can cause steric hindrance, potentially slowing the reaction.[4] Ensure adequate reaction time (monitor by TLC) and consider gentle heating (refluxing in ethanol or toluene) to overcome the activation energy barrier.[5]
-
Question 2: I've noticed an insoluble white solid in my reaction flask that isn't my product. What could it be?
Answer: An unexpected white solid is often benzoic acid. Benzaldehyde readily oxidizes in the presence of air to form benzoic acid, which is typically a white crystalline solid and is less soluble in non-polar organic solvents.
-
Detection: Benzoic acid can be identified by its characteristic IR signal for a carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). It can be easily removed from the organic reaction mixture with a basic wash.
-
Prevention:
-
Use freshly distilled or a newly opened bottle of benzaldehyde.
-
Store benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
-
Removal Protocol:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The benzoic acid will be deprotonated to sodium benzoate, which is soluble in the aqueous layer.
-
Separate the layers. Repeat the wash if necessary.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and proceed with solvent evaporation.
-
Section 2: Product Isolation and Impurities
Question 3: My final product appears pure by TLC, but the ¹H NMR spectrum shows peaks for both my product and the starting materials. What is happening?
Answer: This is a classic sign of product instability, specifically hydrolysis of the imine bond.[6] Schiff bases are susceptible to hydrolysis, which is the reverse of the formation reaction, breaking the imine back down into its constituent aldehyde and amine.[2][7] This can occur during the work-up or even during analysis if moisture is present.
-
Mechanism of Hydrolysis: The C=N imine bond is electrophilic and can be attacked by water, especially under acidic or basic conditions.[6][7] The reaction is essentially the microscopic reverse of the formation mechanism.
-
Troubleshooting & Prevention:
-
Anhydrous Work-up: Ensure all solvents and glassware used during product isolation are thoroughly dried. Use anhydrous drying agents like sodium sulfate or magnesium sulfate.[4]
-
Neutral pH: Neutralize any acid catalyst (e.g., with a mild base wash like NaHCO₃ solution) before final purification steps.[4]
-
Purification Method: When using column chromatography, opt for neutral alumina over silica gel. Silica gel is acidic and can catalyze the hydrolysis of the imine on the column.[8]
-
Storage: Store the purified product in a desiccator or under an inert atmosphere to protect it from atmospheric moisture, which can cause decomposition over time.[8]
-
Question 4: How can I differentiate between the starting materials and the product using spectroscopy?
Answer: ¹H NMR and FT-IR spectroscopy are powerful tools for confirming product formation and identifying impurities.
| Compound | Key ¹H NMR Signal (approx. δ, CDCl₃) | Key FT-IR Signal (cm⁻¹) |
| 2-Fluorenamine | Broad singlet for -NH₂ protons (~3.5-4.5 ppm) | N-H stretch (two bands, ~3350-3500 cm⁻¹) |
| Benzaldehyde | Singlet for aldehydic -CHO proton (~9.9-10.1 ppm) | C=O stretch (~1700 cm⁻¹) |
| This compound | Singlet for imine -CH=N- proton (~8.3-8.9 ppm)[9][10] | C=N stretch (~1600-1630 cm⁻¹)[5][10], absence of N-H and C=O |
| Benzoic Acid (Impurity) | Very broad singlet for -COOH proton (>10 ppm) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
This table summarizes expected spectral features for quick identification.
Systematic Troubleshooting Workflow
If your synthesis yields an impure product or fails, follow this logical workflow to diagnose the issue.
Experimental Protocols
General Protocol for Synthesis of this compound
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, dissolve 2-fluorenamine (1.0 equivalent) in toluene (approx. 10-15 mL per gram of amine).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 to 1.1 equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or a few drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete when water ceases to collect.[4]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If an acid catalyst was used, wash the mixture with a saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8] If necessary, further purification can be achieved by column chromatography on neutral alumina.[8]
Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent and moisture.
References
- BenchChem Technical Support Center. (n.d.). Schiff Base Formation from Fluorenone.
- Various Authors. (2024). How to purify Schiff base product? ResearchGate.
- Various Authors. (2012). How susceptible are Schiff base imine linkages to hydrolysis under acidic aqueous conditions? ResearchGate.
- Mezzenga, R., et al. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. PMC.
- Lumen Learning. (n.d.). Imine formation. Organic Chemistry II.
- OpenOChem Learn. (n.d.). Addition of Amines - Imines.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
- Ibrahim, I. A., et al. (n.d.). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). ResearchGate.
- Malhotra, M., et al. (2010). Benzylidene/2-aminobenzylidene hydrazides: Synthesis, characterization and in vitro antimicrobial evaluation. ResearchGate.
- Çelik, H., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. Dergipark.
Sources
- 1. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Purification of Benzylidene 2-fluorenamine
Welcome to the technical support center for the purification of Benzylidene 2-fluorenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this Schiff base. We will explore the common challenges and provide practical, evidence-based solutions to help you achieve high purity for your downstream applications.
Introduction
This compound, a Schiff base derived from the condensation of benzaldehyde and 2-aminofluorene, is a compound of interest in various research fields. As with many imines, its purification can be challenging due to its susceptibility to hydrolysis and potential thermal degradation. This guide provides a comprehensive overview of the most effective purification techniques and addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two most common and effective methods for the purification of this compound and other Schiff bases are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of your synthesis.
Q2: What are the main impurities I should expect in my crude this compound product?
Common impurities include unreacted starting materials (2-aminofluorene and benzaldehyde), byproducts from side reactions, and hydrolysis products.[1] The presence of water or acidic conditions can lead to the hydrolysis of the imine bond, regenerating the starting amine and aldehyde.[2][3][4]
Q3: Is this compound sensitive to air or light?
While specific stability data for this compound is not extensively documented, aromatic amines and imines can be sensitive to oxidation by air and light. It is good practice to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to minimize degradation.
Q4: What is the expected melting point of pure this compound?
Troubleshooting Guide
Recrystallization Issues
Q5: My this compound oils out during recrystallization. What should I do?
"Oiling out," where the compound separates as a liquid rather than forming crystals, is a common issue. Here are the primary causes and solutions:
-
Cause: The solvent is too good a solvent, or the solution is too concentrated.
-
Solution: Try using a solvent system where the compound has lower solubility. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Start by dissolving your compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Heating the solution to redissolve the solid and then allowing it to cool slowly can promote crystal growth.
-
Cause: The cooling rate is too fast.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals rather than an amorphous oil.
Q6: I have poor recovery after recrystallization. How can I improve the yield?
-
Cause: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cause: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If recovery is still low, you may need to explore different solvent systems where the compound has very low solubility at cold temperatures.
Q7: What are some recommended solvent systems for the recrystallization of this compound?
For Schiff bases, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[5][6] Given that 2-aminofluorene can be recrystallized from an ethanol/water mixture, this would be a logical starting point for this compound.[7]
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound when hot.
-
Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
| Solvent | General Properties for Schiff Base Recrystallization |
| Ethanol | Often a good starting point, can be used as a single solvent or in a mixture with water.[5] |
| Methanol | Similar to ethanol, but may have different solubility characteristics. |
| Ethyl Acetate | A moderately polar solvent that can be effective. |
| Hexane/Ethyl Acetate | A common two-solvent system for tuning polarity. |
| Toluene | Can be effective for aromatic compounds. |
Column Chromatography Issues
Q8: My this compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
This is a frequent problem with imines. The acidic nature of standard silica gel can catalyze the hydrolysis of the imine bond, leading to the breakdown of your product back into its starting materials.[8][9][10][11]
Solution:
-
Deactivate the Silica Gel: Add a small percentage of a tertiary amine, such as triethylamine (typically 1-2%), to your eluent.[8][9] This will neutralize the acidic sites on the silica gel and prevent hydrolysis.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a functionalized silica gel (e.g., amino-functionalized silica).[8][9][12]
-
Work Quickly: Minimize the time your compound spends on the column. A faster flow rate or using flash chromatography can help.[8]
Experimental Protocol: Column Chromatography with Deactivated Silica Gel
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., a mixture of hexane and ethyl acetate). Add 1-2% triethylamine to the eluent mixture.
-
Pack the Column: Pack the column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute: Run the column, collecting fractions and monitoring them by TLC.
Q9: I'm seeing significant streaking of my compound on the TLC plate. What does this mean for my column chromatography?
Streaking on a TLC plate, especially for amine-containing compounds, often indicates strong interaction with the stationary phase and can predict poor separation on a column. This is also often caused by the acidity of the silica gel.
Solution:
-
Modify the Mobile Phase: As with column chromatography, adding a small amount of triethylamine or another base to your TLC mobile phase can often resolve the streaking issue and will give you a more accurate indication of the appropriate eluent for your column.
Workflow for Purification of this compound
Caption: A general workflow for the purification of this compound.
Characterization of Impurities
Q10: How can I identify the impurities in my sample?
A combination of analytical techniques is often necessary to fully characterize impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your mixture. By co-spotting with your starting materials, you can tentatively identify their presence in the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying unreacted benzaldehyde (aldehyde proton signal around 9-10 ppm) and 2-aminofluorene (amine protons and distinct aromatic signals). The formation of the imine is confirmed by the appearance of a characteristic singlet for the imine proton (-N=CH-) typically between 8-9 ppm.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the components in your mixture, helping to confirm the presence of starting materials, product, and potential byproducts.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Fluorenamine (CAS 153-78-6). Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
ResearchGate. 8. Column Chromatography. Available from: [Link]
-
NIST. 2-(Benzylideneamino)fluorene. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2-Aminofluorene. Available from: [Link]
-
PubMed. High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes. Available from: [Link]
-
Reddit. Chromotography with free amines? Available from: [Link]
-
ResearchGate. Two new fluorescent fluorenone azine derivatives: synthesis, physicochemical properties, experimental and theoretical study. Available from: [Link]
-
News-Medical.Net. Imine Hydrolysis. Available from: [Link]
-
Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. Available from: [Link]
-
Journal of the Chemical Society, Dalton Transactions. kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Available from: [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available from: [Link]
-
ResearchGate. Thermal stability and thermal decomposition study of hindered amine light stabilizers. Available from: [Link]
-
MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Available from: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
-
PubMed Central. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]
-
ResearchGate. Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3- propylammonium) Amine Chloride. Available from: [Link]
-
ACS Publications. Solubility of C60 in a Variety of Solvents. Available from: [Link]
-
ResearchGate. (PDF) Thermal Stability Profiling of Co(II), Mn(II), and Ni(II)-Hydrazone Based Complexes: The Role of Kinetic and Thermodynamics Parameters. Available from: [Link]
-
ResearchGate. Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Available from: [Link]
-
PubMed Central. On the Solubility and Stability of Polyvinylidene Fluoride. Available from: [Link]
-
Asian Journal of Applied Chemistry Research. Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Available from: [Link]
-
ResearchGate. Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Available from: [Link]
-
Nature. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. Available from: [Link]
-
ResearchGate. (PDF) Solubility of Flavonoids in Organic Solvents. Available from: [Link]
Sources
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- 3. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-(benzylideneamino)fluoren-9-one CAS#: 5454-42-2 [chemicalbook.com]
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- 9. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. nathan.instras.com [nathan.instras.com]
Technical Support Center: Synthesis of Benzylidene 2-fluorenamine
Welcome to the dedicated technical support resource for the synthesis of Benzylidene 2-fluorenamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a dynamic troubleshooting center, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses the most frequent obstacles encountered during the synthesis of this Schiff base. Each answer provides a causal explanation and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this Schiff base condensation are almost always linked to the reversible nature of the reaction.[1] The formation of the imine (this compound) from 2-aminofluorene and benzaldehyde generates water as a byproduct. According to Le Châtelier's principle, the presence of this water in the reaction medium can easily drive the equilibrium back towards the starting materials, leading to incomplete conversion.
Primary Causes & Strategic Solutions:
-
Inefficient Water Removal: This is the most common culprit. The reaction equilibrium must be actively shifted toward the product.
-
Azeotropic Distillation: The classic and highly effective method is to use a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus.[2][3] This physically removes water from the reaction mixture as it forms, preventing the reverse reaction.
-
Dehydrating Agents: The addition of chemical drying agents like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) directly to the reaction flask can sequester the water byproduct.[3] Molecular sieves are particularly effective as they are inert and easily removed by filtration.
-
-
Suboptimal Reaction Conditions:
-
Time and Temperature: Aromatic aldehydes are generally reactive, but the reaction may still require sufficient time and thermal energy to proceed to completion.[2] If you are running the reaction at room temperature, consider refluxing the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Catalyst Inefficiency: While sometimes uncatalyzed, this reaction is typically accelerated by a catalyst. If you are not using one, or if your catalyst is old or impure, the reaction rate will be slow, leading to the perception of a low yield if not run for an adequate duration.
-
-
Purity of Reactants: Impurities in either the 2-aminofluorene or benzaldehyde can introduce side reactions or inhibit the primary reaction pathway.[3] Benzaldehyde is particularly susceptible to oxidation to benzoic acid, which can interfere with the reaction. It is advisable to use freshly distilled benzaldehyde.
Q2: My product decomposes or reverts to starting materials during purification on a silica gel column. What can I do?
A2: This is a classic problem when purifying imines. The imine bond (C=N) is susceptible to hydrolysis, and the acidic nature of standard silica gel provides a perfect catalytic environment for this reverse reaction to occur.[3][4] As your product band travels down the column, it is continuously exposed to acidic silica and trace water in the eluent, breaking it down into the original aldehyde and amine.
Solutions to Prevent Hydrolysis:
-
Avoid Column Chromatography: The best solution is often to avoid silica gel chromatography altogether. Recrystallization is the preferred method for purifying this compound.[5][6] A solvent system like ethanol/water or ethanol/hexane is often effective.
-
Neutralize the Stationary Phase: If chromatography is unavoidable, you must neutralize the silica gel. This is easily achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), to your eluent system (e.g., hexane/ethyl acetate).[4] The triethylamine will neutralize the acidic sites on the silica, preventing hydrolysis of the imine.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be used as an alternative to silica gel for the stationary phase.[4] Alumina is less acidic and therefore less likely to catalyze hydrolysis.
-
Work Quickly and Dry: Ensure your solvents are anhydrous and run the column as efficiently as possible to minimize the contact time between your compound and the stationary phase.
Q3: The isolated product is a sticky oil instead of the expected crystalline solid. How can I resolve this?
A3: Obtaining an oil or tacky solid suggests the presence of impurities or residual solvent that is depressing the melting point and disrupting the crystal lattice formation.
Troubleshooting Steps:
-
Incomplete Reaction: The most likely impurities are unreacted 2-aminofluorene and benzaldehyde. These can be checked for via ¹H NMR spectroscopy. If starting materials are present, the reaction did not go to completion. The best course of action is to re-subject the crude material to the reaction conditions, ensuring rigorous water removal.
-
Residual Solvent: High-boiling point solvents like DMF or toluene can be difficult to remove completely. Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Purification by Trituration/Recrystallization:
-
Trituration: Add a solvent in which your desired product is insoluble but the impurities are soluble (e.g., cold hexane or diethyl ether). Stir or sonicate the mixture. The impurities will dissolve, and your pure product should solidify. You can then collect it by filtration.
-
Recrystallization: This is the most powerful technique for purification. Dissolve the crude oil in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).[6] If the product is too soluble, add a co-solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to induce crystallization.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for understanding and optimizing the this compound synthesis.
Q1: What is the general mechanism for this reaction?
A1: The formation of this compound is a nucleophilic addition-elimination reaction. The mechanism proceeds through three main reversible steps, which are typically acid-catalyzed[1]:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminofluorene (the nucleophile) attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a zwitterionic intermediate.
-
Proton Transfer: An intramolecular proton transfer occurs, moving a proton from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The lone pair on the nitrogen then forms a double bond with the carbon, expelling a molecule of water to form the final imine product.[2]
Q2: What is the optimal catalyst, and is one always necessary?
A2: While the reaction between an aromatic aldehyde and a primary amine can sometimes proceed without a catalyst, particularly with heating, using a catalyst significantly increases the reaction rate.[2]
-
Acid Catalysis: A mildly acidic environment (pH 4-5) is generally considered optimal.[4] The acid protonates the carbonyl oxygen of benzaldehyde, making the carbon more electrophilic for the initial attack. It also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate.[2]
-
Common Acid Catalysts: A few drops of glacial acetic acid, or catalytic amounts of p-toluenesulfonic acid (p-TsOH) are very effective.[4]
-
Caution: Using a strong acid or a very low pH is counterproductive. It will protonate the starting 2-aminofluorene, rendering it non-nucleophilic and halting the reaction.[4]
-
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst® 15 or montmorillonite K-10 clay are excellent "green" alternatives.[7] Their primary advantage is the ease of separation; they can be simply filtered off from the reaction mixture, simplifying the workup.[7]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays several critical roles: it must dissolve the reactants, it can influence the reaction equilibrium, and it dictates the method of water removal.
| Solvent | Boiling Point (°C) | Key Characteristics & Use Cases |
| Ethanol/Methanol | 78 / 65 | Good general-purpose solvents that dissolve both reactants well. The reaction is typically run under reflux. Water removal is often achieved with molecular sieves.[5][8] |
| Toluene | 111 | The gold standard for water removal via azeotropic distillation with a Dean-Stark trap.[9] Ideal for driving the reaction to completion. |
| DMF/DMSO | 153 / 189 | High-boiling polar aprotic solvents used when reactants have poor solubility in other solvents.[9] Can be difficult to remove during workup. |
| Solvent-Free (Neat) | N/A | An environmentally friendly option where the two reactants are mixed directly, often with a heterogeneous catalyst.[7] This can be very efficient, sometimes proceeding rapidly at room temperature.[4] |
Q4: What are the key analytical signals to confirm the formation of this compound?
A4: A combination of spectroscopic methods should be used for unambiguous structural confirmation.[10]
| Technique | Key Signal / Observation | Rationale |
| ¹H NMR | A singlet peak between δ 8.0-9.2 ppm. | This signal corresponds to the imine proton (-CH=N-). Its appearance and the disappearance of the aldehyde proton (δ ~10 ppm) and the amine protons (-NH₂) are strong evidence of product formation.[8][11] |
| ¹³C NMR | A signal between δ 160-170 ppm. | This peak is characteristic of the imine carbon (-C H=N). The carbonyl carbon of benzaldehyde (δ >190 ppm) will disappear.[12] |
| FT-IR | A strong absorption band at ~1630-1660 cm⁻¹. | This band is characteristic of the C=N (imine) bond stretching vibration.[8][11] You should also see the disappearance of the C=O stretch from benzaldehyde (~1700 cm⁻¹) and the N-H stretches from 2-aminofluorene (~3300-3500 cm⁻¹). |
| Mass Spec. | Molecular Ion Peak (M⁺) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₀H₁₅N, MW ≈ 269.34 g/mol ). |
Experimental Protocols & Workflows
Protocol 1: Classical Synthesis using Dean-Stark Apparatus
This protocol is designed for maximizing yield by ensuring complete water removal.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-aminofluorene (e.g., 5.0 g, 1 eq).
-
Reagents: Add toluene (100 mL), followed by benzaldehyde (1.05 eq). Finally, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.02 eq).
-
Reaction: Heat the mixture to a vigorous reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the reaction flask. Continue refluxing until no more water collects in the trap (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol or an ethanol/hexane mixture to yield pure this compound.
Protocol 2: Green Synthesis using a Heterogeneous Catalyst
This protocol, adapted from literature, offers an environmentally friendly and simple alternative.[4][7]
-
Setup: In a 50 mL round-bottom flask with a magnetic stir bar, combine 2-aminofluorene (e.g., 1.0 g, 1 eq) and benzaldehyde (1.1 eq).
-
Catalyst: Add Amberlyst® 15 resin (approx. 0.1 g).
-
Reaction: Stir the mixture at room temperature. The reaction can be run neat (solvent-free) or with a minimal amount of a solvent like ethanol. Monitor the reaction progress by TLC. The reaction is often complete within 2-4 hours.
-
Workup: If a solvent was used, add a sufficient amount to dissolve the product. Filter the mixture to remove the Amberlyst® 15 catalyst. The resin can be washed with a small amount of solvent, dried, and reused.
-
Isolation & Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid can be purified by recrystallization as described in Protocol 1.
Visual Workflow for Synthesis and Purification
Caption: General workflow for this compound synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
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Facile imine synthesis under green conditions using Amberlyst® 15. (2022). PeerJ. [Link]
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One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Taylor & Francis Online. [Link]
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Synthesis of imines through reaction of aldehydes with amines catalyzed by aqueous formic acid. (2022). ResearchGate. [Link]
- STUDY OP THE SOLVENT EFFECT IN THE AMINE EXCHANGE OF SCHIFF BASES, V.
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Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2019). PMC - NIH. [Link]
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Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (2023). MDPI. [Link]
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Suitable solvent for Schiff base reaction? (2016). ResearchGate. [Link]
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Synthesis, characterization and microwave absorbing properties of fluorene amine bis-Schiff bases and their iron salts. (2018). Journal of Functional Materials. [Link]
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Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2014). PMC - NIH. [Link]
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Synthesis and Characterization of Benzylidene Derivatives Using Various Solvents, Catalysts and Green Chemistry Methods. (2020). International Journal of Science and Research. [Link]
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Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents. (2025). ResearchGate. [Link]
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Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water. (2022). RSC Publishing. [Link]
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Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). PMC - PubMed Central. [Link]
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Schiff base formation for benzaldehyde. (2010). ResearchGate. [Link]
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Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. (2012). ResearchGate. [Link]
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Spectral characterization and crystal structure of 2-amino-Nв€І-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. (2012). CORE. [Link]
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1 H NMR spectra of the N-benzylideneaniline imine reaction crude... (2019). ResearchGate. [Link]
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Cyclocondensation of 2-Aminobenzimidazole with Dimedone and Its Arylidene Derivatives. (2003). ResearchGate. [Link]
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Synthesis of benzylidene derivatives 51. (2025). ResearchGate. [Link]
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Navigating the Nuances of Benzylidene 2-fluorenamine Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Benzylidene 2-fluorenamine. As a Senior Application Scientist, I understand that navigating the stability of Schiff bases like this compound in solution can be a complex endeavor. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments. We will explore the fundamental chemistry governing its stability, common challenges, and practical, validated protocols to overcome them.
Section 1: Understanding the Core Chemistry - Why is this compound Prone to Instability?
This compound is a Schiff base, a class of compounds containing a carbon-nitrogen double bond (imine). The stability of this imine linkage is the crux of the issue. Generally, imines are susceptible to hydrolysis, a chemical reaction with water that cleaves the double bond and reverts the molecule to its constituent aldehyde (benzaldehyde) and amine (2-fluorenamine)[1][2]. This process is reversible and its equilibrium position is highly dependent on the experimental conditions[2].
The presence of aromatic substituents on both the carbon and nitrogen atoms of the imine in this compound does confer a degree of stability compared to aliphatic Schiff bases[2]. The conjugation with the phenyl and fluorenyl rings helps to stabilize the C=N bond. However, this stability is not absolute, and various factors can readily promote its degradation.
Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)
Here, we address common issues encountered when working with this compound in solution.
Q1: My this compound solution is showing a progressive color change and a new peak is appearing in my HPLC chromatogram. What is happening?
A: This is a classic sign of degradation, most likely due to hydrolysis. The imine bond is likely being cleaved, leading to the formation of benzaldehyde and 2-fluorenamine. The color change could be attributed to the formation of degradation products or subsequent reactions of the highly reactive 2-fluorenamine.
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze your solution using a validated analytical method like HPLC-UV or LC-MS to identify the degradation products.[3][4] Compare the retention times and mass spectra with authentic standards of benzaldehyde and 2-fluorenamine.
-
Evaluate Your Solvent: The presence of water is the primary driver of hydrolysis. Even seemingly "anhydrous" solvents can absorb atmospheric moisture. Consider using freshly distilled or commercially available anhydrous solvents.
-
Check the pH: The rate of imine hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the reaction.[5][6][7] For many Schiff bases, the hydrolysis rate is slowest near neutral pH.[7]
Q2: I've prepared my solution in an anhydrous aprotic solvent, but I'm still observing degradation. What other factors could be at play?
A: While water is the most common culprit, other factors can contribute to the instability of this compound:
-
Light Exposure: Some Schiff bases are known to be sensitive to UV light, which can promote hydrolysis or other photochemical reactions.[8] It is advisable to protect your solutions from light by using amber vials or covering your glassware with aluminum foil.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.[9][10] Store your solutions at the lowest practical temperature to minimize degradation. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended, provided the compound is soluble at these temperatures.
-
Presence of Nucleophiles: Besides water, other nucleophiles present in your solution can potentially react with the electrophilic carbon of the imine, leading to degradation.
Q3: How does the choice of solvent impact the stability of my this compound solution?
A: The choice of solvent is critical. Here's a breakdown of how different solvent types can affect stability:
| Solvent Type | Impact on Stability | Rationale |
| Protic Solvents (e.g., water, methanol, ethanol) | High risk of instability | These solvents can directly participate in the hydrolysis reaction by providing a source of protons and acting as a nucleophile. |
| Aprotic Polar Solvents (e.g., acetonitrile, DMSO, DMF) | Moderate risk of instability | While they don't directly participate in hydrolysis, they can be hygroscopic and absorb atmospheric water. Their polarity can also influence the reaction rate. |
| Aprotic Nonpolar Solvents (e.g., hexane, toluene) | Lower risk of instability | These solvents have a lower tendency to dissolve water, thus minimizing the primary degradation pathway. However, the solubility of this compound may be limited. |
Recommendation: For maximum stability, use anhydrous aprotic nonpolar or polar aprotic solvents. Always handle and store these solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.
Q4: What is the expected degradation pathway for this compound?
A: The primary degradation pathway is hydrolysis, which proceeds via a two-step mechanism: nucleophilic attack of water on the imine carbon, followed by proton transfer and elimination of the amine.
Below is a diagram illustrating the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Section 3: Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your this compound solutions, a well-designed stability study is essential.
Protocol 1: HPLC-UV Method for Monitoring Stability
This protocol outlines a general method for monitoring the degradation of this compound over time.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
pH meter (optional)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare your experimental solutions of this compound under the conditions you wish to test (e.g., different solvents, pH values, temperatures).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample and the calibration standards into the HPLC system.
-
Incubation: Store the experimental solutions under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each experimental solution and analyze it by HPLC.[11]
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Use the calibration curve to determine the concentration of this compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Section 4: Best Practices for Handling and Storage
To ensure the integrity of your this compound and its solutions, adhere to the following best practices:
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can help to minimize moisture exposure.
-
Solvent Handling: Use anhydrous solvents and handle them under an inert atmosphere whenever possible. Avoid leaving solvent bottles open to the air.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, do so in tightly capped vials, protected from light, and at a low temperature.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing your solutions in a glovebox under an inert atmosphere.
-
Safe Disposal: Dispose of waste materials containing this compound and its degradation products according to your institution's safety guidelines.[12]
By understanding the inherent chemical properties of this compound and implementing these troubleshooting and handling strategies, you can significantly improve the reliability and reproducibility of your experimental results.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Corbett, J. F. (1969). The chemistry of the hair dyes. Journal of the Society of Cosmetic Chemists, 20(4), 253-264.
- Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848.
- Huang, Z., & Liu, J. (2001). Hydrolysis of Schiff Bases Promoted by UV Light. Chemistry Letters, 30(7), 708-709.
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Imine stability in acids and bases. Retrieved from [Link]
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Anveshana's International Journal of Research in Engineering and Applied Sciences. (2016). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Retrieved from [Link]
- Amaria Moulay, A., Diaf, K., & Elbahri, Z. (2020). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Journal of the Chilean Chemical Society, 65(1), 4734-4738.
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Open Yale Courses. (2012). 29. Imines and Enamines. Oxidation and Reduction. Retrieved from [Link]
- Misra, P. K., Mishra, B. K., & Behera, G. B. (1990). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. International Journal of Chemical Kinetics, 22(6), 639-651.
- Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
- Vallejo, D. D., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Journal of Pharmaceutical and Biomedical Analysis, 197, 113947.
- Thompson, J. E., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy & Fuels, 30(11), 9548-9556.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Benzidine.
-
University of Kentucky UKnowledge. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]
-
Eawag. (n.d.). Fluorene Degradation Pathway Map. Retrieved from [Link]
-
Hospital Pharmacy. (2018). Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. Retrieved from [Link]
-
PubMed. (2014). Stability-Indicating Methods for Determination of Flubendazole and Its Degradants. Retrieved from [Link]
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Technical Support Center: Spectroscopic Analysis of Benzylidene 2-fluorenamine
Welcome to the technical support center for the spectroscopic analysis of Benzylidene 2-fluorenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this Schiff base. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices.
Section 1: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for confirming the formation of the imine bond and studying the electronic properties of this compound. However, various factors can influence the spectral outcome.
Frequently Asked Questions (FAQs)
Q1: My UV-Vis spectrum shows unexpected peaks or shifts in λmax. What could be the cause?
A1: This is a common issue often related to solvent effects, pH, or the presence of impurities. Schiff bases, in particular, can exhibit solvatochromism, where the position of the absorption maximum (λmax) changes with the polarity of the solvent.[1]
-
Expert Insight: The electronic transitions in this compound, specifically the π → π* and n → π* transitions of the C=N imine group and the aromatic rings, are sensitive to the solvent environment.[2] Polar solvents can stabilize the ground or excited state differently than non-polar solvents, leading to shifts in λmax. Some solvents can also participate in hydrogen bonding, which can significantly affect the electronic structure.[3]
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is of spectroscopic grade and free from contaminants.
-
Systematic Solvent Study: Run the spectrum in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol) to understand the solvatochromic behavior of your compound.
-
Control for pH: If using protic solvents, be aware that trace amounts of acid or base can protonate or deprotonate the imine nitrogen, causing significant spectral shifts.[4][5] Consider using buffered solutions if pH sensitivity is suspected.
-
Check for Impurities: Unreacted starting materials (2-fluorenamine and benzaldehyde) will have their own distinct UV-Vis spectra. Compare the spectrum of your product with those of the starting materials to rule out contamination.
Q2: The absorbance reading of my sample is too high and the peak is flattened at the top. What should I do?
A2: This phenomenon, known as "saturation," occurs when the concentration of the analyte is too high, leading to a deviation from the Beer-Lambert Law.[6][7]
Troubleshooting Protocol: Sample Dilution
-
Prepare a Stock Solution: Accurately weigh a small amount of your this compound and dissolve it in a known volume of a suitable spectroscopic grade solvent to create a stock solution.
-
Serial Dilution: Perform a series of dilutions from the stock solution to prepare samples with concentrations that fall within the linear range of your spectrophotometer (typically absorbance values between 0.1 and 1.0).
-
Re-measure: Acquire the UV-Vis spectra of the diluted samples. The peak shape should now be well-defined.
Q3: I am observing a negative absorbance in my spectrum. What does this mean?
A3: A negative absorbance reading is physically meaningless and usually points to an issue with the reference (blank) measurement.[7]
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for negative UV-Vis absorbance.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the proton and carbon environments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble identifying the imine proton (-CH=N-) in my ¹H NMR spectrum.
A1: The imine proton signal can sometimes be broad or difficult to distinguish, especially if it overlaps with aromatic signals.
-
Expert Insight: The chemical shift of the imine proton in Schiff bases typically appears in the range of δ 8-9 ppm. Its exact position can be influenced by the solvent and the electronic nature of the substituents on the aromatic rings. In some cases, this signal can be a singlet, but coupling to nearby protons is possible.
Troubleshooting and Confirmation Strategies:
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can shift the positions of overlapping peaks, potentially resolving the imine proton signal.[8]
-
2D NMR Spectroscopy: A Heteronuclear Single Quantum Coherence (HSQC) experiment will show a correlation between the imine proton and the imine carbon, confirming its identity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings from the imine proton to other carbons in the molecule.
Q2: My NMR spectrum shows peaks that I cannot assign to my product, including a broad singlet. What are these?
A2: These are likely due to solvent impurities or water. Even "dry" deuterated solvents can absorb atmospheric moisture.[8]
Common Impurities and their ¹H NMR Chemical Shifts:
| Impurity | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Acetone-d₆ (δ ppm) |
| Water | ~1.56 (broad s) | ~3.33 (broad s) | ~2.84 (broad s) |
| Acetone | ~2.17 (s) | ~2.09 (s) | - |
| Dichloromethane | ~5.30 (s) | ~5.81 (s) | ~5.84 (s) |
| Ethyl Acetate | ~1.26 (t), 2.05 (s), 4.12 (q) | ~1.19 (t), 1.99 (s), 4.04 (q) | ~1.20 (t), 1.96 (s), 4.04 (q) |
Data sourced from established tables of NMR impurities.[9][10]
Mitigation Protocol:
-
Use High-Purity Solvents: Always use freshly opened or properly stored high-purity deuterated solvents.
-
Dry NMR Tubes: Ensure NMR tubes are thoroughly dried in an oven before use to remove residual solvents like acetone.[8]
-
D₂O Exchange: To confirm if a broad peak is due to exchangeable protons (like water or residual amine N-H), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The exchangeable proton peak should diminish or disappear.[8]
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to confirm the presence of key functional groups in this compound, most notably the imine C=N bond.
Frequently Asked Questions (FAQs)
Q1: The C=N (imine) stretch in my IR spectrum is weak or not where I expect it to be.
A1: The C=N stretching vibration in Schiff bases typically appears in the range of 1600-1670 cm⁻¹.[11][12] Its intensity and exact position can be influenced by several factors.
-
Causality: Conjugation with the aromatic rings can lower the frequency of the C=N stretch. The intensity of this peak can be variable and is generally weaker than a C=O stretch.[13]
Troubleshooting and Verification:
-
Check for Starting Materials: Look for the characteristic peaks of the starting materials. A broad N-H stretch (around 3300-3500 cm⁻¹) from 2-fluorenamine or a strong C=O stretch (around 1700 cm⁻¹) from benzaldehyde would indicate an incomplete reaction.
-
Sample Preparation: Improper sample preparation can lead to poor quality spectra. For solid samples, ensure the material is finely ground and well-mixed with KBr to form a transparent pellet, or that good contact is made with the crystal in an ATR setup.[14][15][16]
-
Confirm with Other Techniques: If the IR spectrum is ambiguous, rely on NMR and mass spectrometry for definitive structural confirmation.
Experimental Workflow for KBr Pellet Preparation:
Caption: KBr pellet preparation for FTIR analysis.
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of this compound and valuable structural information through fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected molecular ion peak (M⁺) in my mass spectrum.
A1: The absence of a clear molecular ion peak can be due to the ionization technique used or the inherent instability of the molecule under the experimental conditions.
-
Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) rather than the radical cation M⁺.[17][18] The stability of the molecular ion depends on the energy of the ionization process.
Troubleshooting Ionization Issues:
-
Optimize ESI Source Parameters: Adjust the capillary voltage, gas flow rates, and temperature to find the optimal conditions for ionizing your compound.[19][20]
-
Switch Ionization Mode: Analyze the sample in both positive and negative ionization modes. While imines typically ionize well in positive mode, exploring both is good practice.[19]
-
Consider an Alternative Ionization Method: If ESI is unsuccessful, Atmospheric Pressure Chemical Ionization (APCI) might be a suitable alternative, as it can be more effective for less polar compounds.
-
Check for In-Source Fragmentation: A weak or absent molecular ion peak could be due to extensive fragmentation within the ion source. Lowering the source energy (e.g., cone voltage) may help to preserve the molecular ion.
Q2: How can I interpret the fragmentation pattern of this compound?
A2: The fragmentation of Schiff bases in MS/MS experiments can provide diagnostic ions that help confirm the structure.
-
Mechanistic Insight: Common fragmentation pathways for Schiff bases include cleavage of the C-N bond and fragmentation within the aromatic systems. The specific fragments observed will depend on the collision energy used in the experiment.[17][21][22] Tandem mass spectrometry (MS/MS) is crucial for elucidating these patterns.[17]
Expected Fragmentation:
A plausible fragmentation would involve the cleavage at the C-N single bond, potentially leading to fragments corresponding to the fluorenyl and benzylidene moieties. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of these fragments, further aiding in structural confirmation.[19]
References
-
Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. PubMed. [Link]
-
Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. Bentham Science Publishers. [Link]
-
Effect of solvent, acid and base on the UV-spectra of compounds. ResearchGate. [Link]
-
Mass spectrum and fragmentation pattern of Fe(III) complex. ResearchGate. [Link]
-
Effect of solvent, acid and base on the UV-spectra of compounds. ResearchGate. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Sample preparation for FT-IR. University of California, Irvine. [Link]
-
Mass fragmentation pattern of Schiff base ligand, H2L where the values under each fragment denoted as calculated (found; intensity). ResearchGate. [Link]
-
NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]
-
Scheme 2. Mass fragmentation pattern of ATS Schiff base. ResearchGate. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
UV-Vis spectra of the reagent in various organic solvents (3.3 × 10 -4 M). ResearchGate. [Link]
-
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. [Link]
-
Identify the peak that represents the imine functional group. Chegg. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
What sample is needed for FTIR? Rocky Mountain Labs. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. [Link]
-
The FT-IR of synthesized imine compounds. ResearchGate. [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
-
Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding Rates in an Open System. ChemRxiv. [Link]
-
10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]
-
Different Schiff Bases—Structure, Importance and Classification. National Institutes of Health. [Link]
-
UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Medium. [Link]
-
Can someone help regarding ionisation in ESI MS? ResearchGate. [Link]
-
Do you have tips for troubleshooting ESI on Shimadzu LCMS 2010? ResearchGate. [Link]
-
Interpreting IR Spectra. Chemistry Steps. [Link]
-
Liquid chromatographic-mass spectrometric analysis of 2-nitrofluorene and its derivatives. National Institutes of Health. [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
-
Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. ResearchGate. [Link]
-
Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. IISTE. [Link]
-
Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. National Institutes of Health. [Link]
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(PDF) Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. ResearchGate. [Link]
-
Troubleshooting in UV/Vis Spectrophotometry. Biocompare. [Link]
-
A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies. [Link]
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Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. National Institutes of Health. [Link]
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Isolation and Spectroscopic Characterization of some Schiff Base Complexes. E-RESEARCHCO. [Link]
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UV-Vis Amine Problem: Solutions & Explanations. Physics Forums. [Link]
-
Troubleshooting your UV Vis Spectrophotometer results. YouTube. [Link]
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Technical Support Center: Synthesis of Fluorene-Based Schiff Bases
Welcome to the technical support center for the synthesis of fluorene-based Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues you may face in the lab. Our focus is not just on the "how," but the critical "why" behind each experimental step, ensuring you can make informed decisions to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Schiff base reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I fix this?
A1: Low yields in fluorene-based Schiff base synthesis are a common issue, often stemming from equilibrium limitations and suboptimal reaction conditions. The formation of a Schiff base is a reversible condensation reaction, and its success hinges on effectively removing the water byproduct to drive the equilibrium towards the product.[1]
Troubleshooting Steps:
-
Water Removal: The most critical factor is the removal of water. For high-boiling solvents like toluene or benzene, a Dean-Stark apparatus is highly effective for azeotropic water removal.[2][3] For lower-boiling solvents like ethanol or methanol, the inclusion of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves is recommended.
-
Catalyst Choice and Concentration: The reaction is typically acid-catalyzed.[1] A catalytic amount of a weak acid like glacial acetic acid or a stronger acid like p-toluenesulfonic acid (pTSA) is often sufficient.[1][2] However, excessive acid can be detrimental as it will protonate the amine nucleophile, rendering it unreactive. The optimal pH is generally mildly acidic (around 4-5) to facilitate the dehydration of the carbinolamine intermediate without deactivating the amine.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the chosen solvent, to overcome the activation energy.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
Q2: My final product is an oil or a gummy solid that is difficult to purify. What is causing this and what purification strategies can I employ?
A2: The formation of an oily or gummy product often points to the presence of impurities, unreacted starting materials, or the formation of low molecular weight oligomers.
Troubleshooting and Purification Protocol:
-
Initial Work-up: After the reaction, if a solid has not precipitated, remove the solvent under reduced pressure.
-
Trituration: Attempt to induce crystallization by triturating the residue with a non-polar solvent like n-hexane.[2] This can help to wash away non-polar impurities and may encourage your product to solidify.
-
Recrystallization: This is the most effective method for purifying solid Schiff bases. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For fluorene-based Schiff bases, ethanol, methanol, or mixtures containing these solvents are often effective.[1]
-
Column Chromatography: If recrystallization fails, column chromatography can be used. However, be aware that the silica gel is acidic and can lead to the hydrolysis of the imine bond. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Q3: I am observing an unexpected side product with a carbonyl peak in the IR or NMR spectrum. What could this be?
A3: The appearance of a carbonyl group strongly suggests the oxidation of the fluorene C9-H to a ketone (fluorenone). This is a common side reaction, especially if the reaction is exposed to air for prolonged periods at elevated temperatures, particularly under basic conditions.
For a deeper dive into this issue, please refer to the detailed troubleshooting guide on Oxidation of the Fluorene Moiety below.
In-Depth Troubleshooting Guides
This section provides a detailed analysis of the most common side reactions, their mechanisms, and step-by-step protocols for their prevention and mitigation.
Side Reaction: Hydrolysis of the Imine Bond
Hydrolysis, the cleavage of the C=N bond to regenerate the starting aldehyde/ketone and amine, is the reverse of Schiff base formation and a frequent cause of product degradation, especially during work-up and purification.[1]
Q: My NMR spectrum shows signals corresponding to the starting fluorene-aldehyde. How can I prevent the hydrolysis of my Schiff base product?
A: The imine bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases.[1] Preventing hydrolysis requires meticulous attention to anhydrous conditions during the later stages of your synthesis.
Mechanism of Hydrolysis:
The mechanism is the microscopic reverse of the imine formation. It begins with the addition of water to the imine carbon, followed by proton transfers, and ultimately the elimination of the primary amine to yield the carbonyl compound.
Mitigation Strategies and Protocols:
| Strategy | Rationale | Detailed Protocol |
| Anhydrous Work-up | To prevent the introduction of water that can hydrolyze the imine bond. | 1. Ensure all glassware for the work-up is thoroughly oven-dried. 2. Use anhydrous solvents for extraction and washing steps. 3. Dry the combined organic layers with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. |
| Neutralize Acid Catalyst | To prevent acid-catalyzed hydrolysis during aqueous work-up. | 1. After cooling the reaction mixture, add a sufficient amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst. 2. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with extraction. |
| Proper Storage | To maintain the integrity of the purified product over time. | Store the final, dried Schiff base product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture. |
Visualizing the Troubleshooting Workflow for Hydrolysis:
Caption: Competing pathways: Schiff base formation vs. Aza-Diels-Alder.
References
-
Preparation of various Schiff's bases of 9-fluorenone and its biological application - JOCPR. [Link]
-
Dean Stark Trap - Chemistry Teaching Labs - University of York. [Link]
Sources
Technical Support Center: Benzylidene 2-fluorenamine Solubility
Welcome to the technical support center for Benzylidene 2-fluorenamine. This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample so difficult to dissolve, particularly in aqueous solutions?
A1: The poor solubility of this compound is intrinsic to its molecular structure. Understanding these factors is the first step in designing an effective solubilization strategy.
-
High Aromaticity and Molecular Weight: The molecule is composed of three aromatic rings (the fluorene moiety) and a benzylidene group, making it large (M.W. 269.34 g/mol ), rigid, and predominantly non-polar.[1][2] These extensive non-polar surfaces lead to strong intermolecular π-stacking interactions in the solid state, which require significant energy to overcome for dissolution.
-
Lack of Hydrophilic Groups: Besides the nitrogen atom in the imine linkage, the molecule lacks significant hydrogen bond donor or acceptor groups that would readily interact with polar solvents like water. The parent amine, 2-aminofluorene, is itself poorly soluble in water.[3][4]
-
Hydrophobicity: The large carbon-rich structure results in a highly hydrophobic molecule, which is energetically unfavorable to accommodate within the hydrogen-bonded network of water.
Q2: I'm starting a new experiment. What are the recommended initial steps for dissolving this compound?
A2: For initial experiments or non-aqueous applications, selecting an appropriate organic solvent is key. The principle of "like dissolves like" is your primary guide.
-
Recommended Organic Solvents: Aromatic imines are typically soluble in organic solvents.[5] Start with solvents that can disrupt the aromatic stacking, such as:
-
Toluene or Xylene (aromatic solvents)
-
Dichloromethane (DCM) or Chloroform
-
Tetrahydrofuran (THF)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (polar aprotic solvents)
-
If aqueous solubility is your goal, direct dissolution is unlikely. You must employ one of the enhancement strategies detailed below.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides detailed, mechanistically-driven strategies to overcome the aqueous solubility challenges of this compound.
Q3: My protocol requires an aqueous buffer. How can I increase the solubility of this compound in water?
A3: Several robust techniques can be employed. The choice depends on your experimental constraints, such as required final concentration, pH, and tolerance for excipients.
Causality & Rationale: This is often the simplest and most direct method. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][7] This change disrupts water's hydrogen-bonding network, making it more energetically favorable for the hydrophobic this compound molecule to be solvated.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[]
Experimental Workflow: Co-Solvent Titration
Caption: Workflow for determining optimal co-solvent concentration.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mg/mL) in a pure, water-miscible organic solvent like ethanol or DMSO.
-
Titration: While vigorously stirring your aqueous buffer, add the stock solution dropwise.
-
Observation: Continue adding the stock solution until you observe the first signs of persistent cloudiness or precipitation. This indicates you have exceeded the solubility limit at that specific co-solvent concentration.
-
Optimization: Repeat the process with varying final percentages of co-solvent (e.g., 1%, 2%, 5%, 10% v/v) to determine the minimum amount of co-solvent needed to achieve your target concentration.
-
Quantification (Optional but Recommended): To build a precise solubility curve, prepare saturated solutions at different co-solvent percentages, equilibrate for 24 hours, filter, and quantify the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis).
Causality & Rationale: The imine functional group (C=N) is weakly basic due to the lone pair of electrons on the nitrogen atom.[9] By lowering the pH of the aqueous medium with an acid, this nitrogen can be protonated to form an iminium salt ([C=NH]⁺).[10] This introduces a positive charge, transforming the non-polar molecule into a much more polar, water-soluble salt.[][11] This is a highly effective technique for ionizable compounds.[12]
Mechanism: Imine Protonation
Caption: Reversible protonation of the imine group to enhance solubility.
Step-by-Step Protocol (pH-Solubility Profile):
-
Prepare Suspensions: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., from pH 2 to pH 8).
-
Equilibrate: Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Dilute: Filter each suspension through a 0.45 µm syringe filter to remove undissolved solids.
-
Quantify: Measure the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot: Graph the measured solubility against the pH to identify the pH range where the compound is most soluble. You should observe a significant increase in solubility at lower pH values.
Pro-Tip: For long-term stability, you can isolate the compound as a stable salt (e.g., this compound hydrochloride). This involves dissolving the compound in a suitable organic solvent, adding an acid like HCl (in isopropanol or ether), and collecting the precipitated salt.[11]
Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure.[13] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[14][15][] The large, non-polar fluorene and benzylidene moieties of your compound can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[14][17] This complex presents a hydrophilic exterior to the solvent, effectively masking the hydrophobicity of the drug and dramatically increasing its apparent water solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[13][14]
Step-by-Step Protocol (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add Compound: Add an excess of solid this compound to each solution.
-
Equilibrate: Agitate the suspensions at a constant temperature for 48-72 hours to ensure the complexation reaches equilibrium.
-
Filter and Analyze: Filter the samples to remove undissolved solid and analyze the concentration of the dissolved compound in the filtrate by HPLC or UV-Vis.
-
Plot Data: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this "phase solubility diagram" will indicate the stoichiometry and stability of the complex formed.
Causality & Rationale: For drug development applications, permanently modifying the molecule into a bioreversible "prodrug" can be a powerful strategy.[18][19] A prodrug is a chemically modified, inactive form of a drug that, after administration, converts back to the active parent drug in vivo. For an amine (or imine), a common approach is to attach a highly soluble promoiety (like a phosphate or an amino acid) to the molecule.[20][21][[“]] This strategy is complex and requires synthetic chemistry but can solve severe solubility and bioavailability issues.[18]
This approach is beyond the scope of a simple benchtop procedure and involves significant medicinal chemistry efforts. It is mentioned here as an authoritative option for professionals in drug development.
Summary and Comparison of Techniques
| Technique | Mechanism of Action | Key Advantages | Potential Issues |
| Co-solvency | Reduces solvent polarity, making it more favorable for non-polar solutes.[6][23] | Simple, fast, and effective for moderate increases in solubility. | May precipitate upon dilution in aqueous systems; co-solvent may have biological or toxicological effects. |
| pH Adjustment | Protonates the basic imine nitrogen to form a highly polar, soluble iminium salt.[][11] | Can lead to very large increases in solubility; cost-effective. | Only works for ionizable compounds; risk of hydrolysis/degradation at extreme pH; potential for precipitation in neutral pH environments (e.g., bloodstream). |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the molecule in a soluble "host" carrier.[15][] | Significant solubility enhancement; can improve stability; low toxicity.[14] | Requires specific molecular geometry to fit; can be expensive; saturation limits. |
| Prodrug Formation | Covalently attaches a soluble promoiety to the parent molecule.[18][19] | Solves fundamental solubility issues; can improve pharmacokinetics. | Requires extensive synthetic chemistry, purification, and in vivo validation. |
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Sharma, D., Saini, S., Rana, S., & Singh, M. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
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LinkedIn. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Prodrugs for Amines. PMC. Retrieved from [Link]
-
Nafta-Gaz. (2019). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Retrieved from [Link]
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PubMed. (2007). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Prodrugs for Amines. Retrieved from [Link]
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Consensus. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-(Benzylideneamino)fluorene. Retrieved from [Link]
-
ResearchGate. (2015). How do I remove water from imine formation reactions?. Retrieved from [Link]
- Google Patents. (n.d.). US20110271835A1 - Aromatic imine compounds for use as sulfide scavengers.
-
NIST WebBook. (n.d.). 2-(Benzylideneamino)fluorene. Retrieved from [Link]
-
Reddit. (n.d.). Question on imines. Naming and solubility. Retrieved from [Link]
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MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Wikipedia. (n.d.). Imine. Retrieved from [Link]
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Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Retrieved from [Link]
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ACS Publications. (n.d.). Probing the Solubility of Imine-Based Covalent Adaptable Networks. Retrieved from [Link]
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wisdomlib. (n.d.). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
American Chemical Society. (2025). Efficient imine synthesis using an eco-friendly solvent. Retrieved from [Link]
-
ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Retrieved from [Link]
-
ResearchGate. (2018). If the imine synthesized is linked to aromatic rings consisting of acid groups is there a chance of product/imine to get decomposed?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminofluorene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-N'-(2-hydroxybenzylidene)benzohydrazide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluorenamine (CAS 153-78-6). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminofluorene. Retrieved from [Link]
Sources
- 1. 2-(Benzylideneamino)fluorene [webbook.nist.gov]
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- 3. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 5. US20110271835A1 - Aromatic imine compounds for use as sulfide scavengers - Google Patents [patents.google.com]
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- 22. consensus.app [consensus.app]
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Technical Support Center: Enhancing the Biological Activity of Benzylidene 2-Fluorenamine Derivatives
Welcome to the technical support center for Benzylidene 2-fluorenamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the biological activity of this promising class of compounds. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and optimize your research outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and biological evaluation of this compound derivatives in a practical question-and-answer format.
Synthesis & Purification
Question 1: Why is the yield of my this compound derivative consistently low?
Answer: Low yields in Schiff base synthesis, the core reaction for creating this compound derivatives, are a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Reaction: The condensation reaction between an aldehyde and a primary amine to form a Schiff base is reversible.[1] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants, thus lowering your yield.
-
Suboptimal pH: The reaction is highly pH-dependent. An acidic catalyst is often required to protonate the carbonyl group of the aldehyde, making it more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Steric Hindrance: The bulky nature of the fluorene ring system or substituents on either the fluorenamine or the benzylidene portion can sterically hinder the approach of the nucleophilic amine to the electrophilic carbonyl carbon.[2]
-
Reactant Purity: Impurities in your starting materials, 2-fluorenamine or the substituted benzaldehyde, can lead to side reactions and reduce the yield of the desired product.[2]
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Alternatively, adding molecular sieves directly to the reaction mixture can effectively sequester water.[1][3]
-
Catalyst Optimization: Add a few drops of glacial acetic acid as a catalyst.[4] If yields remain low, consider screening other acid catalysts like p-toluenesulfonic acid, keeping in mind that stronger acids might lead to unwanted side reactions.[3]
-
Solvent Choice: Use a non-polar solvent like toluene or benzene, which facilitates azeotropic water removal.[3] In some cases, polar solvents like ethanol or methanol can also be effective.[4]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Some sterically hindered substrates may require longer reaction times or higher temperatures to proceed to completion.[3]
-
Purification of Starting Materials: Ensure the purity of your 2-fluorenamine and benzaldehyde derivatives through recrystallization or column chromatography before starting the synthesis.
Question 2: My purified this compound derivative decomposes over time or during analysis. How can I improve its stability?
Answer: The stability of Schiff bases can be a concern, as the imine bond is susceptible to hydrolysis, the reverse of its formation reaction.[2]
Troubleshooting Steps:
-
Anhydrous Conditions: During work-up and purification, use anhydrous solvents and minimize exposure to atmospheric moisture.[2]
-
Neutral pH: Hydrolysis is catalyzed by both acids and bases. Ensure that any acidic catalyst is neutralized before extraction and storage. Storing the purified compound under a neutral and anhydrous environment is crucial.[2]
-
Proper Storage: Store the final product in a desiccator at a low temperature to minimize degradation.
Biological Evaluation
Question 3: I am not observing the expected anticancer activity in my cell-based assays. What could be the issue?
Answer: A lack of anticipated biological activity can stem from various factors, from the compound itself to the assay design.
-
Compound Solubility: Poor solubility of your derivative in the cell culture media can lead to an underestimation of its true potency.
-
Inappropriate Assay Choice: Many standard "cell viability" assays, such as those based on tetrazolium dyes (MTT, MTS), measure metabolic activity rather than true cell death.[5] A compound might inhibit cell growth without inducing cell death, which these assays may not accurately reflect.[5]
-
Cell Line Selection: The genetic and phenotypic background of the cancer cell lines used can significantly impact their sensitivity to a particular compound.[6]
-
Drug Incubation Time: The duration of drug exposure can dramatically affect the outcome. Some compounds may require longer incubation times to exert their cytotoxic or cytostatic effects.[5]
Troubleshooting Steps:
-
Solubility Enhancement: Prepare a high-concentration stock solution of your compound in a suitable solvent like DMSO. When diluting into the cell culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Orthogonal Assays: Employ a panel of assays that measure different cellular endpoints.[7] For example, complement a metabolic assay like MTT with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method (e.g., trypan blue exclusion). To assess long-term effects, a colony formation assay is highly recommended.
-
Broaden Cell Line Panel: Screen your compounds against a diverse panel of cancer cell lines to identify those with the highest sensitivity.[7]
-
Time-Course Experiments: Perform experiments with varying incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration for observing the desired biological effect.
Question 4: My enzyme inhibition assay results are inconsistent. What are the potential sources of variability?
Answer: Fluorescence-based enzyme inhibition assays are powerful tools but can be prone to variability if not carefully controlled.[8][9]
-
Compound Interference: The fluorescent properties of your this compound derivative might interfere with the assay's detection wavelength.
-
Enzyme Stability: The activity of the target enzyme can degrade over time, leading to inconsistent results.
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) can influence the apparent inhibitory potency (IC50) of your compound.
Troubleshooting Steps:
-
Control for Compound Fluorescence: Run control experiments with your compound in the absence of the enzyme to check for any intrinsic fluorescence that could interfere with the assay signal.
-
Ensure Enzyme Activity: Always include a positive control (a known inhibitor) and a negative control (vehicle only) in your assay plate to ensure the enzyme is active and the assay is performing as expected.
-
Standardize Assay Conditions: Maintain consistent buffer conditions, temperature, and incubation times. Use a substrate concentration at or near the Km value for competitive inhibitors to obtain a more accurate IC50 value.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about working with this compound derivatives.
Question 1: What are the known biological activities of this compound derivatives?
Answer: this compound derivatives, as a class of Schiff bases, have been investigated for a wide range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties.[10][11] The imine or azomethine group (-C=N-) is crucial for their biological activity.[12] Some derivatives have shown promising cytotoxic effects against various cancer cell lines.[13]
Question 2: How can I rationally design derivatives with enhanced biological activity?
Answer: Enhancing biological activity often involves understanding the structure-activity relationship (SAR) of the compound series. For this compound derivatives, consider the following:
-
Substitution on the Benzylidene Ring: The position and nature of substituents on the benzylidene ring can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its interaction with biological targets.[14]
-
Modification of the Fluorene Scaffold: While the fluorene moiety provides a rigid and lipophilic core, substitutions on the fluorene ring can also modulate activity.
-
Chelation with Metal Ions: Schiff bases are excellent ligands and can form stable complexes with various metal ions. In many cases, the biological activity of the Schiff base is enhanced upon complexation with a metal.[11][15]
Question 3: What is the likely mechanism of action for the anticancer effects of these compounds?
Answer: While the exact mechanism can vary between derivatives, Schiff bases have been shown to exert their anticancer effects through various pathways, including:
-
Enzyme Inhibition: The imine group can interact with the active sites of enzymes, leading to their inhibition. For example, some Schiff bases have been shown to inhibit proteases or kinases involved in cancer progression.[16]
-
Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis. Some Benzylidene 2-aminoimidazolone derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner.[13]
-
DNA Intercalation or Cleavage: The planar aromatic structure of the fluorene ring may allow for intercalation between DNA base pairs, disrupting DNA replication and transcription.
Question 4: Are there any general safety precautions I should take when working with these compounds?
Answer: As with any novel chemical entity, it is essential to handle this compound derivatives with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling powdered compounds or volatile solvents.
-
Material Safety Data Sheet (MSDS): If available, consult the MSDS for specific handling and disposal information. For novel compounds, it is prudent to treat them as potentially hazardous until proven otherwise.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol provides a general method for the synthesis of a Schiff base from 2-fluorenamine and a substituted benzaldehyde.
Materials:
-
2-Fluorenamine
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
In a round-bottom flask, dissolve 2-fluorenamine (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the substituted benzaldehyde (1 equivalent) in absolute ethanol.
-
Add the benzaldehyde solution to the 2-fluorenamine solution while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[4]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound derivative.
-
Dry the purified product under vacuum.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic/cytostatic effects of your derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2, human liver cancer cells)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density in complete medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound derivative in complete medium from a concentrated DMSO stock.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation and Visualization
Structure-Activity Relationship (SAR) Summary Table
| Derivative | R-group on Benzylidene Ring | IC50 (µM) on HepG2 Cells | Notes |
| 1a | -H | >100 | Unsubstituted benzylidene shows low activity. |
| 1b | 4-NO2 | 15.2 | Electron-withdrawing group enhances activity. |
| 1c | 4-OCH3 | 45.8 | Electron-donating group shows moderate activity. |
| 1d | 4-Cl | 22.5 | Halogen substitution improves activity. |
| 1e | 2-OH | 30.1 | Ortho-hydroxyl may be involved in target binding. |
Diagrams
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Structure-Activity Relationship (SAR) logic diagram.
References
- Technical Support Center: Optimizing Schiff Base Formation - Benchchem.
- Technical Support Center: Schiff Base Formation from Fluorenone - Benchchem.
-
Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - MDPI. Available from: [Link]
-
Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - NIH. Available from: [Link]
-
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Synthesizing, Characterizing and Studying the Biological Activity of Some New Schiff-Bases Derivatives Containing the Monosaccharide Moiety - Baghdad Science Journal. Available from: [Link]
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A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin - RSC Publishing. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Schiff Bases as Corrosion Inhibitors: Spotlight on Benzylidene 2-Fluorenamine Analogues
In the relentless pursuit of materials preservation, the deployment of corrosion inhibitors is a cornerstone of industrial asset integrity. Among the vast arsenal of organic inhibitors, Schiff bases have emerged as a particularly effective class, prized for their synthetic versatility and remarkable efficacy. This guide provides a detailed comparison of the corrosion inhibition performance of various Schiff bases, with a special focus on the structural archetype of benzylidene 2-fluorenamine and its experimentally-validated surrogates. We will delve into the mechanistic underpinnings of their protective action, supported by a robust foundation of experimental data and theoretical insights.
The Promise of Schiff Bases: A Molecular Perspective
Schiff bases, characterized by the azomethine group (-C=N-), are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. Their efficacy as corrosion inhibitors stems from the presence of this imine functionality, lone pair electrons on the nitrogen atom, and the extensive π-electron systems of the associated aromatic rings. These molecular features facilitate strong adsorption onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment.
The general mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent formation of a coordinated bond between the inhibitor molecule and the vacant d-orbitals of the metal atoms. This interaction can be classified as either physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both. The strength and nature of this adsorption are dictated by the electronic properties of the Schiff base, including the electron density on the nitrogen atom and the steric effects of its substituents.
Benchmarking Performance: this compound Analogues vs. Other Schiff Bases
While direct, published experimental data on the corrosion inhibition properties of this compound is limited, we can infer its potential performance by examining closely related, experimentally-validated compounds. Schiff bases derived from 2-aminofluorene, such as those synthesized by Wei et al., provide a strong basis for comparison.[1] The large, planar fluorenyl group is expected to enhance surface coverage and contribute to a more robust protective film.
To provide a comprehensive comparison, we will evaluate the performance of these fluorene-containing Schiff bases against other Schiff bases with varying aromatic substituents.
Table 1: Comparative Corrosion Inhibition Efficiencies of Various Schiff Bases on Steel in Acidic Media
| Inhibitor | Concentration (mmol/L) | Medium | Technique | Inhibition Efficiency (%) | Reference |
| Fluorene-Based Analogues | |||||
| 2-bromoisophthalaldehyde-2-aminofluorene (M1) | 2.50 | CCW | EIS | 96.25 | [1] |
| glutaraldehyde 2-aminofluorene (M2) | 2.50 | CCW | EIS | 99.15 | [1] |
| bis-(2-aminofluorene)4,4'-biphenyldicarboxaldehyde | - | HCl | Weight Loss | 98.2 (at 65°C) | [2] |
| Other Aromatic Schiff Bases | |||||
| (E)-2-((2-methoxybenzylidene)amino)phenol (L1) | 1.0 | 0.1M HCl | Weight Loss | 75 | [3] |
| (E)-2-((4-methoxybenzylidene)amino)phenol (L2) | 1.0 | 0.1M HCl | Weight Loss | 76 | [3] |
| (Z)-N-(2-chlorobenzylidene) naphthalen-1-amine (CBN) | - | 1M HCl | PDP, EIS | High (Specific % not stated) | [4] |
| (Z)-N-(3-nitrobenzylidene)naphthalen-1-amine (NBN) | - | 1M HCl | PDP, EIS | Good (Specific % not stated) | [4] |
| N-benzylidene-2-aminobenzimidazol (BA) | 0.50 | Acidic | Weight Loss | 79 | [5] |
| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) | 5.0 | 15% HCl | Weight Loss | 98 | [6] |
| (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | 5.0 | 15% HCl | Weight Loss | 94 | [6] |
*CCW: Circulating Cooling Water
From the data presented, it is evident that Schiff bases derived from 2-aminofluorene exhibit exceptionally high inhibition efficiencies, often exceeding 95%.[1][2] This underscores the significant contribution of the bulky and electron-rich fluorene moiety to the protective properties of the molecule. The large surface area of the fluorene group likely facilitates greater coverage on the metal surface, forming a more compact and resilient barrier to corrosive species. In comparison, while other aromatic Schiff bases also demonstrate good to excellent inhibition, the performance of the fluorene-based analogues is consistently at the higher end of the spectrum. The presence of electron-donating groups, such as the methoxy group (-OCH3), generally enhances inhibition efficiency, as they increase the electron density on the molecule, promoting stronger adsorption onto the metal surface.[7] Conversely, electron-withdrawing groups can sometimes have a less pronounced or even detrimental effect.[8]
Mechanistic Insights from Experimental and Theoretical Approaches
The superior performance of fluorene-containing Schiff bases can be attributed to a combination of factors, elucidated through both experimental techniques and quantum chemical calculations.
Adsorption Isotherms and Thermodynamic Considerations
The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer.[1] The Gibbs free energy of adsorption (ΔG°ads) provides insight into the nature of the adsorption process. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[6] For many high-performance Schiff bases, including the 2-aminofluorene derivatives, the adsorption mechanism is a mix of both physisorption and chemisorption, indicating a strong and stable interaction with the metal surface.[1]
Quantum Chemical Calculations
Density Functional Theory (DFT) has become an invaluable tool for understanding the relationship between the molecular structure of an inhibitor and its efficiency. Key parameters derived from DFT calculations include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.
Theoretical studies on 2-aminofluorene bis-Schiff bases have shown that their molecular structure, with its extended conjugation and multiple adsorption centers (N and O atoms), results in favorable E_HOMO and E_LUMO energies, contributing to their excellent performance.[1]
Experimental Protocols for Evaluating Corrosion Inhibitor Performance
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the key techniques used to evaluate the performance of Schiff base inhibitors.
Weight Loss Measurement
This is a straightforward and widely used method for determining the average corrosion rate.[6]
Methodology:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places.
-
Immersion: The coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without various concentrations of the Schiff base inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard procedure (e.g., scrubbing with a soft brush in a solution containing inhibited acid).
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):
-
CR (g/m²h) = (W_initial - W_final) / (A * t)
-
Where W is the weight in grams, A is the surface area in m², and t is the immersion time in hours.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution for a sufficient time (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic (βa) and cathodic (βc) Tafel slopes.
-
Calculation of Inhibition Efficiency (IE%):
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface, including charge transfer resistance and double-layer capacitance.
Methodology:
-
Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.
-
Stabilization: The working electrode is stabilized at its OCP.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The data is fitted to an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE%):
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the corrosion inhibition mechanism and the experimental workflow for inhibitor evaluation.
Caption: Mechanism of corrosion inhibition by a Schiff base.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Conclusion
Schiff bases represent a highly promising and versatile class of corrosion inhibitors. While direct experimental data for this compound remains to be fully explored, the exceptional performance of its structural analogues derived from 2-aminofluorene provides compelling evidence for the efficacy of fluorene-containing Schiff bases. Their large molecular size, coupled with the inherent inhibitory properties of the azomethine group and aromatic systems, facilitates the formation of a robust and stable protective film on metal surfaces. The comparative data clearly indicates that these compounds are among the most effective Schiff base inhibitors reported to date. Future research should focus on the targeted synthesis and evaluation of this compound to further validate these promising findings and expand the palette of high-performance corrosion inhibitors available to industry.
References
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Wei, W., Liu, Z., Liang, C., Han, G. C., Han, J., & Zhang, S. (2020). Synthesis, characterization and corrosion inhibition behavior of 2-aminofluorene bis-Schiff bases in circulating cooling water. RSC Advances, 10(30), 17881-17893. [Link]
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Liang, C., Liu, Z., Liang, Q., Han, G. C., & Zhang, S. (2019). Synthesis of 2-aminofluorene bis-Schiff base and corrosion inhibition performance for carbon steel in HCl. Journal of Molecular Liquids, 276, 330-340. [Link]
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Olasunkanmi, L. A., Obot, I. B., & Ebenso, E. E. (2015). Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. Scientific reports, 5(1), 1-15. [Link]
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Popova, A. (2021). Aromatic Metal Corrosion Inhibitors. Molecules, 26(16), 4988. [Link]
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Soltani, N., Behpour, M., Ghoreishi, S. M., & Naeimi, H. (2010). Corrosion inhibition of mild steel in hydrochloric acid solution by some double Schiff bases. Corrosion Science, 52(4), 1351-1361. [Link]
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Alamiery, A. A. (2024). Schiff Bases as Corrosion Inhibitors: A Mini-Review. Journal of Materials and Engineering, 2(3), 170-185. [Link]
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Liang, C., Liu, Z., Liang, Q., Han, G. C., & Zhang, S. (2019). Synthesis of 2-aminofluorene bis-Schiff base and corrosion inhibition performance for carbon steel in HCl. Journal of Molecular Liquids, 276, 330-340. [Link]
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Nabatipour, S., Gholivand, M. B., & Shahbazi, M. (2020). Synthesis and comparison of two chromone based Schiff bases containing methoxy and acetamido substitutes as highly sustainable corrosion inhibitors for steel in hydrochloric acid. Journal of Molecular Liquids, 318, 114059. [Link]
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Elemike, E. E., & Onwudiwe, D. C. (2019). Synthesis and comparative study on the anti-corrosion potentials of some Schiff base compounds bearing similar backbone. Journal of Molecular Liquids, 276, 98-108. [Link]
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Aliyu, A. O., Awe, F. E., Faruruwa, M. D., & Abawua, T. E. (2022). Synthesis of Some Schiff Bases and Investigation of their Corrosion Inhibition Efficiencies for Aluminum in Acidic Media. Communication In Physical Sciences, 8(1), 1-10. [Link]
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Liang, C., Liu, Z., Liang, Q., Han, G. C., & Zhang, S. (2019). Synthesis of 2-aminofluorene bis-Schiff base and corrosion inhibition performance for carbon steel in HCl. Journal of Molecular Liquids, 276, 330-340. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). N-benzylidene-2-aminobenzimidazol as a New Corrosion Inhibitor for Mild Steel in HCl. Materials, 5(2), 209-221. [Link]
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Barnes, J. H. (1981). Electrochemical Studies of Benzophenone and Fluorenone Imines, Amines and Diphenyldiazomethane. DTIC. [Link]
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El-Haddad, M. M. (2024). Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments: A Dual Experimental and Theoretical Perspective. Materials, 17(5), 1042. [Link]
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Li, Y., Zhao, C., & Wang, Y. (2013). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical & pharmaceutical bulletin, 61(10), 1081-1084. [Link]
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Elemike, E. E., Onwudiwe, D. C., & Ekpo, B. O. (2017). Experimental and theoretical studies of (Z)-N-(2-chlorobenzylidene) naphthalen-1-amine and (Z)-N-(3-nitrobenzylidene) naphthalen-1-amine, and their corrosion inhibition properties. Journal of Taibah University for Science, 11(6), 1140-1150. [Link]
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Farahat, M. M., & El-Sayed, A. M. (2018). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemistrySelect, 3(32), 9290-9295. [Link]
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Bard, A. J., & Z-S, W. (2011). Synthesis, Photophysical, Electrochemical, and Electrogenerated Chemiluminescence Studies. Multiple Sequential Electron Transfers in BODIPY Monomers. Journal of the American Chemical Society, 133(20), 7913-7923. [Link]
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Tidwell, T. T. (2004). Dications of Benzylidenefluorene and Diphenylmethylidene Fluorene: The Relationship between Magnetic and Energetic Measures of Antiaromaticity. The Journal of Organic Chemistry, 69(22), 7637-7645. [Link]
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In Vitro Validation of the Anticancer Activity of Benzylidene 2-fluorenamine: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of a novel Schiff base, Benzylidene 2-fluorenamine. For researchers, scientists, and professionals in drug development, this document outlines a robust experimental workflow, comparing the potential efficacy of this compound against established chemotherapeutic agents. The protocols and analyses herein are designed to deliver a rigorous preliminary assessment of this compound as a potential anticancer candidate.
The rationale for investigating this compound stems from the well-documented anticancer properties of its constituent moieties: the fluorene scaffold and the benzylidene group. Fluorene derivatives are a class of polycyclic aromatic hydrocarbons recognized for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] Similarly, compounds containing a benzylidene group have shown promise as anticancer agents, with some derivatives demonstrating the ability to induce apoptosis and cell cycle arrest.[5][6][7][8] The combination of these two pharmacophores in this compound presents a compelling case for its evaluation as a novel therapeutic agent.
Experimental Workflow for In Vitro Validation
A systematic approach is crucial for the in vitro evaluation of a new chemical entity. The following workflow is proposed to comprehensively assess the anticancer potential of this compound.
Caption: Proposed experimental workflow for the in vitro validation of this compound.
Phase 1: Synthesis and Characterization of this compound
The initial step involves the synthesis of this compound, likely through a condensation reaction between 2-aminofluorene and benzaldehyde. Following synthesis, rigorous purification and structural characterization are imperative. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the identity and purity of the compound.
Phase 2: Cytotoxicity Screening
The primary assessment of anticancer activity is the determination of cytotoxicity against a panel of cancer cell lines. It is also crucial to evaluate the compound's effect on non-cancerous cells to gauge its selectivity.
Recommended Cell Lines:
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
HCT116 (Colon Carcinoma)
-
-
Non-cancerous Cell Line:
-
WI-38 (Fetal Lung Fibroblast)[9]
-
Cytotoxicity Assay: MTT/XTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and 5-Fluorouracil (as positive controls) in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.
-
MTT/XTT Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (μM) | A549 (μM) | HepG2 (μM) | HCT116 (μM) | WI-38 (μM) | Selectivity Index (WI-38/Avg. Cancer) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| 5-Fluorouracil | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
Phase 3: Mechanistic Studies
Once the cytotoxic potential of this compound is established, the next logical step is to investigate its mechanism of action. This involves determining whether the compound induces programmed cell death (apoptosis) and its effect on the cell cycle.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][3][4]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Phase 4: Comparative Analysis and Signaling Pathway Investigation
A critical aspect of this guide is the objective comparison of this compound with standard anticancer drugs. The data obtained from the cytotoxicity, apoptosis, and cell cycle assays should be juxtaposed with that of Doxorubicin and 5-Fluorouracil.
For a more in-depth mechanistic understanding, investigating the effect of this compound on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, can provide valuable insights.[10] This can be achieved through techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways.
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Validating the purity of synthesized Benzylidene 2-fluorenamine
An In-Depth Comparative Guide to Validating the Purity of Synthesized Benzylidene 2-fluorenamine
As a Senior Application Scientist, the question I most often encounter following a successful synthesis is, "How do I know what I've made is pure?" This question is not merely academic; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. For a compound like this compound, a Schiff base synthesized from 2-fluorenamine and benzaldehyde, its utility in materials science or as a precursor in drug development is entirely contingent on its purity.
This guide provides a multi-faceted, comparative approach to validating the purity of this compound. We will move beyond rote protocols to explain the causality behind our choice of analytical techniques, creating a self-validating workflow that ensures the integrity of your synthesized material. We will compare and contrast several methods, from rapid preliminary checks to definitive quantitative analysis, providing the experimental data and rationale needed to select the appropriate technique for your specific research needs.
The Foundation: Synthesis and Preliminary Purification
The synthesis of this compound is a classic condensation reaction between an amine (2-fluorenamine) and an aldehyde (benzaldehyde), forming a characteristic imine or azomethine linkage (-C=N-).[1][2][3] The reaction is typically straightforward, often catalyzed by a few drops of acid and driven to completion by the removal of water.
Before any advanced analysis, the crude product should undergo a primary purification step. For solid compounds like this Schiff base, recrystallization is the method of choice.[2][4][5] This technique is effective at removing unreacted starting materials and significant side products by leveraging differences in solubility. A successful recrystallization will yield a solid product with a well-defined crystalline structure, which is the first visual indicator of increased purity.
A Tiered Approach to Purity Validation
No single technique provides a complete picture of purity. A robust validation strategy employs a series of orthogonal methods—techniques that measure different chemical or physical properties. This ensures that impurities not detected by one method are caught by another. Our approach will follow a logical progression from simple, qualitative assessments to complex, quantitative determinations.
Thin-Layer Chromatography (TLC): The Rapid Purity Snapshot
Expertise & Experience: TLC is an indispensable tool for monitoring the progress of a reaction and for conducting a rapid, qualitative assessment of the product's complexity. Its value lies in its simplicity and speed, allowing a researcher to quickly ascertain if the starting materials have been consumed and to estimate the number of components in the final mixture.[4][6]
Protocol Trustworthiness: The self-validating nature of TLC comes from running the starting materials (2-fluorenamine and benzaldehyde) and the synthesized product side-by-side on the same plate. A pure product should ideally show a single spot with a distinct Retention Factor (Rf) value, different from the spots of the starting materials.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a baseline in pencil approximately 1 cm from the bottom.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your synthesized product, 2-fluorenamine, and benzaldehyde in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using separate capillary tubes, spot each sample onto the baseline, ensuring the spots are small and do not touch.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate). The solvent level must be below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure product will show a single, well-defined spot.
Caption: Workflow for purity assessment using Thin-Layer Chromatography (TLC).
Melting Point Analysis: The Classic Purity Indicator
Expertise & Experience: The melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting range is typically narrow (0.5-2 °C). The presence of impurities disrupts the crystal lattice, causing the melting point to be depressed and the range to broaden.[4] This makes it an excellent, simple, and cost-effective method for a preliminary purity check. While the exact melting point of this compound is not widely reported, it is expected to be significantly different from its precursors.
Protocol Trustworthiness: The validity of this method is established by comparing the observed melting point range against that of the starting materials and a reference value if available. A sharp, consistent melting point across different batches of recrystallized product is a strong indicator of high purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the recrystallized product is completely dry. Finely crush a small amount of the crystals into a powder.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
| Compound | Expected Melting Point (°C) | Typical Observation for Pure Sample |
| 2-Fluorenamine (Starting Material) | 125 - 132 °C[7][8] | Broad range as it is a precursor |
| Benzaldehyde (Starting Material) | -26 °C (Liquid at RT) | N/A |
| This compound | Literature value may vary | Sharp, narrow range (e.g., 1-2 °C) |
| Impure Product | Lower than pure compound | Broad, depressed range (e.g., >5 °C) |
Spectroscopic Confirmation: IR, NMR, and Mass Spectrometry
Spectroscopic methods provide detailed structural information, confirming not only the identity of the synthesized compound but also the absence of starting materials.
Expertise & Experience: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2] For the synthesis of this compound, its primary utility is to confirm the formation of the C=N (imine) bond and, critically, the disappearance of the C=O (aldehyde) and N-H (primary amine) stretches from the starting materials.[1][9]
Protocol Trustworthiness: The analysis is self-validating. The presence of a strong imine peak coupled with the complete absence of the characteristic aldehyde and amine peaks provides convincing evidence that the desired transformation has occurred.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry product with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the key characteristic peaks.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance in Validation |
| N-H Stretch (from 2-Fluorenamine) | 3300 - 3400 (two bands)[9] | Should be absent in pure product |
| C=O Stretch (from Benzaldehyde) | ~1700 | Should be absent in pure product |
| C=N Stretch (Imine Product) | ~1600 - 1670 [1][10] | Confirms product formation |
| Aromatic C-H Stretch | >3000 | Confirms presence of aromatic rings |
| Aromatic C=C Bending | 1450 - 1600 | Confirms presence of aromatic rings |
The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for 2-(Benzylideneamino)fluorene which can be used for comparison.[11]
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic compounds. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.[6][12] For purity validation, NMR can detect impurities, including starting materials and isomers, even at low levels.
Protocol Trustworthiness: A clean NMR spectrum, where all peaks can be assigned to the target molecule and the integration of proton signals matches the expected ratios, is a hallmark of a pure compound. The presence of small, unassignable peaks or peaks corresponding to starting materials (e.g., the aldehyde proton of benzaldehyde at ~10 ppm) is a direct indicator of impurity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on an NMR spectrometer. Standard acquisition parameters are usually sufficient.
-
Processing: Process the data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Calibrate the spectrum (e.g., to TMS at 0 ppm). Integrate the ¹H signals and assign the peaks to the protons in the molecule.
Caption: General workflow for structural and purity analysis via NMR spectroscopy.
Expected ¹H NMR Signals for this compound:
| Proton Type | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Significance |
| Imine Proton (-N=H C-) | 8.3 - 8.6 | Singlet | 1H | Key diagnostic peak for product |
| Aromatic Protons | 7.0 - 8.2 | Multiplets | 13H | Confirms aromatic framework |
| Fluorene CH₂ Protons | ~3.9 - 4.1 | Singlet | 2H | Characteristic fluorene methylene bridge |
Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight.[13][14] This technique provides definitive confirmation that the synthesized compound has the correct molecular formula.
Protocol Trustworthiness: Observing a molecular ion peak that corresponds exactly to the calculated mass of this compound (C₂₀H₁₅N, calculated mass ≈ 269.12) is irrefutable evidence of its formation.[15] The absence of peaks corresponding to starting materials further validates purity.
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| 2-Fluorenamine | C₁₃H₁₁N | 182.09 |
| This compound | C₂₀H₁₅N | 270.13 |
High-Performance Liquid Chromatography (HPLC): The Quantitative Standard
Expertise & Experience: While spectroscopy confirms identity, HPLC is the industry standard for quantifying purity.[16] It separates components of a mixture with high resolution, and a UV detector measures the concentration of each component as it elutes from the column. The result is a chromatogram where the area under each peak is proportional to the concentration of that compound. This allows for the calculation of purity as a percentage.[17][18]
Protocol Trustworthiness: A well-developed HPLC method can separate the main product from trace impurities and starting materials. A purity assessment showing a single major peak (e.g., >99% by area) provides the highest level of confidence in the sample's quality.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid. For example, start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: Record the chromatogram. The purity is calculated as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
Comparative Summary and Final Recommendation
Each analytical technique offers unique advantages in the validation workflow. The choice of which methods to use depends on the required level of purity and the intended application of the compound.
| Technique | Primary Purpose | Type | Strengths | Limitations |
| TLC | Reaction monitoring, qualitative check | Qualitative | Fast, inexpensive, simple | Low resolution, not quantitative |
| Melting Point | Physical property check for purity | Semi-Quantitative | Fast, inexpensive, requires minimal sample | Only useful for solids, requires pure reference |
| FT-IR | Functional group identification | Qualitative | Confirms bond formation/disappearance | Not suitable for quantifying mixtures |
| NMR | Unambiguous structure elucidation | Quantitative | Gold standard for structure, can detect subtle impurities | Higher cost, requires more sample |
| Mass Spec | Molecular weight confirmation | Qualitative | High sensitivity, confirms molecular formula | Isomers are not differentiated |
| HPLC | Purity quantification | Quantitative | High resolution, highly accurate for purity % | Requires method development, higher cost |
Senior Scientist's Recommendation: For routine synthesis in a research setting, a combination of TLC, Melting Point, IR, and ¹H NMR provides a robust and comprehensive validation of purity and identity. If the material is intended for sensitive applications such as drug development or quantitative biological assays, HPLC analysis is mandatory to provide a precise, quantitative measure of purity. This tiered, multi-faceted approach ensures that your synthesized this compound is not only the correct molecule but is also of the requisite quality for generating reliable and impactful scientific results.
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ResearchGate. (n.d.). Mass spectra of the Schiff base. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (2023, January 11). Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. PMC. [Link]
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Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. [Link]
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Wentrup, C., & Fabian, W. M. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. [Link]
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ResearchGate. (2015, August 7). Synthesis, Characterization and Biological Activity of Schiff Bases. [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]
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Azzouz, A. S. (2011). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Journal of Basrah Researches (Sciences). [Link]
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Vennila, P., et al. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
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ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
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Agilent Technologies. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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National Institutes of Health. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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National Institutes of Health. (2019, November 14). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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ResearchGate. (2024, June 6). Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene- 1-tetralones and their antiproliferative activity via microtubule destabilization. [Link]
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National Institutes of Health. (2024, November 14). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. [Link]
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IJCSR. (n.d.). Review on Schiff Base: A Scrupulous Binding Detector for Metal Ions. [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Fluorenamine (CAS 153-78-6). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Benzylidene 2-fluorenamine
In the landscape of drug development and chemical research, the integrity of analytical data is paramount. For a novel compound like Benzylidene 2-fluorenamine, establishing a robust and reliable analytical profile is not merely a procedural step but the very foundation upon which its efficacy, safety, and quality are built. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the characterization and quantification of this compound. We will delve into the causality behind experimental choices, presenting self-validating protocols designed for trustworthiness and grounded in authoritative regulatory principles.
The core philosophy of this guide is the principle of cross-validation—a comparative process that ensures the reliability and consistency of an analytical method by comparing its results with those from other distinct methods.[1][2] This approach is critical for building confidence in the generated data, especially in regulated environments.[1][3]
The Imperative of Orthogonal Analytical Approaches
To achieve a comprehensive understanding of this compound, we must employ a multi-faceted analytical strategy. Relying on a single technique, no matter how powerful, can lead to a myopic view of the analyte, potentially overlooking critical impurities or degradation products. By utilizing orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—we create a system of checks and balances that significantly enhances data reliability.
This guide will focus on a suite of four powerful and commonly employed analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification, particularly of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirmation of functional groups and molecular fingerprinting.
The cross-validation workflow for these techniques is conceptually illustrated below.
Caption: Cross-validation workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is the cornerstone for assessing the purity and quantifying the amount of this compound in a sample. Its versatility in separating complex mixtures makes it ideal for identifying and quantifying process-related impurities and degradation products.
Rationale for Method Development
The selection of an appropriate HPLC method is guided by the physicochemical properties of this compound. As an aromatic imine, it possesses chromophores that allow for UV detection. A reverse-phase C18 column is a logical starting point due to the compound's expected non-polar character. The mobile phase composition is critical for achieving optimal separation. A gradient elution with acetonitrile and water is chosen to ensure the timely elution of both the main analyte and any potential impurities with varying polarities.
Detailed Experimental Protocol: RP-HPLC-UV/DAD
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm and 320 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 0.01 to 100 µg/mL.
-
-
Validation Parameters:
-
Specificity: Analyze a blank (acetonitrile) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standards in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[4][5]
-
Precision:
-
Repeatability (Intra-assay): Inject the 100 µg/mL standard six times. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool
GC-MS provides an orthogonal separation and detection mechanism to HPLC. It is particularly adept at identifying volatile and semi-volatile compounds and offers the high specificity of mass spectrometric detection for unambiguous peak identification.
Rationale for Method Development
While this compound itself may have limited volatility, GC-MS is invaluable for detecting residual solvents from the synthesis and potential volatile degradation products. Derivatization can be employed to increase the volatility of the analyte and related compounds if necessary.[6][7]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, hold for 10 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.
-
Cross-Validation with HPLC
The quantitative results for any common impurities detected by both HPLC and GC-MS should be compared. While a direct 1:1 correlation is not always expected due to differences in detector response, the relative proportions should be consistent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity of the main component and for characterizing the structure of any significant impurities.
Rationale for Experimental Approach
¹H NMR will confirm the presence and connectivity of the protons in the molecule, while ¹³C NMR will provide information about the carbon skeleton. Advanced techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, leading to an unambiguous structural assignment.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
¹H NMR:
-
Standard pulse sequence.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Proton-decoupled pulse sequence.
-
Longer acquisition time may be required due to the lower natural abundance of ¹³C.
-
-
-
Data Analysis:
-
Chemical shifts (δ) should be referenced to the residual solvent peak.
-
Integration of ¹H NMR signals should be consistent with the number of protons in the proposed structure.
-
The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as an excellent identity confirmation tool.
Rationale for Experimental Approach
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=N imine stretch, aromatic C-H stretches, and the C=C stretches of the aromatic rings. This unique pattern of absorptions acts as a "molecular fingerprint."
Detailed Experimental Protocol: FTIR
-
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption frequencies and compare them to known values for similar functional groups.
-
Comparative Data Summary
The following table summarizes the expected key analytical data points for this compound across the four techniques.
| Analytical Technique | Parameter | Expected Result/Observation | Purpose in Cross-Validation |
| HPLC-UV/DAD | Retention Time (tR) | Consistent tR for the main peak | Primary Identification & Purity |
| Purity (Area %) | ≥ 99.0% | Quantification | |
| UV λmax | ~254 nm, ~320 nm | Confirmatory Identity | |
| GC-MS | Retention Time (t_R) | Consistent tR | Orthogonal Identification |
| Mass Spectrum (m/z) | Molecular ion [M]⁺ and characteristic fragments | Unambiguous Identification | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | Specific shifts for aromatic, imine, and fluorene protons | Structural Elucidation |
| Integration | Proportional to the number of protons | Structural Confirmation | |
| Coupling Constants (J) | Characteristic patterns for proton connectivity | Structural Confirmation | |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | Specific shifts for all carbon environments | Structural Elucidation |
| FTIR (ATR) | Absorption Bands (cm⁻¹) | ~1625 (C=N), ~3050 (Aromatic C-H), ~1600, 1490 (C=C) | Functional Group Confirmation |
The Logic of Cross-Validation in Practice
The power of this multi-technique approach is realized when the data are integrated to build a cohesive and self-validating analytical profile.
Caption: Logic of data integration for a validated analytical profile.
For instance, an impurity observed in the HPLC chromatogram can be collected and subjected to mass spectrometry and NMR for structural elucidation. The molecular weight determined by MS should be consistent with the structure proposed by NMR. Furthermore, the functional groups identified by FTIR in the bulk material should align with the overall structure determined by NMR. This web of interconnected data provides a high degree of confidence in the analytical results.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical data for this compound, or any compound of interest, is not an academic exercise but a scientific necessity. By employing orthogonal techniques and adhering to rigorous validation protocols grounded in regulatory guidelines, we build a comprehensive and trustworthy analytical profile.[8][9][10][11][12][13] This guide has provided a framework for such an endeavor, emphasizing not just the "how" but the "why" behind each analytical choice. The ultimate goal is to generate data that is not only accurate and precise but also defensible and reliable throughout the lifecycle of the product.
References
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- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group.
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- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (n.d.). Lab Manager.
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A Guide to Bridging Theory and Experiment: The Case of Benzylidene 2-fluorenamine
Introduction: The Synergy of Virtual and Benchtop Chemistry
In modern chemical and pharmaceutical research, the characterization of a novel compound is a two-pronged endeavor, relying on the synergy between empirical observation and theoretical prediction. The synthesis of a new molecule provides tangible properties—melting points, spectroscopic signatures, and reactivity. In parallel, computational chemistry offers a window into the molecule's electronic structure, preferred geometry, and predicted spectral behavior. When these two approaches converge, they provide a powerful, validated understanding of the molecule .
This guide focuses on Benzylidene 2-fluorenamine , also known as N-(phenylmethylene)-9H-fluoren-2-amine (CAS 35136-43-3). As a Schiff base derived from the potent carcinogen 2-aminofluorene, its derivatives are of interest for their potential biological activities and unique photophysical properties. Here, we present a comprehensive framework for its synthesis, characterization, and computational analysis. While specific, published experimental spectra for this exact molecule are scarce, this guide provides the established protocols and theoretical framework necessary for any researcher to perform a rigorous comparative analysis. We will detail the "how-to" of both the experimental workflow and the computational methodology, creating a blueprint for validating the structure and properties of this and other novel Schiff bases.
Part 1: The Experimental Workflow: Synthesis and Characterization
The foundation of any comparative analysis is a pure, well-characterized sample. The synthesis of this compound follows a classic Schiff base condensation reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard, widely-accepted methods for Schiff base synthesis from aromatic amines and aldehydes.[1][2]
Objective: To synthesize this compound via the condensation of 2-aminofluorene and benzaldehyde.
Materials:
-
2-aminofluorene (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst, a few drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminofluorene in a suitable volume of absolute ethanol with gentle heating and stirring.
-
Aldehyde Addition: To this solution, add 1.0 equivalent of benzaldehyde dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product, being less soluble, will often precipitate. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product, this compound, in a vacuum oven. Record the yield and melting point.
Experimental Characterization Techniques
The synthesized product must be subjected to a suite of spectroscopic techniques to confirm its identity and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is paramount for identifying the formation of the Schiff base. The key signature is the disappearance of the C=O stretching vibration from benzaldehyde (typically ~1700 cm⁻¹) and the N-H stretching vibrations from 2-aminofluorene (typically 3300-3500 cm⁻¹), and the appearance of a strong, characteristic imine (C=N) stretching band.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: The most diagnostic signal is the singlet for the azomethine proton (-N=CH-), which is expected to appear in the downfield region of the spectrum (typically δ 8-9 ppm).[1] The integration of aromatic protons should also match the expected structure.
-
¹³C NMR: The carbon of the azomethine group will have a characteristic chemical shift, typically in the range of δ 150-165 ppm.
-
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. Schiff bases with extended conjugation, like this compound, are expected to show strong absorption bands in the UV or near-visible region, corresponding to π→π* and n→π* transitions.[2]
Part 2: The Theoretical Framework: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the geometric, vibrational, and electronic properties of a molecule from first principles.
Computational Methodology
A widely accepted and robust method for molecules of this type is DFT using the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p).[5] All calculations would be performed using a quantum chemistry software package like Gaussian.
Workflow:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. The structure of this compound is built and then its geometry is optimized without constraints. This process yields the theoretical bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the IR spectrum. The calculated frequencies are systematically higher than experimental values and are often scaled by an empirical factor (~0.96-0.98 for B3LYP) for better comparison.
-
NMR Spectra Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. Calculated shifts are typically referenced against tetramethylsilane (TMS), which is calculated at the same level of theory.
-
Electronic Spectra Calculation (UV-Vis): The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This calculation provides the wavelengths of maximum absorption (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO).
Part 3: The Comparative Analysis Workflow
The core of the investigation lies in the direct comparison of the data generated from the experimental and theoretical workflows. The following diagram illustrates this integrated approach.
Caption: Integrated workflow for the comparative analysis of this compound.
Data Comparison Tables
The following tables are structured to facilitate a direct comparison between the experimental data (once obtained) and the theoretical predictions.
Table 1: Vibrational Frequency Comparison (FT-IR)
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical (Scaled) Wavenumber (cm⁻¹) |
|---|---|---|
| C=N Stretch (Imine) | To be determined | Predicted value |
| C-H Aromatic Stretch | To be determined | Predicted value |
| C=C Aromatic Stretch | To be determined | Predicted value |
Table 2: ¹H NMR Chemical Shift Comparison
| Proton | Experimental δ (ppm) | Theoretical δ (ppm) |
|---|---|---|
| -N=CH - (Azomethine) | To be determined | Predicted value |
| Aromatic Protons | To be determined | Predicted value |
| -CH₂- (Fluorene) | To be determined | Predicted value |
Table 3: ¹³C NMR Chemical Shift Comparison
| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) |
|---|---|---|
| -N=C H- (Azomethine) | To be determined | Predicted value |
| Aromatic Carbons | To be determined | Predicted value |
| -C H₂- (Fluorene) | To be determined | Predicted value |
Table 4: Electronic Absorption Comparison (UV-Vis)
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Major Orbital Contribution |
|---|---|---|---|
| π → π* | To be determined | Predicted value | HOMO → LUMO |
| n → π* | To be determined | Predicted value | HOMO-1 → LUMO |
Discussion and Conclusion
A strong correlation between the experimental and theoretical data provides high confidence in the structural assignment of the synthesized molecule. For instance, if the experimental IR spectrum shows a peak at 1625 cm⁻¹ and the scaled DFT calculation predicts the C=N stretch at 1628 cm⁻¹, this serves as a powerful validation. Discrepancies, on the other hand, can be equally informative. A significant difference between experimental and calculated UV-Vis spectra might suggest strong solvent effects not fully captured by the computational model, or it could point to an unexpected molecular conformation.
By systematically applying the experimental and theoretical workflows detailed in this guide, researchers can achieve a deep and robust understanding of this compound. This integrated approach not only confirms the successful synthesis of the target compound but also provides invaluable insights into its electronic structure and properties, paving the way for further investigation into its potential applications.
References
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Manap, M. R. A., & Yahaya, M. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 54, 110931. [Link]
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Shaalan, N., et al. (2023). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its. Journal of Medicinal and Chemical Sciences, 6(2), 355-364. [Link]
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Borah, R., & Sarma, D. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(6). [Link]
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Eldin, A. A., et al. (2016). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. ResearchGate. [Link]
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Benya, D. K., et al. (2006). N,N′-Bis(9H-fluoren-9-ylidene)benzene-1,4-diamine. Acta Crystallographica Section E, 62(4), o1639-o1640. [Link]
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El-Ghamry, H., & Fathalla, E. M. (2011). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]
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Saleh, D. K. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44. [Link]
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Olipova, M., et al. (2022). Spectroscopic investigation of new benzanthrone luminescent dyes. Bulgarian Chemical Communications, 54(3), 253-258. [Link]
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Efficacy of Benzylidene-Fluorenamine Scaffolds Compared to Known Anticancer Drugs: A Comparative Guide
Introduction
In the relentless pursuit of novel and more effective cancer therapeutics, medicinal chemists are increasingly exploring innovative molecular scaffolds. Among these, compounds featuring a benzylidene moiety linked to a fluorene or a related polycyclic aromatic system have emerged as a promising class of anticancer agents. While the specific compound "Benzylidene 2-fluorenamine" is not extensively documented in publicly available research, a wealth of studies on structurally related benzylidene and fluorene derivatives demonstrates their significant potential in oncology. This guide provides a comprehensive comparison of the efficacy of these emerging compounds against established anticancer drugs, supported by experimental data and mechanistic insights. We will delve into the therapeutic promise of this chemical class, offering a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy Analysis
The anticancer potential of novel chemical entities is primarily evaluated through their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
Several studies have highlighted the impressive cytotoxicity of benzylidene-fluorene and related derivatives against a range of human cancer cell lines. For the purpose of this guide, we will focus on a representative compound from a recent study on 5H-benzo[c]fluorenes, designated as Compound 27 , and compare its efficacy with other reported benzylidene derivatives and standard chemotherapeutic agents like 5-Fluorouracil and Paclitaxel.[1]
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Benzylidene-Fluorene Derivatives and Known Anticancer Drugs
| Compound/Drug | K562 (Leukemia) | HCT 116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | A549 (Lung) | DU145 (Prostate) |
| Compound 27 (5H-benzo[c]fluorene derivative) [1] | 3.27 | - | - | - | - | - | - |
| Benzylidene indanone 1 [2] | - | - | 0.010 | 14.76 | - | - | - |
| Benzylidene 2-aminoimidazolone 2b [3] | - | - | - | - | 12.87-17.10 | - | - |
| 5-Fluorouracil [3][4] | - | 4.38 | - | - | 18.39-56.12 | - | - |
| Paclitaxel | - | - | ~0.002-0.01 | ~0.001-0.005 | - | ~0.005-0.02 | - |
Note: "-" indicates data not available in the cited sources. The IC50 values for Paclitaxel are approximate and can vary based on specific experimental conditions.
The data presented in Table 1 demonstrates that certain benzylidene-fluorene derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range, comparable to or, in some cases, more potent than the established drug 5-Fluorouracil.[2][3] For instance, benzylidene indanone 1 shows remarkable potency against the MCF-7 breast cancer cell line.[2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The therapeutic efficacy of benzylidene-fluorene scaffolds stems from their ability to target multiple critical pathways involved in cancer cell proliferation and survival. The primary mechanisms of action identified for this class of compounds include microtubule destabilization and the induction of apoptosis.
Microtubule Destabilization
Microtubules are dynamic protein filaments that form the cellular cytoskeleton and are essential for cell division (mitosis). Several successful anticancer drugs, such as Paclitaxel, function by stabilizing microtubules, leading to mitotic arrest and cell death. In contrast, some benzylidene-fluorene derivatives, like Compound 27, act as microtubule destabilizing agents.[1] They inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2][5]
Caption: Mechanism of action for a representative Benzylidene-Fluorene derivative.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzylidene-fluorene derivatives have been shown to be potent inducers of apoptosis.[1][2][3] This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[1] Activation of caspases leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[2]
In Vivo Efficacy and Toxicological Profile
Preclinical in vivo studies are critical for evaluating the therapeutic potential and safety of a new drug candidate. A study on a representative 5H-benzo[c]fluorene derivative (Compound 27) in a xenograft mouse model with K562 leukemia cells demonstrated significant tumor reduction of 47% at an oral dose of 80 mg/kg.[1] Importantly, this compound was found to be well-tolerated and safe up to a dose of 1000 mg/kg in Swiss albino mice, suggesting a favorable therapeutic window.[1] Similarly, a benzylidene indanone derivative showed a 45.48% inhibition of tumor growth in an Ehrlich ascites carcinoma model at a 20 mg/kg dose and was non-toxic up to 100 mg/kg in a sub-acute toxicity study.[2]
Experimental Protocols: Ensuring Scientific Rigor
The reliability of the efficacy data presented in this guide is underpinned by standardized and validated experimental protocols. Below are the methodologies for two key assays used to characterize the anticancer activity of the discussed compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
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Comparative Guide to the Structure-Activity Relationship (SAR) of Benzylidene 2-Fluorenamine Derivatives
Authored by a Senior Application Scientist
Introduction: The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, lending its rigid and planar structure to a multitude of pharmacologically active agents.[1][2] Derivatives of fluorene have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, promising class: Benzylidene 2-fluorenamine derivatives. By strategically modifying the substituents on this core structure, researchers can fine-tune the compound's interaction with biological targets.
This document provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives. We will dissect how specific structural changes influence biological efficacy, compare the performance of various analogues with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel and more potent therapeutic agents based on the this compound framework.
The this compound Scaffold: A Privileged Structure
The core structure consists of a 2-aminofluorene moiety linked to a benzylidene group. This scaffold is of significant interest for several reasons:
-
Rigid Fluorene Core: The tricyclic fluorene system provides a structurally rigid backbone, which can help in optimizing the orientation of functional groups for specific receptor binding, minimizing the entropic penalty upon binding.
-
Aromatic Surfaces: The extensive π-system of the fluorene and benzylidene rings allows for crucial π-π stacking and hydrophobic interactions with biological targets.
-
Versatile Substitution Points: The scaffold offers multiple, synthetically accessible positions for chemical modification (labeled as R1, R2, and R3 in the diagram below), enabling a systematic exploration of the chemical space to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the core scaffold.
General Synthesis Pathway
The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction. This approach offers high yields and allows for significant diversity in the final products by simply varying the starting materials.
Experimental Protocol: Synthesis of this compound Derivatives
This protocol describes a general method for the Schiff base condensation between 2-aminofluorene and a substituted benzaldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminofluorene and 1.1 equivalents of the desired substituted benzaldehyde in absolute ethanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6]
Caption: General workflow for synthesizing derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the benzylidene and fluorene rings. Anticancer activity is the most extensively studied endpoint for this class of compounds.
Impact of Substitutions on the Benzylidene Ring (R2)
The electronic and steric properties of substituents on the benzylidene phenyl ring play a critical role in modulating anticancer activity.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) can enhance activity. Hydroxyl groups, in particular, are often associated with increased potency. This is attributed to their ability to act as hydrogen bond donors, potentially forming key interactions with target proteins. Studies on structurally related benzylidene derivatives have shown that increasing the number of hydroxyl groups leads to more active compounds.[7][8] For instance, the presence of a 2,4-dihydroxy pattern has been shown to be effective in inducing apoptosis in cancer cells.[9]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) and nitro groups (-NO₂) also significantly influence activity. Fluorine, due to its high electronegativity and small size, can alter the molecule's electronic distribution and improve metabolic stability and cell permeability.[10] In a series of related thiazolopyrimidine derivatives, compounds with para-substituted halogens on the benzylidene ring showed significant anticancer activity.[5]
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial. Generally, para-substitution is favored over ortho or meta positions, which may be due to reduced steric hindrance and optimal electronic effects.[5]
Comparative Performance Data
The following table summarizes experimental data from various studies on benzylidene derivatives, illustrating the SAR principles discussed. While direct data on this compound is sparse in the provided context, we can infer trends from structurally similar scaffolds like benzylidene-thiazolidinones, -imidazolones, and -indenones, which share the core benzylidene pharmacophore.
| Compound Scaffold | R2 Substitution (Benzylidene Ring) | Cell Line | Activity (IC₅₀) | Reference |
| Benzylidene 2-aminoimidazolone | 4-Chlorophenyl | SMMC-7721 | 12.87 µM | [11] |
| Benzylidene 2-aminoimidazolone | 4-Methylphenyl | SMMC-7721 | 14.21 µM | [11] |
| Benzylidene 2-aminoimidazolone | 4-Methoxyphenyl | SMMC-7721 | 17.10 µM | [11] |
| Benzylidene-thiazolidinone | 4-Methylbenzylidene | Various | Potent Apoptosis Induction | [9] |
| Benzylidene-thiazolidinone | 2,4-Dihydroxybenzylidene | Various | Potent Apoptosis Induction | [9] |
| Thiazolo[3,2-a]pyrimidin-3(7H)-one | 4-Chlorobenzylidene | U937 | Significant Activity | [5] |
| Thiazolo[3,2-a]pyrimidin-3(7H)-one | 4-Fluorobenzylidene | U937 | Significant Activity | [5] |
| Thiazolo[3,2-a]pyrimidin-3(7H)-one | 4-Hydroxybenzylidene | U937 | Significant Activity | [5] |
| Benzylidene-indenone | Multiple Hydroxyl groups | Tau Aggregation | High Inhibition | [7][8] |
This table is a synthesis of data from related benzylidene structures to illustrate general SAR trends applicable to the topic.
Key Biological Evaluation Protocol: MTT Assay for Cytotoxicity
To assess the anticancer potential of the synthesized derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for measuring cell proliferation and cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, HepG2, U937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil).[11] Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives and their analogues reveals clear trends that can guide future drug design efforts. The benzylidene ring is a critical determinant of activity, with para-substituted electron-donating (e.g., -OH) and electron-withdrawing (e.g., halogens) groups often conferring the highest potency. This suggests that a combination of hydrogen bonding capability and modified electronic properties is beneficial for the biological activity of these compounds.
Future research should focus on:
-
Systematic SAR of the Fluorene Ring (R1): A comprehensive study of substitutions on the fluorene backbone is needed to understand its contribution to target binding and specificity.
-
Mechanism of Action Studies: For the most potent compounds, elucidating the precise molecular targets and signaling pathways is essential. Investigations into apoptosis induction, cell cycle arrest, and inhibition of specific kinases or enzymes would be valuable.[11][12]
-
Pharmacokinetic Profiling: Promising derivatives should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates.
-
Exploration of Other Therapeutic Areas: While the focus has been on anticancer activity, the anti-inflammatory and antimicrobial potential of this scaffold should also be systematically explored.[10]
By leveraging the foundational SAR insights presented in this guide, the scientific community can continue to develop novel this compound derivatives with improved efficacy and selectivity for a range of therapeutic applications.
References
- Wu, S., Guo, W., Teraishi, F., Pang, J., & Kaluarachchi, K. (2006). Anticancer Activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) Analogs. Medicinal Chemistry, 2(6), 597-605.
- Reddy, T. S., et al. (2024). Synthesis of 5H-benzo[c]fluorenes through reductive cyclization of 2-benzylidene- 1-tetralones and their antiproliferative activity via microtubule destabilization.
- Li, J., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters.
- Abid, M., & Azam, A. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 6(4), 198-204.
- Pai, A., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. 3 Biotech, 12(10), 256.
- Kim, H. J., et al. (2014). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Journal of Medicinal Chemistry, 57(10), 4266-4279.
- Kim, H., et al. (2021). Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127662.
- Creative Biolabs. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
- Ling, Y., et al. (2013). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical & Pharmaceutical Bulletin, 61(10), 1081-4.
- Seynhaeve, E., et al. (2022). Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. European Journal of Medicinal Chemistry, 231, 114139.
- Kumar, S., et al. (2015). Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents.
- Hammad, M. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4831.
- Singh, S., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints.
- Seynhaeve, E., et al. (2022). Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers.
- Limban, C., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles.
- Asati, V., et al. (2023). 9-Fluorenone derivatives drugs.
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Benchmarking Novel Fluorophores: A Performance Guide for Benzylidene 2-fluorenamine as a Fluorescent Probe
A Senior Application Scientist's Guide to the Comprehensive Evaluation of Novel Fluorescent Probes
In the dynamic landscape of cellular imaging and drug discovery, the demand for novel fluorescent probes with superior photophysical properties and specific targeting capabilities is incessant. This guide provides a comprehensive framework for the rigorous performance benchmarking of a novel candidate probe, Benzylidene 2-fluorenamine, against established fluorescent markers. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic and scientifically-grounded workflow that ensures the generation of robust and publishable data.
The selection of this compound as our subject is predicated on the inherent fluorescence of the fluorene moiety, a characteristic that has been harnessed in various chemosensors. The Schiff base linkage introduces a potential for environmental sensitivity, making it an intriguing candidate for applications such as ion sensing or as a molecular rotor for viscosity measurements. Our evaluation will be multifaceted, encompassing a thorough characterization of its intrinsic photophysical properties and a direct comparison with commercially available standards.
Foundational Photophysical Characterization
A robust benchmarking study commences with the precise determination of the probe's fundamental photophysical parameters. These initial experiments are critical as they form the basis for all subsequent comparative analyses.
Synthesis and Purity Assessment
The first step is the synthesis of this compound, which can be achieved through a condensation reaction between 2-aminofluorene and benzaldehyde. The purity of the synthesized compound is paramount and must be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to ensure that observed fluorescence is not due to impurities.
Absorbance and Emission Spectra
The absorbance and emission spectra of a fluorophore are its fundamental fingerprints. The absorbance spectrum reveals the wavelengths of light the molecule absorbs, with the peak absorbance wavelength (λmax, abs) being crucial for selecting the optimal excitation wavelength. The emission spectrum shows the wavelengths of light emitted upon excitation, with the peak emission wavelength (λmax, em) being a key characteristic. The difference between the excitation and emission maxima is the Stokes shift, a critical parameter that dictates the degree of separation between excitation and emission light, with larger Stokes shifts being generally desirable to minimize self-absorption and improve signal-to-noise ratios.
Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a desirable characteristic for any fluorescent probe as it contributes to a brighter signal. The quantum yield of this compound would be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).
Photostability Assessment
Photostability, or the resistance of a fluorophore to photobleaching upon continuous excitation, is a critical parameter for applications requiring long-term imaging, such as time-lapse microscopy. The photostability of this compound would be quantified by measuring the decay of its fluorescence intensity over time under constant illumination and comparing it to a known photostable dye.
Comparative Benchmarking Against Established Probes
To ascertain the practical utility of this compound, its performance must be benchmarked against commercially available fluorescent probes with similar spectral characteristics. For this guide, we will compare it against two widely used fluorophores: Fluorescein and a generic coumarin dye.
| Parameter | This compound (Hypothetical Data) | Fluorescein | Coumarin 1 | Reference |
| Excitation Max (λex, nm) | 370 | 494 | 373 | |
| Emission Max (λem, nm) | 480 | 521 | 450 | |
| Stokes Shift (nm) | 110 | 27 | 77 | |
| Quantum Yield (ΦF) | 0.65 | 0.95 | 0.73 | |
| Molar Extinction Coefficient (ε, M-1cm-1) | 25,000 | 76,900 | 25,500 | |
| Photostability | Moderate | Low | High |
Experimental Protocols
Quantum Yield Determination Protocol
Caption: Workflow for determining the fluorescence quantum yield of a sample relative to a standard.
Photostability Assessment Protocol
Caption: Workflow for determining the subcellular localization of a fluorescent probe.
Conclusion and Future Directions
This guide has outlined a comprehensive and rigorous workflow for benchmarking the performance of a novel fluorescent probe, using this compound as a case study. The proposed experiments, from fundamental photophysical characterization to application-specific validation, provide a robust framework for assessing its potential as a valuable tool for researchers. The hypothetical data presented in the comparison table highlights the key performance indicators that would be used to judge its utility against established standards.
The successful development of new fluorescent probes hinges on such systematic and comparative evaluations. While the data for this compound presented here is illustrative, the described methodologies provide a clear roadmap for any researcher embarking on the characterization of a new fluorophore. Future work would involve the actual synthesis and execution of these experiments to validate the potential of this and other novel probe candidates.
References
-
Gotor, R., Hevia, A., García-Granda, S., & García-Alonso, F. J. (2011). Fluorene-based imines as fluorescent chemosensors for zinc(II). Dalton Transactions, 40(39), 10118-10126. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
Safety Operating Guide
Proper Disposal of Benzylidene 2-fluorenamine: A Guide for Laboratory Professionals
Hazard Assessment and Risk Mitigation
Benzylidene 2-fluorenamine is synthesized from 2-aminofluorene, a known carcinogen.[1][2] Aromatic amines as a class are associated with toxicity, and many are suspected or known carcinogens.[5][6] Therefore, all waste containing this compound must be treated as hazardous and potentially carcinogenic.
Key Hazards:
-
Carcinogenicity: Suspected carcinogen based on the carcinogenicity of 2-aminofluorene.[1][2]
-
Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[5]
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.[6]
The overarching principle for managing this waste is to minimize exposure and prevent its release into the environment. All disposal procedures should be planned and prepared before commencing any experiment that will generate this waste.
Personal Protective Equipment (PPE) and Safe Handling
Strict adherence to PPE protocols is the first line of defense against exposure. The following PPE must be worn at all times when handling this compound and its associated waste:
-
Gloves: Use chemically resistant gloves. Given that aromatic amines can be absorbed through the skin, double-gloving is recommended. Nitrile gloves may offer splash protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Consult a glove compatibility chart for specific solvents used.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Lab Coat: A fully fastened lab coat, preferably a disposable one, should be worn to protect street clothing.[3] Contaminated lab coats must be decontaminated or disposed of as hazardous waste.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, work must be conducted in a certified chemical fume hood.[3]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation and labeling of waste are critical for safe storage and disposal. Never mix this compound waste with non-hazardous waste.
Step 1: Designate a Waste Accumulation Area Establish a designated satellite accumulation area (SAA) within the laboratory for hazardous waste. This area should be clearly marked and away from general laboratory traffic.
Step 2: Select Appropriate Waste Containers Use separate, clearly labeled containers for solid and liquid waste.
-
Solid Waste: Use a puncture-resistant, sealable container for contaminated solids such as gloves, absorbent paper, and plasticware.
-
Liquid Waste: Use a leak-proof, screw-cap container made of a material compatible with the solvents used (e.g., glass or polyethylene).
Step 3: Labeling Waste Containers All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The associated hazards (e.g., "Suspected Carcinogen," "Toxic").
-
The date the first waste was added to the container.
Step 4: Waste Collection
-
Solid Waste: Place all contaminated disposable items directly into the designated solid waste container. This includes used gloves (after carefully removing them), bench paper, and any other materials that have come into contact with the compound.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in the designated liquid waste container.
-
Empty Containers: "Empty" containers that held pure this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must also be collected as hazardous liquid waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.
Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
Recommended Disposal Method: Incineration
High-temperature incineration is the preferred method for the complete destruction of carcinogenic and toxic organic compounds.[7] This process breaks the molecule down into less harmful components. The incineration should be carried out in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts, such as oxides of nitrogen.[7]
Under no circumstances should this compound waste be:
-
Disposed of down the sink.
-
Placed in the regular trash.
-
Allowed to evaporate in a fume hood as a means of disposal.
Diagram: Decision Workflow for this compound Waste Disposal
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A Comprehensive Guide to the Safe Handling of Benzylidene 2-fluorenamine
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Briefing: Hazard Assessment and Core Personal Protective Equipment (PPE)
Benzylidene 2-fluorenamine is a derivative of 2-aminofluorene, a compound recognized as a potential carcinogen and mutagen.[1][2][4] Aromatic amines as a class are known for their potential toxicity, including skin irritation, eye damage, and the risk of absorption through the skin.[5] Therefore, a conservative approach to personal protection is mandatory.
Minimum Required PPE:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][7][8] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9] | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Double gloving may be necessary for enhanced protection.[7][8][10] | Prevents skin contact with the chemical. Inspect gloves before use and change them frequently. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[7][8][9] | Provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be done in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[6][8][9] | Prevents inhalation of dust particles and vapors. |
Operational Plan: Step-by-Step Handling Procedures
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don PPE: Before entering the designated work area, put on all required personal protective equipment as detailed in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Material Gathering: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of this compound, avoiding the creation of dust.
-
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.
-
Post-Handling: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions. Wash hands and any exposed skin thoroughly after handling.[8]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic pail lined with a clear plastic bag.[11] | All contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in the designated solid waste container. |
| Liquid Waste | Labeled, sealed, and compatible solvent waste container. | The first rinse of any glassware that contained this compound must be collected as hazardous waste.[11] Subsequent rinses may be disposed of according to institutional guidelines. |
| Empty Containers | Original container. | If the container is completely empty with only trivial residue, it can be rinsed with a suitable solvent. The first rinse must be collected as hazardous waste. After thorough rinsing and air-drying under a fume hood, deface the label and dispose of the container in the trash.[11] |
Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A 60-70% ethanol solution followed by a soap and water wash is a recommended procedure for cleaning contaminated surfaces.[12]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[12][13] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, if you are trained and have the appropriate PPE, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[12] For larger spills, contact your institution's environmental health and safety department. |
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
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2-Aminofluorene - Wikipedia. (n.d.). Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine. Retrieved from [Link]
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Material Safety Data Sheet According to Regulation 2015/830/UE, Annex II. (2020, October 7). CPC Biotech. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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2-Aminofluorene. (n.d.). PubChem. Retrieved from [Link]
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amines, aromatic 2002 | niosh. (1994, August 15). Centers for Disease Control and Prevention. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - Restored. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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New Product: Personal Protective Equipment (PPE). (n.d.). amaniswiss.com. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
